molecular formula C9H10O2 B1202110 1-hydroxy-1-phenylpropan-2-one CAS No. 90-63-1

1-hydroxy-1-phenylpropan-2-one

Cat. No.: B1202110
CAS No.: 90-63-1
M. Wt: 150.17 g/mol
InChI Key: ZBFFNPODXBJBPW-UHFFFAOYSA-N
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Description

1-hydroxy-1-phenylpropan-2-one is a secondary alpha-hydroxy ketone that is benzene which is substituted by a 1-hydroxy-2-oxopropyl group at position 1. It is a secondary alpha-hydroxy ketone, a member of benzenes and a methyl ketone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-1-phenylpropan-2-one
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InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
Source PubChem
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InChI Key

ZBFFNPODXBJBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50861683
Record name 1-Hydroxy-1-phenylpropan-2-one
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Molecular Weight

150.17 g/mol
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CAS No.

90-63-1
Record name 1-Hydroxy-1-phenyl-2-propanone
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Record name 1-Hydroxy-1-phenyl-2-propanone
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Record name 1-Hydroxy-1-phenylacetone
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Record name 1-Hydroxy-1-phenylpropan-2-one
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Record name 1-hydroxy-1-phenylacetone
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Record name PHENYLACETYLCARBINOL, (±)-
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Foundational & Exploratory

1-hydroxy-1-phenylpropan-2-one discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Hydroxy-1-phenylpropan-2-one: Its Discovery, History, and Synthesis

Abstract

This compound, a secondary alpha-hydroxy ketone, represents a significant molecule in the landscape of organic synthesis. While its direct "discovery" is not attributable to a single event, its history is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions, namely the Benzoin and Acyloin condensations. This guide provides a comprehensive overview of the historical context, the evolution of synthetic methodologies—from classical approaches to modern organocatalysis—and the technical protocols for its preparation. We will explore the mechanistic underpinnings of its synthesis, its physicochemical properties, and its role as a valuable synthetic intermediate.

Historical Context: From Benzoin to Crossed Acyloins

The story of this compound begins not with the molecule itself, but with the discovery of its archetypal parent, benzoin. In 1832, Justus von Liebig and Friedrich Wöhler, during their investigations into bitter almond oil (primarily benzaldehyde), first reported the formation of benzoin (2-hydroxy-1,2-diphenylethanone).[1][2][3][4][5] This reaction, the self-condensation of two benzaldehyde molecules, was a landmark discovery. A few years later, Nikolay Zinin improved upon this by introducing cyanide as a catalyst, establishing the classical Benzoin Condensation .[1][2][3]

These early reactions laid the groundwork for the broader class of Acyloin Condensations , which are reductive couplings of carboxylic esters using metallic sodium to form α-hydroxy ketones (acyloins).[6][7][8][9] this compound is the product of a crossed or mixed acyloin-type condensation, a more complex variant where two different carbonyl compounds—in this case, benzaldehyde and acetaldehyde—are coupled.

The primary challenge in crossed condensations is achieving regioselectivity; that is, controlling which aldehyde acts as the nucleophile and which acts as the electrophile to avoid a mixture of self-condensation and crossed-condensation products. The modern synthesis of this compound is a testament to the advancements in catalysis that have overcome this hurdle.

The Advent of N-Heterocyclic Carbene (NHC) Catalysis

A paradigm shift in the synthesis of mixed acyloins occurred with the development of N-heterocyclic carbene (NHC) catalysts, often derived from thiazolium or triazolium salts.[1] These organocatalysts mimic the function of thiamine pyrophosphate (TPP), a natural coenzyme, in facilitating carbonyl group polarity reversal (umpolung).[2][10]

NHCs proved highly effective in catalyzing the crossed acyloin condensation between aromatic aldehydes and acetaldehyde with high regioselectivity and yield.[10] This provided the first truly efficient and direct synthetic route to compounds like this compound, moving them from chemical curiosities to readily accessible building blocks.[10]

The Breslow Mechanism: Unveiling Causality

The efficacy of NHC catalysts is explained by the Breslow mechanism, first proposed in 1958. This mechanism provides the causal framework for the reaction's success:

  • Carbene Formation: A base deprotonates the thiazolium or triazolium salt precursor to generate the nucleophilic NHC.

  • Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of the aromatic aldehyde (benzaldehyde). This is the crucial selective step. The NHC preferentially attacks the aromatic aldehyde due to the resonance stabilization of the resulting intermediate.[10]

  • Umpolung: A proton transfer creates the "Breslow intermediate," a nucleophilic species that effectively reverses the normal electrophilic character of the aldehyde's carbonyl carbon.

  • Nucleophilic Attack: The Breslow intermediate attacks the carbonyl carbon of the second aldehyde (acetaldehyde).

  • Product Formation: The resulting adduct undergoes rearrangement and eliminates the NHC catalyst, which re-enters the catalytic cycle, yielding the final α-hydroxy ketone product.[10]

The diagram below illustrates the key steps in this catalytic cycle.

G cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle Benzaldehyde Benzaldehyde Breslow Breslow Intermediate (Nucleophilic) Benzaldehyde->Breslow 2. Proton Transfer Acetaldehyde Acetaldehyde Adduct Tetrahedral Adduct Acetaldehyde->Adduct NHC N-Heterocyclic Carbene (NHC) NHC->Benzaldehyde 1. Nucleophilic Attack (Regioselective) Breslow->Acetaldehyde 3. Attack on 2nd Aldehyde Product This compound Adduct->Product 4. Catalyst Elimination Regen_NHC Regenerated NHC Adduct->Regen_NHC Regen_NHC->NHC Re-enters Cycle

Caption: NHC-Catalyzed Crossed Acyloin Condensation Workflow.

Detailed Experimental Protocol: NHC-Catalyzed Synthesis

This protocol is a representative procedure for the synthesis of this compound based on established methodologies using NHC catalysis.[10]

Trustworthiness: This protocol incorporates self-validating steps. The reaction is run under an inert atmosphere to prevent oxidative side reactions. The use of excess acetaldehyde favors the crossed-condensation over the self-condensation of benzaldehyde. The final purification by column chromatography ensures the isolation of a high-purity product, verifiable by spectroscopic methods.

Methodology:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thiazolium salt catalyst (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide) (0.1 eq).

    • Add anhydrous solvent (e.g., THF or CH₂Cl₂) and a suitable base (e.g., DBU or K₂CO₃) (1.2 eq).

    • Stir the mixture at room temperature for 20-30 minutes to ensure the in-situ generation of the active N-heterocyclic carbene.

  • Reaction Assembly:

    • To the flask containing the generated NHC, add benzaldehyde (1.0 eq) via syringe.

    • Add a significant excess of acetaldehyde (3.0 to 5.0 eq). Causality Note: Using excess acetaldehyde kinetically favors its role as the electrophile, minimizing the formation of benzoin, the self-condensation product of benzaldehyde.[10]

    • Seal the flask and stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is critical for its use in further synthetic applications.

PropertyValueSource
IUPAC Name This compound[11][12]
Synonyms Phenylacetylcarbinol, α-Hydroxybenzyl methyl ketone[11][13]
CAS Number 90-63-1[12][13][14][15][16]
Molecular Formula C₉H₁₀O₂[11][12][17]
Molecular Weight 150.17 g/mol [11][12]
Appearance Off-white solid or liquid[13]
InChIKey ZBFFNPODXBJBPW-UHFFFAOYSA-N[11][17]

Spectroscopic data for this compound are widely available in chemical databases for verification.[11][17][18]

Alternative Synthetic Routes and Industrial Relevance

While NHC-catalyzed synthesis is a powerful laboratory method, an important industrial route involves biocatalysis. The biotransformation of benzaldehyde using yeast (e.g., Saccharomyces cerevisiae) produces (R)-phenylacetylcarbinol, the (R)-enantiomer of this compound.[14][19] This chiral intermediate is a key precursor in the semi-synthetic production of ephedrine and pseudoephedrine.[19]

The diagram below illustrates the mechanistic logic of the NHC-catalyzed synthesis.

G Start Thiazolium Salt + Base NHC Active NHC Catalyst Start->NHC Deprotonation Breslow Breslow Intermediate (Umpolung) NHC->Breslow Attack on Benzaldehyde Benzaldehyde Benzaldehyde Adduct Tetrahedral Adduct Breslow->Adduct Attack on Acetaldehyde Acetaldehyde Acetaldehyde Product This compound Adduct->Product Proton Transfer Catalyst_Regen Catalyst Regeneration Adduct->Catalyst_Regen Elimination Catalyst_Regen->NHC

Caption: Mechanistic Pathway of NHC-Catalyzed Synthesis.

Conclusion

The history of this compound is a clear illustration of the progression of synthetic organic chemistry. From the foundational discovery of the benzoin condensation to the development of sophisticated organocatalytic methods, the journey to efficiently synthesize this specific α-hydroxy ketone highlights the ongoing quest for selectivity and control in chemical reactions. Its accessibility has cemented its role as a versatile building block in both academic research and industrial manufacturing, particularly in the synthesis of complex pharmaceutical agents.

References

An In-Depth Technical Guide to Phenylacetylcarbinol (CAS No. 90-63-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Ketol

Phenylacetylcarbinol (PAC), a secondary alpha-hydroxy ketone, is an organic compound of significant interest in the pharmaceutical industry.[1][2] While existing as a racemic mixture (CAS No. 90-63-1), it is the (R)-enantiomer, commonly referred to as L-PAC (levo-PAC) or (R)-(-)-phenylacetylcarbinol, that holds paramount importance.[3][4] This specific stereoisomer serves as a critical chiral precursor in the synthesis of widely used sympathomimetic drugs, including L-ephedrine and D-pseudoephedrine, which are active ingredients in nasal decongestants and anti-asthmatic formulations.[5][6][7][8]

The industrial preference for L-PAC stems from its ability to yield the desired pharmacologically active isomers of ephedrine and pseudoephedrine through a reductive amination process.[9][10] While chemical synthesis routes exist, they often produce a racemic mixture, necessitating challenging and costly resolution steps.[5] Consequently, the biotransformation process, leveraging the enzymatic machinery of microorganisms, has become the predominant method for industrial-scale production of enantiomerically pure L-PAC.[3][9][11] This guide provides a comprehensive technical overview of Phenylacetylcarbinol, focusing on its core properties, biosynthetic pathways, applications, and the analytical methodologies crucial for its characterization.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of Phenylacetylcarbinol is essential for its handling, analysis, and application in synthesis. The compound is a yellow-green liquid or low-melting solid with a distinct floral aroma.[3][12]

Identifiers and Nomenclature

The nomenclature surrounding PAC can be complex due to historical and stereochemical conventions. It is crucial for researchers to recognize its various synonyms to navigate the scientific literature effectively.

IdentifierValueSource(s)
CAS Number 90-63-1 (for racemic mixture)[13][14][15]
1798-60-3 (for (R)-enantiomer, L-PAC)[3][12]
53439-91-1 (for (S)-enantiomer)[16][17]
IUPAC Name 1-hydroxy-1-phenylpropan-2-one[3]
Synonyms L-PAC, (R)-PAC, Neuberg's ketol, α-hydroxy benzyl methyl ketone, 1-hydroxy-1-phenylacetone[3][5][6]
Molecular Formula C₉H₁₀O₂[3][13]
Molecular Weight 150.17 g/mol [2][13]
SMILES CC(=O)--INVALID-LINK--O ((R)-enantiomer)[3][9]
Physicochemical Data

The following table summarizes the key physicochemical properties of Phenylacetylcarbinol. These values are critical for designing extraction, purification, and reaction protocols.

PropertyValueSource(s)
Appearance Yellow-green liquid/oil[1][3]
Melting Point 9–11 °C (for (R)-enantiomer)[3]
Boiling Point 253 °C (at 760 mmHg)[3][13]
124-125 °C (at 12 mmHg)[3]
Density 1.119 g/cm³[3][13]
Flash Point 104.6 °C[13]
Solubility Insoluble in water; Freely soluble in alcohols, ether, and aromatic solvents[3]
pKa 12.33 ± 0.20 (Predicted)[1]

Section 2: Synthesis via Microbial Biotransformation

The stereoselective synthesis of L-PAC is a classic example of industrial biotechnology. The process harnesses the enzyme Pyruvate Decarboxylase (PDC), found in various yeast species, to catalyze an acyloin condensation reaction.[4][18]

The Enzymatic Mechanism: A Tale of Two Substrates

The core of the biotransformation is the PDC-catalyzed carboligation of benzaldehyde and an "active acetaldehyde" intermediate.[4] The process begins with the decarboxylation of pyruvate (generated from a sugar source like glucose via glycolysis) by PDC, which requires thiamine pyrophosphate (TPP) and Mg²⁺ as cofactors.[5] This reaction forms a hydroxyethyl-TPP intermediate, which is essentially an enzyme-bound "active acetaldehyde".[4][5] This intermediate can then nucleophilically attack the carbonyl carbon of an exogenously supplied benzaldehyde molecule, forming L-Phenylacetylcarbinol.[4]

However, this pathway is not without competition. The active acetaldehyde can also be released as free acetaldehyde or react with another acetaldehyde molecule to form acetoin.[5] Furthermore, other yeast enzymes, particularly alcohol dehydrogenases (ADHs), can reduce the benzaldehyde substrate to the primary by-product, benzyl alcohol, or reduce the desired L-PAC product to 1-phenyl-1,2-propanediol.[19][20][21] Optimizing L-PAC yield, therefore, involves maximizing the PDC-catalyzed condensation while minimizing these side reactions.

Biotransformation_Pathway cluster_glycolysis Glycolysis (Yeast Cell) cluster_pdc_cycle PDC Catalytic Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Active_Acetaldehyde Active Acetaldehyde (Hydroxyethyl-TPP) Pyruvate->Active_Acetaldehyde Decarboxylation PDC_TPP PDC-TPP Complex Active_Acetaldehyde->PDC_TPP Protonation & Release LPAC L-Phenylacetylcarbinol (Product) Active_Acetaldehyde->LPAC Carboligation Benzaldehyde Benzaldehyde (Substrate) Benzaldehyde->LPAC Benzyl_Alcohol Benzyl Alcohol (By-product) Benzaldehyde->Benzyl_Alcohol ADH Reduction

Caption: Enzymatic pathway for L-PAC synthesis in yeast.

Key Microorganisms and Process Considerations

Several yeast species are effective biocatalysts for L-PAC production, with strains of Saccharomyces cerevisiae (baker's yeast) and Candida utilis being the most commonly employed.[3][22] The choice of organism and process conditions is critical for maximizing yield and minimizing by-products.

  • Substrate Toxicity: Benzaldehyde is toxic to yeast cells, which can inhibit enzyme activity and reduce biomass viability.[11][22] This is often mitigated by fed-batch or continuous dosing strategies to maintain a low, steady concentration of benzaldehyde in the fermentation broth.[22]

  • pH and Temperature: The optimal pH for L-PAC production is typically slightly acidic to neutral (pH 5-7).[21][23] Lower temperatures (e.g., 4-6 °C) can favor L-PAC formation over by-products by reducing the activity of competing enzymes like ADH.[21][23]

  • Aeration: Reduced aeration can increase PDC activity, shifting the yeast's metabolism towards fermentation, which is favorable for L-PAC synthesis.[22]

  • Two-Phase Systems: To overcome substrate toxicity and product inhibition, two-phase aqueous-organic systems have been developed.[22][24] An organic solvent (e.g., octanol) can serve as a reservoir for benzaldehyde and continuously extract L-PAC from the aqueous phase, reducing its concentration in the vicinity of the biocatalyst.[24]

Experimental Protocol: Laboratory-Scale L-PAC Synthesis

This protocol describes a typical batch biotransformation using whole-cell Saccharomyces cerevisiae.

Materials:

  • Active dry baker's yeast (S. cerevisiae)

  • D-(+)-Glucose (Dextrose)

  • Benzaldehyde

  • Sodium Pyruvate (optional, can enhance yield)

  • Citrate buffer (0.1 M, pH 6.0)

  • Ethanol

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Separatory funnel

Procedure:

  • Yeast Activation: In a sterile 1 L Erlenmeyer flask, dissolve 55g of glucose in 500 mL of 0.1 M citrate buffer (pH 6.0). Add 44g of active dry yeast.

  • Incubation: Place the flask in a shaking incubator at 30°C and 150 rpm for 45-60 minutes to activate the yeast and initiate glycolysis.[25]

  • Substrate Addition: Prepare a solution of 25 mmol of benzaldehyde in 5 mL of ethanol. This step is crucial as ethanol helps to dissolve the benzaldehyde and increase its bioavailability.[25] Add this solution to the yeast culture.

  • Biotransformation: Continue to incubate the mixture at 30°C with shaking for 1-2 hours. For longer reaction times or higher yields, periodic feeding of benzaldehyde is recommended to avoid toxic concentrations.

  • Harvesting: After the incubation period, stop the reaction by centrifuging the mixture to pellet the yeast cells. Decant the supernatant.

  • Extraction: Transfer the supernatant to a separatory funnel. Perform a liquid-liquid extraction three times with 100 mL portions of ethyl acetate.[25] If an emulsion forms, it can be broken by adding a saturated sodium chloride solution.[25]

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude L-Phenylacetylcarbinol product.

  • Analysis: The yield and purity of the L-PAC can be determined using GC-MS or HPLC analysis.

Section 3: Core Application - Precursor to Ephedrine Alkaloids

The primary industrial application of L-PAC is its role as a key intermediate in the synthesis of ephedrine and pseudoephedrine.[3][5][9][16]

Reductive Amination Pathway

The conversion of L-PAC to these target molecules is achieved through a stereospecific reductive amination reaction.[10] The process involves reacting L-PAC with methylamine, which forms an intermediate imine. This imine is then reduced, typically via catalytic hydrogenation (e.g., using a platinum or palladium catalyst), to yield the final amino alcohol product.[10][21] The stereochemistry of the starting L-PAC molecule dictates the stereochemistry of the final product, making this a highly efficient route to enantiomerically pure pharmaceuticals.

Reductive_Amination cluster_reagents Reagents LPAC L-Phenylacetylcarbinol (R-PAC) Imine N-methyl Imine (Intermediate) LPAC->Imine Ephedrine (1R,2S)-Ephedrine / (1S,2S)-Pseudoephedrine Imine->Ephedrine Methylamine Methylamine (CH₃NH₂) Methylamine->Imine Catalyst H₂ / Catalyst (e.g., Pd/C) Catalyst->Ephedrine

Caption: Synthesis of ephedrine via reductive amination of L-PAC.

Section 4: Safety, Toxicology, and Handling

Phenylacetylcarbinol requires careful handling in a laboratory or industrial setting. It is classified as harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[2][13]

GHS Hazard Information
Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[2]
H312 Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[13]
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)[1][2][13]
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)[1][13]
H332 Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[13]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure)[1][13]
Recommended Handling and PPE
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Use a lab coat to prevent skin contact.

  • Storage: Store in a cool, dry, well-ventilated place (recommended 2°C - 8°C) in a tightly sealed container.[13]

Section 5: Analytical Methodologies

Accurate quantification and characterization of Phenylacetylcarbinol are vital for process monitoring, quality control, and research. Gas chromatography and high-performance liquid chromatography are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identifying and quantifying PAC and its related by-products (e.g., benzaldehyde, benzyl alcohol) in a reaction mixture.

Sample Protocol Outline:

  • Sample Preparation: Dilute a small aliquot of the reaction supernatant (e.g., the ethyl acetate extract) in a suitable solvent.

  • Instrumentation:

    • Column: A non-polar capillary column, such as a HP-5MS (5% phenyl methyl siloxane), is commonly used.[26]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[26]

    • Injector: Split injection mode is typical to avoid column overloading. Injector temperature around 100°C.[26]

    • Oven Program: An initial temperature of 100°C, held for 1-2 minutes, followed by a ramp of 20-30°C/min up to 280°C.[26]

    • Detector: Mass selective detector operating in electron impact (EI) mode, scanning a mass range of m/z 40-450.[26]

  • Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte to a certified reference standard. Quantification is performed by creating a calibration curve from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is also widely used, particularly for monitoring the reaction progress in aqueous samples without requiring extraction.

Sample Protocol Outline:

  • Sample Preparation: Centrifuge the culture broth to remove cells. The clear supernatant can often be directly analyzed after appropriate dilution.[27]

  • Instrumentation:

    • Column: A reverse-phase column, such as a Hypersil C18, is effective.[27]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 30:70 v/v) is commonly used.[27]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[27]

    • Detector: UV detector set to a wavelength where PAC shows strong absorbance (e.g., 254 nm).

  • Data Analysis: As with GC, identification and quantification are based on comparison with a reference standard and the use of a calibration curve.

Conclusion

Phenylacetylcarbinol, particularly the L-enantiomer, represents a cornerstone of pharmaceutical synthesis, bridging the gap between microbial biotechnology and medicinal chemistry. Its production via yeast-catalyzed biotransformation is a testament to the power and precision of enzymatic processes. For researchers and drug development professionals, a thorough understanding of its properties, the nuances of its synthesis, and the appropriate analytical methods for its characterization is indispensable for innovation in this field. The continued optimization of the L-PAC biotransformation process, potentially through metabolic engineering of producer strains or novel bioreactor design, remains an active and promising area of research.[28]

References

An In-Depth Technical Guide to 1-Hydroxy-1-phenylpropan-2-one: Chemical Structure, Stereoisomers, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-hydroxy-1-phenylpropan-2-one, a significant chiral α-hydroxy ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, the critical nuances of its stereoisomers, and detailed methodologies for its synthesis and characterization. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding.

Core Molecular Structure and Properties

This compound, also widely known as phenylacetylcarbinol (PAC), is a secondary alpha-hydroxy ketone.[1][2] Its structure consists of a benzene ring attached to a three-carbon chain containing a hydroxyl group on the first carbon (benzylic position) and a ketone group on the second.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

PropertyValueSource
IUPAC Name This compound[1][2]
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2]
CAS Number 90-63-1[1]
Synonyms Phenylacetylcarbinol (PAC), 1-Hydroxy-1-phenylacetone[1][2]

The Critical Role of Stereoisomerism

The carbon atom bearing the hydroxyl group (C1) is a chiral center, meaning this compound exists as a pair of enantiomers: (R)- and (S)-1-hydroxy-1-phenylpropan-2-one.

Stereoisomers cluster_R (R)-1-hydroxy-1-phenylpropan-2-one cluster_S (S)-1-hydroxy-1-phenylpropan-2-one R_img S_img R_img->S_img Enantiomers (Non-superimposable mirror images)

Figure 2: Enantiomers of this compound.

The spatial arrangement of the substituents around this chiral center is of paramount importance in the pharmaceutical industry. Specifically, the (R)-enantiomer, often referred to as L-phenylacetylcarbinol (L-PAC), is a key precursor in the synthesis of important drugs such as ephedrine and pseudoephedrine.[3] In contrast, the (S)-enantiomer is not pharmacologically active for this purpose. Consequently, stereoselective synthesis or efficient resolution of the enantiomers is a critical aspect of its industrial application.

Synthesis Methodologies: Biocatalytic vs. Chemical Routes

The synthesis of this compound can be approached through both biocatalytic and traditional chemical methods. The choice of method is largely dictated by the desired stereochemical outcome.

Biocatalytic Synthesis of (R)-1-hydroxy-1-phenylpropan-2-one

The production of the pharmacologically active (R)-enantiomer is predominantly achieved through a biotransformation process using yeast, particularly Saccharomyces cerevisiae (baker's yeast).[4][5] This method is favored because it is highly stereoselective, yielding primarily the (R)-isomer, whereas chemical synthesis typically results in a racemic mixture.[5]

The key enzyme in this biotransformation is pyruvate decarboxylase (PDC), which catalyzes the acyloin condensation of benzaldehyde with an activated acetaldehyde intermediate derived from pyruvate.[6]

Biocatalytic_Synthesis cluster_reactants Substrates cluster_biocatalyst Biocatalyst cluster_enzyme Key Enzyme cluster_product Product Benzaldehyde Benzaldehyde R_PAC (R)-1-hydroxy-1-phenylpropan-2-one Benzaldehyde->R_PAC Pyruvate Pyruvate PDC Pyruvate Decarboxylase (PDC) Pyruvate->PDC Decarboxylation Yeast Saccharomyces cerevisiae Yeast->PDC Provides PDC->R_PAC Acyloin Condensation

Figure 3: Biocatalytic synthesis of (R)-phenylacetylcarbinol.

Experimental Protocol: Biocatalytic Synthesis

This protocol is a generalized procedure based on common practices in the field. Optimization of specific parameters may be required depending on the yeast strain and equipment.

  • Inoculum Preparation:

    • Prepare a sterile yeast extract peptone dextrose (YPD) medium (1% yeast extract, 2% peptone, 2% dextrose).

    • Inoculate with a culture of Saccharomyces cerevisiae.

    • Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours to obtain a sufficient cell density.

  • Biotransformation:

    • Prepare the transformation medium. A typical medium might consist of a buffer (e.g., citrate buffer, pH 5-6), a carbon source (e.g., glucose), and necessary salts (e.g., MgSO₄).

    • Add the yeast cells from the inoculum culture to the transformation medium.

    • Acclimatize the cells for a short period (e.g., 1 hour) under controlled temperature (e.g., 30°C) and agitation.

    • Add benzaldehyde and a source of acetaldehyde (or a precursor like pyruvate) to the medium. To mitigate substrate toxicity, these are often added in a fed-batch manner over several hours.

    • Continue the incubation for 24-72 hours, monitoring the progress of the reaction.

  • Extraction and Purification:

    • Separate the yeast cells from the broth by centrifugation or filtration.

    • Extract the (R)-1-hydroxy-1-phenylpropan-2-one from the supernatant using an organic solvent such as ethyl acetate.

    • The organic extracts can be concentrated under reduced pressure.

    • Further purification can be achieved through techniques like column chromatography or distillation.

Causality and Troubleshooting:

  • pH Control: Maintaining a slightly acidic pH (5-6) is crucial for the optimal activity of pyruvate decarboxylase.

  • Substrate Addition: Fed-batch addition of benzaldehyde is often employed to minimize its inhibitory effects on yeast growth and enzyme activity.

  • By-product Formation: Common by-products include benzyl alcohol (from the reduction of benzaldehyde) and acetoin.[6] The formation of these can be influenced by the aeration rate and the specific activity of other yeast enzymes. Reducing conditions can favor benzyl alcohol formation.

Chemical Synthesis of Racemic this compound

Chemical synthesis provides a route to the racemic mixture of (R)- and (S)-1-hydroxy-1-phenylpropan-2-one. This can be useful for producing analytical standards or as a starting point for chiral resolution. A common approach involves the α-hydroxylation of a propiophenone precursor.

Experimental Protocol: Chemical Synthesis (Illustrative)

  • α-Bromination of Propiophenone:

    • Dissolve propiophenone in a suitable solvent (e.g., methanol or acetic acid).

    • Add bromine dropwise at a controlled temperature (e.g., 0-10°C) with stirring.

    • After the addition is complete, allow the reaction to proceed to completion.

    • The resulting α-bromopropiophenone can be isolated by extraction and purified.

  • Hydrolysis to the α-Hydroxy Ketone:

    • The α-bromopropiophenone is then hydrolyzed to the corresponding α-hydroxy ketone. This can be achieved by heating with an aqueous solution of a base, such as sodium bicarbonate or calcium carbonate.

    • The reaction mixture is then cooled, and the product is extracted with an organic solvent.

    • The crude product can be purified by crystallization or column chromatography.

Analytical Characterization

Accurate characterization of this compound, including the determination of enantiomeric purity, is essential. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography (HPLC or GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected signals include:

    • A singlet for the methyl protons (-CH₃).

    • A singlet or a doublet for the hydroxyl proton (-OH), which may exchange with D₂O.

    • A quartet or a complex multiplet for the methine proton (-CH(OH)-).

    • Multiplets in the aromatic region for the phenyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. Key signals include:

    • A signal for the methyl carbon.

    • A signal for the methine carbon bearing the hydroxyl group.

    • A signal for the carbonyl carbon.

    • Signals for the aromatic carbons.

While standard NMR can confirm the structure of this compound, it cannot distinguish between the enantiomers. To determine enantiomeric purity by NMR, a chiral resolving agent or a chiral solvating agent must be used to induce diastereomeric interactions that result in separate signals for the enantiomers.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for separating and quantifying the enantiomers of this compound.[7][8]

Principle of Chiral Chromatography:

Enantiomers have identical physical properties in an achiral environment. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Chiral_Chromatography cluster_input Input cluster_process Separation Process cluster_output Output Racemic_Mixture Racemic Mixture ((R)- and (S)-PAC) Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Separated_Enantiomers Separated Enantiomers (Distinct Retention Times) Chiral_Column->Separated_Enantiomers Differential Interaction Mobile_Phase Mobile Phase Mobile_Phase->Chiral_Column Elutes

Figure 4: Principle of Chiral Chromatographic Separation.

Experimental Protocol: Chiral HPLC

The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

  • Column: A common choice would be a column packed with a cellulose or amylose derivative coated on a silica support (e.g., Chiralcel OD, Chiralpak AD).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve good resolution and reasonable analysis time.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is commonly used.

Experimental Protocol: Chiral GC

For GC analysis, the analyte must be sufficiently volatile and thermally stable. Derivatization may sometimes be necessary.

  • Column: A capillary column coated with a cyclodextrin-based chiral stationary phase is often used.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape.

  • Detector: A Flame Ionization Detector (FID) is commonly used.

Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Conclusion

This compound is a molecule of significant interest, particularly in the pharmaceutical industry, due to the stereospecific activity of its (R)-enantiomer. A thorough understanding of its structure, stereochemistry, and the available synthetic and analytical methodologies is crucial for researchers and developers in this field. Biocatalysis offers a powerful and elegant solution for the stereoselective synthesis of the desired (R)-enantiomer, while chiral chromatography provides the necessary tools for accurate enantiomeric purity assessment. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful synthesis, characterization, and application of this important chiral building block.

References

A Technical Guide to the Physical Properties of (R)- and (S)-Phenylacetylcarbinol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Phenylacetylcarbinol

Phenylacetylcarbinol (PAC), systematically named 1-hydroxy-1-phenylpropan-2-one, is a chiral α-hydroxy ketone that plays a pivotal role as a precursor in the synthesis of various pharmaceuticals, including the widely used decongestants ephedrine and pseudoephedrine.[1][2][3] The presence of a stereocenter at the carbinol carbon gives rise to two non-superimposable mirror-image forms: (R)-phenylacetylcarbinol and (S)-phenylacetylcarbinol. This stereochemical distinction is of paramount importance, as biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. Consequently, the pharmacological and toxicological profiles of the final drug products are critically dependent on the stereochemistry of the PAC precursor.[4][5][6][7]

This technical guide provides an in-depth exploration of the core physical properties of the (R)-PAC and (S)-PAC enantiomers, offering a comparative analysis essential for researchers, scientists, and professionals engaged in drug development and stereoselective synthesis. We will delve into the experimental methodologies for their characterization and separation, underpinned by the principles of scientific integrity and supported by authoritative references.

Comparative Physical Properties of (R)-PAC and (S)-PAC

Enantiomers, by definition, possess identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.[8][9] Therefore, properties such as melting point, boiling point, density, and solubility are expected to be identical for both (R)-PAC and (S)-PAC. However, their optical rotations will be of equal magnitude but opposite in direction.[8][10]

While chemical synthesis often yields a racemic mixture (an equal mixture of both enantiomers), biotransformation processes, typically employing yeast fermentation, predominantly produce the pharmacologically active (R)-form.[1][2] The data presented below for (R)-PAC are well-documented. For (S)-PAC, the values are inferred based on the principles of stereochemistry, as specific experimental data for the isolated (S)-enantiomer are less commonly reported due to the primary industrial focus on the (R)-enantiomer.

Table 1: Key Physical Properties of Phenylacetylcarbinol Enantiomers

Property(R)-Phenylacetylcarbinol ((R)-PAC)(S)-Phenylacetylcarbinol ((S)-PAC)
Synonyms l-PAC, (R)-(-)-phenylacetylcarbinold-PAC, (S)-(+)-phenylacetylcarbinol
CAS Number 1798-60-3[1]90-63-1 (for racemic)
Molecular Formula C₉H₁₀O₂[1][3]C₉H₁₀O₂
Molar Mass 150.177 g·mol⁻¹[1]150.177 g·mol⁻¹
Appearance Yellow-green liquid[1]Yellow-green liquid (expected)
Density 1.119 g/cm³[1]1.119 g/cm³ (expected)
Melting Point 9–11 °C (48–52 °F; 282–284 K)[1]9–11 °C (48–52 °F; 282–284 K) (expected)
Boiling Point 253 °C (487 °F; 526 K) at 760 mmHg[1]253 °C (487 °F; 526 K) at 760 mmHg (expected)
124-125 °C at 12 mmHg[1]124-125 °C at 12 mmHg (expected)
Optical Rotation Levorotatory (-)[1]Dextrorotatory (+) (expected)
Solubility Insoluble in water. Freely soluble in alcohols, ether, and aromatic solvents.[1]Insoluble in water. Freely soluble in alcohols, ether, and aromatic solvents (expected).

Experimental Methodologies for Enantiomer Characterization

The accurate determination of the physical properties and enantiomeric purity of PAC is crucial for quality control and process development in the pharmaceutical industry. The following section details the key experimental protocols.

Determination of Optical Rotation: Polarimetry

Polarimetry is the definitive technique for distinguishing between enantiomers. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound.[11][12][13]

Protocol for Polarimetry of PAC Enantiomers:

  • Sample Preparation:

    • Accurately weigh a sample of the PAC enantiomer.

    • Dissolve the sample in a suitable achiral solvent (e.g., ethanol, methanol, or chloroform) in a volumetric flask to a known concentration (e.g., 1 g/100 mL).

    • Ensure the solution is clear and free of undissolved particles.

  • Instrumentation and Measurement:

    • Use a calibrated polarimeter.

    • Set the wavelength to the sodium D-line (589 nm).

    • Calibrate the instrument with the pure solvent (blank).

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the observed angle of rotation (α).

  • Calculation of Specific Rotation ([α]):

    • The specific rotation is calculated using the formula: [α] = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Causality in Experimental Choices:

  • Solvent Selection: The solvent must be achiral to avoid any contribution to the optical rotation. The solubility of PAC in the chosen solvent is also a critical factor.[1][14][15][16]

  • Wavelength: The sodium D-line is a standard wavelength for reporting specific rotation, ensuring consistency and comparability of data across different laboratories.

  • Concentration: The concentration must be carefully controlled as the observed rotation is directly proportional to it.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation A Weigh PAC Sample B Dissolve in Achiral Solvent (e.g., Ethanol) A->B C Calibrate Polarimeter (Blank) B->C D Fill Cell with Sample C->D E Measure Observed Rotation (α) at 589 nm D->E F Calculate Specific Rotation [α] = α / (l × c) E->F

Caption: Workflow for determining the specific rotation of PAC enantiomers.

Enantiomeric Purity and Separation: Chiral Chromatography

Chiral chromatography is the cornerstone for separating and quantifying enantiomers in a racemic or enantioenriched mixture.[17][18][19] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques.

Protocol for Chiral HPLC Separation of PAC Enantiomers:

  • System Preparation:

    • Equip an HPLC system with a chiral column, such as one with a polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Prepare a mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

    • Degas the mobile phase thoroughly.

  • Method Parameters:

    • Flow Rate: Set to a typical analytical flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection: Use a UV detector set to a wavelength where PAC absorbs strongly (e.g., 254 nm).

    • Injection Volume: Inject a small, precise volume of the sample solution (e.g., 10 µL).

  • Data Analysis:

    • The two enantiomers will elute at different retention times.

    • Integrate the peak areas of the (R)-PAC and (S)-PAC peaks.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] × 100

Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP): The CSP is the heart of the separation. Polysaccharide-based CSPs are widely used due to their broad applicability and excellent resolving power for a wide range of chiral compounds. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

  • Mobile Phase Composition: The ratio of the non-polar solvent to the polar modifier is critical. It influences the retention times and the resolution between the enantiomeric peaks. A systematic optimization of this ratio is essential for developing a robust separation method.[20]

Chiral_HPLC_Workflow cluster_setup System Setup cluster_run Chromatographic Run cluster_analysis Data Analysis A Install Chiral Column (e.g., Chiralpak AD-H) B Prepare & Degas Mobile Phase (e.g., Hexane/Isopropanol) A->B C Set Method Parameters (Flow Rate, Temp, UV λ) B->C D Inject Sample Solution C->D E Elute & Detect Enantiomers D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess (ee) F->G

Caption: Workflow for the chiral HPLC separation and analysis of PAC enantiomers.

Conclusion

A thorough understanding of the distinct physical properties of (R)-PAC and (S)-PAC is fundamental for the development of safe and effective pharmaceuticals. While their properties in an achiral environment are identical, their opposing optical activities provide a clear means of differentiation. The experimental protocols outlined in this guide, particularly polarimetry and chiral chromatography, represent the industry-standard methodologies for the characterization and quality control of these critical chiral intermediates. Adherence to these scientifically sound and validated procedures ensures the stereochemical integrity of the final active pharmaceutical ingredients, ultimately contributing to the overall quality and efficacy of the medicine.

References

Solubility and pKa value of 1-hydroxy-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-hydroxy-1-phenylpropan-2-one

Introduction

This compound, also known by synonyms such as phenylacetylcarbinol, is a secondary alpha-hydroxy ketone of significant interest in organic synthesis and pharmaceutical development.[1][2] Its molecular structure, featuring a hydroxyl group alpha to a carbonyl group and adjacent to a phenyl ring, imparts a unique combination of chemical reactivity and physical properties. Understanding these characteristics, specifically its solubility profile and acid dissociation constant (pKa), is fundamental for its effective application.

This guide provides a comprehensive analysis of the solubility and pKa of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only empirical data but also the theoretical underpinnings and detailed experimental protocols necessary for practical application. We will delve into the causality behind its behavior in various solvent systems and its acidic nature, providing a robust framework for its use in laboratory and industrial settings.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound provides a foundational overview of the compound. These values are critical for predicting its behavior in various experimental and formulation contexts.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[1][3][4]
Molecular Weight 150.17 g/mol [1][5]
Appearance White to pale yellow crystalline solid or oil[2][3]
Melting Point 123-124 °C[2][5]
Boiling Point ~253 °C[2][6]
Predicted pKa 12.33 ± 0.20[2][6]
LogP 1.309[6]

Part 1: Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability, formulation possibilities, and reaction kinetics. The structure of this compound, containing both polar (hydroxyl, carbonyl) and non-polar (phenyl ring, methyl group) moieties, results in a nuanced solubility profile.

Theoretical Basis of Solubility

The principle of "like dissolves like" governs solubility. The polar hydroxyl (-OH) and carbonyl (C=O) groups are capable of forming hydrogen bonds with polar protic solvents like water.[7][8] However, the non-polar phenyl ring and the overall carbon backbone introduce significant hydrophobic character. For a molecule of this size, the influence of the hydrophobic portion often dominates, leading to limited aqueous solubility.[7][8] Conversely, in organic solvents such as ethanol, ether, and chloroform, the non-polar regions of the molecule can interact favorably through van der Waals forces, while the polar groups can still engage in dipole-dipole interactions, leading to much higher solubility.[3]

Observed Solubility Data

As predicted by its structure, this compound exhibits the following solubility characteristics:

  • Water: Relatively insoluble to sparingly soluble.[3]

  • Organic Solvents: Soluble in ethanol, ether, chloroform (slightly), and methanol (slightly).[2][3][6]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining the aqueous solubility of a compound. This protocol ensures the establishment of a true equilibrium between the dissolved and undissolved solute.

Causality: This method is chosen for its simplicity and reliability. Achieving equilibrium is critical, as premature measurement can lead to a significant underestimation of solubility. Temperature control is paramount because solubility is a temperature-dependent property.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, ethanol) in a sealed, temperature-controlled vessel. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is established. A preliminary study can determine the time required to reach equilibrium.

  • Phase Separation: Cease agitation and allow the mixture to stand, permitting the undissolved solid to settle. Centrifugation or filtration (using a filter that does not adsorb the solute) is then used to separate the saturated solution from the excess solid.

  • Quantification: Accurately measure the concentration of the solute in the clear, saturated solution. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly employed for this purpose, using a pre-established calibration curve.

  • Calculation: Express the solubility in units such as mg/L, g/100mL, or mol/L.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess compound to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Cease agitation Allow solid to settle B->C D Centrifuge or Filter to get saturated solution C->D E Analyze clear solution (e.g., HPLC, UV-Vis) D->E caption Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination

Part 2: pKa Value and Acidity

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. For this compound, the primary acidic proton is that of the hydroxyl group.

Theoretical Basis of Acidity
  • Hydroxyl Proton: The pKa of this compound is predicted to be approximately 12.33, indicating it is a very weak acid, weaker than phenols but stronger than simple aliphatic alcohols.[2][6] This acidity stems from the deprotonation of the hydroxyl group to form an alkoxide ion.

  • Keto-Enol Tautomerism: Like other ketones with α-hydrogens, this compound can undergo keto-enol tautomerism.[9][10][11] This is an equilibrium between the keto form (the standard structure) and the enol form, which features a carbon-carbon double bond and a hydroxyl group.[12] This process is catalyzed by both acid and base.[13] While the keto form is generally heavily favored, the formation of the enolate intermediate under basic conditions is responsible for the acidity of the α-hydrogen (pKa ~19-21 for typical ketones), though this is much less acidic than the hydroxyl proton.[9][11]

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and standard method for determining the pKa of a substance.[14] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Causality: This method directly measures the change in proton concentration (pH) as the acidic site is neutralized by a base. The pKa is determined from the titration curve at the point of half-neutralization, where the concentrations of the acid and its conjugate base are equal, providing a direct measurement of the equilibrium constant.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Due to its limited water solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The solution must be free of dissolved CO₂, which can interfere with the measurement.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette to add the titrant.

  • Titrant: Use a standardized, carbonate-free solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

  • Titration Process: Add small, precise increments of the NaOH titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot). The volume of titrant at the point halfway to the equivalence point corresponds to the half-equivalence point. The pH at this half-equivalence point is equal to the pKa of the compound.

G cluster_prep Step 1: Preparation cluster_setup Step 2: Titration Setup cluster_titrate Step 3: Titration cluster_analysis Step 4: Data Analysis A Dissolve compound in CO2-free solvent (e.g., H2O/MeOH) B Place in vessel with calibrated pH electrode A->B C Add increments of standardized NaOH B->C D Record pH and Volume after each addition C->D E Plot pH vs. Volume of Titrant F Determine Equivalence Point (V_eq) E->F G Find pH at Half-Equivalence (V_eq / 2) F->G H Result: pKa = pH at V_eq / 2 G->H caption Workflow for Potentiometric pKa Determination

Caption: Workflow for Potentiometric pKa Determination

Conclusion and Implications

The physicochemical properties of this compound—specifically its limited aqueous solubility, good solubility in organic solvents, and its character as a very weak acid (pKa ≈ 12.33)—are direct consequences of its molecular structure. This guide has provided both the theoretical framework to understand these properties and the practical, validated protocols to measure them accurately. For professionals in drug development, this information is vital for designing formulations that can achieve adequate bioavailability. For synthetic chemists, it informs the choice of appropriate solvents and reaction conditions, particularly concerning pH, to ensure optimal yield and prevent unwanted side reactions such as the α-ketol rearrangement.[15][16] A thorough understanding of these fundamental parameters is, therefore, an indispensable prerequisite for the successful application of this versatile compound.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 1-hydroxy-1-phenylpropan-2-one for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecular Structure to Biological Function

In the intricate landscape of modern drug discovery, understanding a molecule's electronic structure is paramount to predicting its behavior, reactivity, and ultimate therapeutic potential. Simple structural diagrams provide a starting point, but the true drivers of molecular interactions lie in the subtle distribution of electrons and the energetic landscape of quantum orbitals. This guide provides an in-depth exploration of 1-hydroxy-1-phenylpropan-2-one, a versatile alpha-hydroxy ketone, through the lens of quantum chemistry.

For researchers, medicinal chemists, and drug development professionals, this document serves as a technical manual. It moves beyond a superficial overview to detail not only the key quantum chemical descriptors of this molecule but also the rigorous computational protocols required to derive them. By explaining the causality behind methodological choices and embedding self-validating systems within these protocols, we aim to provide a framework for generating reliable, reproducible, and insightful computational data. Our goal is to empower you to harness the predictive power of quantum chemistry in your own research endeavors.

The Strategic Importance of this compound in Synthesis

This compound, a secondary alpha-hydroxy ketone, is more than a simple organic molecule; it is a valuable synthon in the construction of complex, biologically active compounds.[1][2] Its utility stems from the presence of multiple reactive sites—a hydroxyl group, a ketone, and an aromatic ring—which allow for a diverse range of chemical transformations.[3][4][5] This structural versatility makes it a key building block in the synthesis of various heterocyclic compounds, a class of molecules frequently found at the core of many pharmaceuticals.[3][4][5]

Alpha-hydroxy ketones, in general, are recognized as important precursors in the development of novel therapeutics, including antidepressants, fungicides, and even antitumor agents.[6] Understanding the electronic and structural properties of this compound at a quantum level can, therefore, provide invaluable insights into its reactivity and guide its application in the synthesis of next-generation drug candidates.

The Computational Chemist's Toolkit: Methodological Deep Dive

To dissect the electronic intricacies of this compound, we turn to the robust and widely validated methods of computational quantum chemistry. The protocols outlined here are designed to be both rigorous and practical, providing a clear pathway for researchers to replicate and build upon these findings.

The Theoretical Foundation: Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a computational method that has become a cornerstone of modern chemistry for its balance of accuracy and computational efficiency.[7][8] DFT allows us to calculate the electronic structure of a molecule by modeling its electron density, from which all other electronic properties can be derived.[7] For our analysis of this compound, we will employ the widely-used B3LYP hybrid functional.[9][10][11] This functional has a long-standing track record of providing reliable results for a broad range of organic molecules.[9][10]

Basis Sets: The Language of Electrons

To mathematically describe the distribution of electrons in the molecule, we will use the Pople-style basis set, specifically 6-31G. This basis set provides a good compromise between computational cost and accuracy for molecules of this size.[7][12] It is crucial to acknowledge that while more extensive basis sets can offer higher accuracy, the B3LYP/6-31G level of theory is a well-established and validated starting point for obtaining meaningful quantum chemical descriptors for drug-like organic molecules.[11]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the precise steps to perform a comprehensive quantum chemical analysis of this compound using a computational chemistry software package such as Gaussian.[13]

Step 1: Molecular Geometry Optimization The first and most critical step is to determine the molecule's most stable three-dimensional conformation. This is achieved by performing a geometry optimization, which systematically adjusts the bond lengths, angles, and dihedrals to find the structure with the lowest possible energy.

Step 2: Frequency Calculation and Verification Following optimization, a frequency calculation is performed. This serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it provides thermodynamic data such as zero-point vibrational energy.

Step 3: Calculation of Quantum Chemical Descriptors With the optimized geometry, a single-point energy calculation is performed to derive the key quantum chemical descriptors. This includes:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.

  • Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface.

  • Mulliken Atomic Charges: An estimation of the partial charge on each atom in the molecule.

The following diagram illustrates this computational workflow:

Computational workflow for deriving quantum chemical descriptors.

Core Quantum Chemical Descriptors of this compound

Frontier Molecular Orbitals: The Vanguard of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are at the forefront of chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[13] A smaller gap generally implies higher reactivity.

DescriptorExpected Value (Illustrative)Significance in Drug Development
HOMO Energy ~ -6.5 eVIndicates the molecule's potential to act as an electron donor in reactions.
LUMO Energy ~ -1.0 eVIndicates the molecule's potential to act as an electron acceptor.
HOMO-LUMO Gap ~ 5.5 eVA moderate gap suggests a balance of stability and reactivity, desirable for a drug candidate.

The distribution of the HOMO and LUMO across the molecule is also highly informative. We can anticipate that the HOMO will have significant contributions from the electron-rich phenyl ring and the oxygen atoms, while the LUMO will be more localized on the carbonyl group and the aromatic ring, indicating these as likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): A Map of Molecular Interactions

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, including biological targets like proteins.[13] The MEP is color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, we expect to see:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, highlighting their role as hydrogen bond acceptors.

  • Positive Potential (Blue): Located around the hydroxyl hydrogen, indicating its potential as a hydrogen bond donor.

  • Neutral/Slightly Negative Potential (Green): Across the surface of the phenyl ring.

The following diagram illustrates the logical relationship between MEP regions and potential intermolecular interactions:

MEP_Interactions cluster_MEP MEP Regions of this compound cluster_Interactions Potential Intermolecular Interactions Neg_Potential Negative Potential (Carbonyl & Hydroxyl Oxygens) H_Bond_Acceptor Hydrogen Bond Acceptor Site Neg_Potential->H_Bond_Acceptor Attracts Electrophiles/ H-bond Donors Pos_Potential Positive Potential (Hydroxyl Hydrogen) H_Bond_Donor Hydrogen Bond Donor Site Pos_Potential->H_Bond_Donor Attracts Nucleophiles/ H-bond Acceptors Neutral_Potential Neutral/Slightly Negative (Phenyl Ring) Pi_Stacking π-π Stacking or Hydrophobic Interactions Neutral_Potential->Pi_Stacking Participates in van der Waals forces

Relationship between MEP regions and intermolecular interactions.
Mulliken Atomic Charges: Quantifying Atomic Contributions

Mulliken population analysis provides a method for estimating the partial charge on each atom within the molecule.[14] While these charges are basis-set dependent and should be interpreted with some caution, they offer valuable insights into the intramolecular charge distribution and can help identify atoms that are particularly electron-rich or electron-poor.

Expected Mulliken Charges for this compound:

AtomExpected Charge (Illustrative)Significance
Carbonyl OxygenHighly NegativeA primary site for electrophilic attack and hydrogen bonding.
Hydroxyl OxygenNegativeAnother key site for hydrogen bonding.
Carbonyl CarbonPositiveSusceptible to nucleophilic attack.
Hydroxyl HydrogenPositiveThe most acidic proton, involved in hydrogen bonding.
Aromatic CarbonsSlightly Negative/NeutralContribute to the overall electronic character of the molecule.

This charge distribution reinforces the information gleaned from the MEP map and provides a quantitative basis for understanding the molecule's reactivity.

Trustworthiness and Validation: Ensuring Scientific Integrity

The reliability of computational predictions is paramount.[15] To ensure the trustworthiness of the data generated through the protocols described in this guide, the following self-validating systems and best practices should be adhered to:

  • Method and Basis Set Justification: The choice of the B3LYP functional and 6-31G* basis set is grounded in extensive literature validation for organic molecules.[9][10][11] For higher accuracy, especially for properties like reaction barriers, benchmarking against more advanced methods or larger basis sets is recommended.

  • Convergence Criteria: All geometry optimizations must meet stringent convergence criteria to ensure that a true energy minimum has been located.

  • Experimental Correlation: Whenever possible, calculated properties should be correlated with experimental data. For instance, calculated vibrational frequencies can be compared to experimental IR spectra.

  • Transparent Reporting: All computational details, including the software version, the exact functional and basis set used, and the convergence criteria, must be clearly reported to ensure reproducibility.[15]

Conclusion: A Quantum Leap in Drug Design

This compound is a molecule of significant interest to the drug development community due to its synthetic versatility. This guide has provided a comprehensive framework for understanding its electronic properties through the application of quantum chemical calculations. By detailing not just the "what" but also the "how" and "why" of these computational methods, we have aimed to equip researchers with the knowledge to confidently apply these powerful predictive tools.

The quantum chemical descriptors discussed—frontier molecular orbitals, molecular electrostatic potential, and Mulliken charges—collectively paint a detailed picture of the molecule's reactivity and potential for intermolecular interactions. This information can guide the rational design of novel synthetic pathways and the development of new drug candidates with improved efficacy and pharmacokinetic profiles. As computational chemistry continues to evolve, the principles and practices outlined in this guide will remain fundamental to the data-driven future of drug discovery.

References

Navigating the Isomeric Landscape of C9H10O2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the molecular formula C9H10O2 represents a fascinating nexus of structural diversity and pharmacological potential. The seemingly simple arrangement of nine carbon, ten hydrogen, and two oxygen atoms gives rise to a vast array of structural isomers, each possessing unique physicochemical properties, spectroscopic signatures, and, most importantly, distinct biological activities. This guide provides an in-depth exploration of the key structural isomers of C9H10O2, offering a technical framework for their synthesis, characterization, and strategic application in modern drug discovery.

The Concept of Structural Isomerism: More Than Just a Formula

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. This fundamental difference in architecture leads to profound variations in their chemical and physical properties, such as boiling point, solubility, and reactivity. For the drug development professional, understanding this isomeric landscape is paramount, as subtle changes in structure can dramatically alter a molecule's interaction with biological targets, transforming an inert compound into a potent therapeutic agent or, conversely, a promising lead into a toxic liability. The isomers of C9H10O2 can be broadly classified by their principal functional groups, a classification that dictates their chemical behavior and provides a roadmap for their identification.

A Systematic Classification of C9H10O2 Isomers

The structural possibilities for C9H10O2 are numerous, but for practical applications in medicinal chemistry, we can categorize them into several key classes based on their functional groups. This classification is the first step in systematically understanding their properties and potential uses.

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// Center Node C9H10O2 [pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", label="C9H10O2"];

// Main Classes Esters [pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylic_Acids [pos="3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; Ketones [pos="-3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethers [pos="3,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aldehydes [pos="0,-3.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections from Center C9H10O2 -- Esters [label=" Esters "]; C9H10O2 -- Carboxylic_Acids [label=" Carboxylic\nAcids "]; C9H10O2 -- Ketones [label=" Ketones "]; C9H10O2 -- Ethers [label=" Ethers & Others "]; C9H10O2 -- Aldehydes;

}

Caption: Major functional group classes for isomers of C9H10O2.

The Ester Class: Aromatic Scents and Synthetic Workhorses

Esters are among the most common isomers of C9H10O2, often characterized by pleasant, fruity aromas.[1] Beyond their use in fragrances, they are invaluable intermediates in organic synthesis.[2][3]

Key Ester Isomers
  • Ethyl Benzoate (C6H5COOCH2CH3): A colorless liquid with a fruity odor, formed from benzoic acid and ethanol.[1] It is used as a flavoring agent and a versatile intermediate in the synthesis of other organic compounds.[2][3]

  • Methyl Phenylacetate (C6H5CH2COOCH3): This isomer possesses a strong honey-like scent and is used extensively in the perfume and flavor industries.[4] In drug development, the phenylacetic acid scaffold is a recurring motif.

  • Phenyl Propanoate (CH3CH2COOC6H5): An ester formed from propanoic acid and phenol, it is another key structural variant.[5]

Synthesis Spotlight: Fischer Esterification of Ethyl Benzoate

The Fischer esterification is a classic, acid-catalyzed reaction that provides a reliable route to esters like ethyl benzoate. The mechanism is reversible, and the equilibrium is typically shifted towards the product by using an excess of the alcohol.[6][7]

Experimental Protocol: Synthesis of Ethyl Benzoate [6][8]

  • Reaction Setup: In a 100 mL round-bottomed flask, combine benzoic acid (8.00 g, 0.0656 mol) and ethanol (25 mL, ~0.42 mol).

  • Catalyst Addition: Carefully add 3.0 mL of concentrated sulfuric acid to the flask with swirling. The acid acts as the catalyst and a dehydrating agent.

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture at reflux for approximately 30-60 minutes.[6][8] The elevated temperature accelerates the reaction towards equilibrium.

  • Work-up & Extraction: Cool the reaction mixture and pour it into a separatory funnel containing 75 mL of water. Rinse the reaction flask with diethyl ether (35 mL) and add it to the separatory funnel to extract the ester.

  • Washing: Remove the aqueous layer. Wash the ether layer sequentially with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted benzoic acid. Vent the funnel frequently to release CO2 pressure.

  • Drying and Isolation: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water. Dry the ether layer over anhydrous sodium sulfate.[8] Decant the dried solution and remove the ether using a rotary evaporator to yield the crude ethyl benzoate.

  • Purification: The product can be further purified by distillation if required.

graph Fischer_Esterification_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

}

Caption: Experimental workflow for the synthesis of Ethyl Benzoate.

Spectroscopic Characterization of Esters

Differentiating between ester isomers is readily achieved through NMR and IR spectroscopy.

IsomerKey IR Peaks (cm⁻¹)¹H NMR Signals (δ, ppm)¹³C NMR Signals (δ, ppm)
Ethyl Benzoate ~1720 (C=O), ~1275, ~1110 (C-O)~8.0 (m, 2H, Ar-H ortho), ~7.5 (m, 3H, Ar-H meta/para), 4.4 (q, 2H, -OCH₂-), 1.4 (t, 3H, -CH₃)~166 (C=O), ~133, 130, 129, 128 (Ar-C), ~61 (-OCH₂-), ~14 (-CH₃)[9][10]
Methyl Phenylacetate ~1740 (C=O), ~1260 (C-O)~7.3 (m, 5H, Ar-H), 3.7 (s, 3H, -OCH₃), 3.6 (s, 2H, -CH₂-)[11]~172 (C=O), ~134 (Ar-C ipso), ~129, 128, 127 (Ar-C), ~52 (-OCH₃), ~41 (-CH₂-)[11][12]
Phenyl Propanoate ~1760 (C=O), ~1200, ~1140 (C-O)~7.4-7.2 (m, 5H, Ar-H), 2.6 (q, 2H, -COCH₂-), 1.2 (t, 3H, -CH₃)~173 (C=O), ~151 (Ar-C ipso), ~129, 126, 122 (Ar-C), ~28 (-COCH₂-), ~9 (-CH₃)[5][13]

The Carboxylic Acid Class: Building Blocks for Bioactive Molecules

Carboxylic acid isomers of C9H10O2, specifically the phenylpropanoic acids, are of immense interest to the pharmaceutical industry. The 2-arylpropionic acid scaffold, for instance, is the core of many non-steroidal anti-inflammatory drugs (NSAIDs).[14]

Key Carboxylic Acid Isomers
  • 2-Phenylpropanoic Acid (Hydratropic Acid): A chiral carboxylic acid where the phenyl group is attached to the second carbon of the propanoic acid chain. This structural motif is fundamental to NSAIDs like Ibuprofen.[14] Its derivatives are explored for a range of activities, including COX inhibition.[15]

  • 3-Phenylpropanoic Acid (Hydrocinnamic Acid): A stable, crystalline solid that serves as a versatile precursor in the synthesis of pharmaceuticals and agrochemicals.[16] Its derivatives are being investigated for various therapeutic applications, including the treatment of type 2 diabetes.[17][18]

Synthetic Approaches

The synthesis of phenylpropanoic acids can be achieved through various routes, including the hydrolysis of corresponding nitriles or the hydrogenation of cinnamic acids.[6][19] For example, 2-phenylpropionic acid can be synthesized from benzyl cyanide via methylation followed by acid hydrolysis.[20]

Spectroscopic Characterization of Phenylpropanoic Acids

The key differentiating feature between 2- and 3-phenylpropanoic acid in NMR spectroscopy is the position and splitting pattern of the aliphatic protons.

IsomerKey IR Peaks (cm⁻¹)¹H NMR Signals (δ, ppm)¹³C NMR Signals (δ, ppm)
2-Phenylpropanoic Acid ~3000 (broad, O-H), ~1700 (C=O)~12 (s, 1H, -COOH), ~7.3 (m, 5H, Ar-H), 3.7 (q, 1H, -CH-), 1.5 (d, 3H, -CH₃)~181 (C=O), ~140 (Ar-C ipso), ~129, 128, 127 (Ar-C), ~45 (-CH-), ~18 (-CH₃)
3-Phenylpropanoic Acid ~3000 (broad, O-H), ~1710 (C=O)~11 (s, 1H, -COOH), ~7.2 (m, 5H, Ar-H), 2.9 (t, 2H, Ar-CH₂-), 2.7 (t, 2H, -CH₂COOH)~179 (C=O), ~140 (Ar-C ipso), ~128.5, 128.4, 126 (Ar-C), ~36 (-CH₂COOH), ~30 (Ar-CH₂-)

The Ketone Class: Precursors for Pharmacological Scaffolds

Aromatic ketones, such as the methoxyacetophenone isomers, are vital intermediates in drug synthesis.[21] Their carbonyl group and substituted aromatic ring offer multiple points for chemical modification.

Key Ketone Isomers
  • 2-Methoxyacetophenone (ortho): A precursor used in the synthesis of various biologically active molecules, including potential antiviral and anti-inflammatory agents.[22]

  • 3-Methoxyacetophenone (meta): Another important building block in organic synthesis.

  • 4-Methoxyacetophenone (para): This isomer is a common intermediate for pharmaceuticals and is also used in the fragrance industry.[21][23] It serves as a foundational structure for compounds with antiviral, antibacterial, and anti-inflammatory properties.[23]

Synthesis Spotlight: Friedel-Crafts Acylation of Anisole

4-Methoxyacetophenone is commonly synthesized via the Friedel-Crafts acylation of anisole with acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[24]

Spectroscopic Characterization of Methoxyacetophenones

The substitution pattern on the aromatic ring is the primary determinant of the spectroscopic differences among these isomers. The ¹H NMR aromatic region is particularly diagnostic.

IsomerKey IR Peaks (cm⁻¹)¹H NMR Aromatic Signals (δ, ppm)¹³C NMR Signals (δ, ppm)
2-Methoxyacetophenone ~1680 (C=O), ~1250 (C-O)Complex multiplet pattern for 4 aromatic protons~199 (C=O), ~158 (C-O), ~134, 130, 121, 112 (Ar-C), ~55 (-OCH₃), ~31 (CO-CH₃)
3-Methoxyacetophenone ~1685 (C=O), ~1260 (C-O)Four distinct aromatic signals, often appearing as multiplets or singlets/doublets depending on resolution.~198 (C=O), ~160 (C-O), ~138, 129, 121, 113 (Ar-C), ~55 (-OCH₃), ~27 (CO-CH₃)[25]
4-Methoxyacetophenone ~1675 (C=O), ~1255 (C-O)[26]Two doublets (AA'BB' system), ~7.9 (d, 2H) and ~6.9 (d, 2H)[27]~197 (C=O), ~163 (C-O), ~131, 130, 114 (Ar-C), ~55 (-OCH₃), ~26 (CO-CH₃)[27]

Applications in Drug Development: From Scaffolds to APIs

The structural isomers of C9H10O2 are not merely academic curiosities; they are foundational scaffolds in the synthesis of numerous active pharmaceutical ingredients (APIs).

  • Phenylpropanoic Acid Derivatives: The 2-phenylpropanoic acid core is famously utilized in NSAIDs like ibuprofen to inhibit cyclooxygenase (COX) enzymes.[14] The carboxylic acid group is essential for interacting with key residues (e.g., Arg120) in the COX active site.[14] 3-Phenylpropanoic acid derivatives are being explored as potent and orally bioavailable agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes.[17]

  • Methoxyacetophenone Derivatives: These ketones serve as versatile intermediates. For example, 4-methoxyacetophenone is a precursor in the synthesis of various drugs with anti-inflammatory, antibacterial, and antiviral activities.[21][23] Chalcones synthesized from 2-hydroxy-4-methoxyacetophenone have shown promising anticancer properties.[28]

  • Ester Intermediates: Esters like ethyl benzoate and methyl phenylacetate are crucial starting materials. They can be hydrolyzed to their corresponding carboxylic acids or reduced to alcohols, providing access to a wide range of other functionalized molecules necessary for building complex drug candidates.[2][29] Ethyl benzoate, for instance, is a key intermediate in the synthesis of the targeted cancer therapy drug, Erlotinib.[30]

Conclusion: A Universe of Possibilities

The molecular formula C9H10O2 encapsulates a diverse universe of structural isomers, each with a unique chemical identity and potential for application in drug discovery and development. From the fragrant esters that serve as synthetic building blocks to the carboxylic acids at the heart of anti-inflammatory drugs and the ketones that provide a scaffold for novel therapeutics, a deep understanding of this isomeric landscape is indispensable. By mastering the synthesis and characterization of these compounds, researchers and scientists can unlock new pathways to innovative medicines, demonstrating that within a simple formula lies the blueprint for complex solutions to human health challenges.

References

An In-depth Technical Guide to 1-Hydroxy-1-phenylpropan-2-one as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Hydroxy-1-phenylpropan-2-one, commonly known as phenylacetylcarbinol (PAC), is a cornerstone chiral building block in the pharmaceutical industry.[1][2] Its intrinsic value lies in the stereocenter at the carbinol position, which serves as a crucial control element in the asymmetric synthesis of vicinal amino alcohols. This guide provides an in-depth exploration of PAC's synthesis and its strategic application, with a primary focus on its role as a direct precursor to the phenylpropanolamine class of drugs, including ephedrine and pseudoephedrine. We will dissect the causality behind prevalent synthetic methodologies—from industrial-scale biocatalysis to precision chemo-catalysis—and provide validated protocols for key transformations. The narrative emphasizes the principles of stereocontrol, offering field-proven insights into how reaction parameters can be manipulated to achieve desired diastereomeric outcomes in downstream products.

Introduction: The Strategic Importance of Chiral α-Hydroxy Ketones

In modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a regulatory and therapeutic necessity. Chiral synthons, or building blocks, are molecules that possess one or more stereocenters and can be incorporated into a larger molecule to build stereochemical complexity in a predictable manner. Among these, α-hydroxy ketones are particularly valuable due to the presence of two adjacent, versatile functional groups.

This compound (PAC) is a secondary alpha-hydroxy ketone that has emerged as a synthon of immense industrial significance.[2] Its primary utility is as a key intermediate in the production of sympathomimetic amines like ephedrine and pseudoephedrine, which have a long history of use as decongestants and bronchodilators.[1][3] The molecule contains two key features for asymmetric synthesis: a prochiral ketone and a chiral hydroxyl-bearing carbon. The stereochemistry of this hydroxyl group, typically the (R)-enantiomer obtained via biotransformation, is pivotal as it directs the stereochemical outcome of subsequent reactions, most notably the introduction of an amino group at the adjacent carbon.

Compound Profile: this compound
IUPAC Name This compound
Common Name Phenylacetylcarbinol (PAC)
CAS Number 90-63-1[4][5]
Molecular Formula C₉H₁₀O₂[4][5]
Molecular Weight 150.17 g/mol [2]
Key Features Chiral secondary alcohol, Methyl ketone
Primary Application Precursor for Ephedrine and Pseudoephedrine synthesis[1]

Enantioselective Synthesis of (R)-1-Hydroxy-1-phenylpropan-2-one

The utility of PAC as a chiral synthon is entirely dependent on the ability to produce it in high enantiomeric purity. The (R)-enantiomer, (R)-PAC, is the most industrially relevant form.

Biocatalytic Synthesis: The Industrial Standard

The predominant industrial method for producing (R)-PAC is a feat of green chemistry, utilizing whole-cell biocatalysis with baker's yeast (Saccharomyces cerevisiae). This process elegantly combines the fermentation of common sugars (like sucrose or molasses) with an enzymatic carboligation reaction.

Causality Behind the Method: This biocatalytic route is favored for several compelling reasons. Firstly, it is highly stereoselective, producing (R)-PAC with an enantiomeric excess often exceeding 95%. Secondly, it employs inexpensive and renewable feedstocks (sugar, benzaldehyde) and operates in an aqueous medium under mild conditions, minimizing environmental impact. The key enzyme responsible is Pyruvate Decarboxylase (PDC), which normally decarboxylates pyruvate to acetaldehyde during glycolysis.[1] However, in the presence of high concentrations of benzaldehyde, PDC catalyzes an acyloin condensation between a pyruvate-derived "active acetaldehyde" intermediate and benzaldehyde to form (R)-PAC.

G cluster_yeast Yeast Cell Sucrose Sucrose / Glucose Pyruvate Pyruvate Sucrose->Pyruvate Glycolysis PDC Pyruvate Decarboxylase (PDC) Pyruvate->PDC ActiveAcetaldehyde Active Acetaldehyde (ThDP-bound) PDC->ActiveAcetaldehyde Decarboxylation RPAC (R)-Phenylacetylcarbinol ((R)-PAC) ActiveAcetaldehyde->RPAC Acyloin Condensation Benzaldehyde Benzaldehyde (Exogenous Substrate) Benzaldehyde->PDC

Caption: Yeast-mediated synthesis of (R)-PAC.

This protocol is a representative laboratory-scale procedure.

  • Yeast Culture Preparation: In a sterile 2 L flask, dissolve 200 g of sucrose in 1 L of warm (35-40°C) deionized water. Add 100 g of active dry baker's yeast (Saccharomyces cerevisiae) and stir gently until a homogeneous suspension is formed.

  • Incubation: Cover the flask with a cotton plug or fermentation lock and maintain the culture at 30-32°C with gentle agitation (120 rpm) for 1 hour to initiate fermentation.

  • Substrate Addition: After 1 hour, add 10 mL (~10.4 g) of benzaldehyde to the fermenting culture. It is crucial to add the benzaldehyde after fermentation has begun to ensure the PDC enzyme is active and to minimize benzaldehyde toxicity to the yeast.

  • Fermentation/Biotransformation: Continue the incubation at 30-32°C with agitation for 48-72 hours. Monitor the disappearance of benzaldehyde via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Harvesting: After the reaction is complete, centrifuge the mixture (4000 rpm, 20 min) to pellet the yeast cells. Decant the supernatant.

  • Extraction: Extract the supernatant three times with 300 mL portions of ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (R)-PAC can be further purified by vacuum distillation or column chromatography to yield a pale yellow oil.

Chemo-catalytic Approaches

While biocatalysis dominates, chemo-catalytic methods offer alternative routes, particularly for research and development where different enantiomers or analogues may be desired. The most direct approach is the asymmetric hydrogenation of the prochiral diketone, 1-phenyl-1,2-propanedione.

Causality Behind the Method: This strategy provides access to both (R)- and (S)-PAC by selecting the appropriate chiral catalyst. It avoids the complexities of handling microorganisms and can be more easily scaled down or adapted for high-throughput screening of conditions. However, the diketone substrate is more expensive than benzaldehyde, and the catalysts often involve precious metals, making it a less economically viable option for large-scale production of (R)-PAC.

Research has shown that chiral nanoparticles, such as rhodium complexes stabilized by P-chiral ligands and supported on silica, can catalyze this transformation.[1]

Catalyst System Substrate Conversion (%) Enantiomeric Excess (e.e.) (%) Product Reference
Chiral Rh NPs on SiO₂1-Phenyl-1,2-propanedione98%67%(R)-1-hydroxy-1-phenyl-propan-2-one[1]
Chiral Rh NPs on SiO₂1-Phenyl-1,2-propanedione98%59%(R)-2-hydroxy-1-phenylpropan-1-one[1]

Core Application: Diastereoselective Synthesis of Phenylpropanolamines

The primary value of (R)-PAC is realized in its conversion to pharmacologically active amino alcohols. The key transformation is a diastereoselective reductive amination of the ketone.

The Mechanism: Reductive Amination

Reductive amination is a two-stage process. First, the ketone carbonyl of (R)-PAC reacts with a primary amine (e.g., methylamine for ephedrine synthesis) to form a transient hemiaminal, which then dehydrates to an imine (or its enamine tautomer). In the second stage, this C=N double bond is reduced to a C-N single bond by a reducing agent, typically through catalytic hydrogenation.

G RPAC (R)-PAC Hemiaminal Hemiaminal Intermediate RPAC->Hemiaminal MeNH2 Methylamine (CH₃NH₂) MeNH2->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product Ephedrine / Pseudoephedrine (Diastereomeric Mixture) Imine->Product H2_cat H₂ / Catalyst (e.g., Pt/C, Raney Ni) H2_cat->Product

Caption: General workflow for reductive amination of (R)-PAC.

Substrate-Controlled Diastereoselectivity

This reaction creates a new stereocenter at the C2 position. The stereochemical outcome is not random; it is directed by the existing (R)-stereocenter at C1. The hydride from the reducing agent can approach the imine face from two directions. According to Cram's rule (and its more refined Felkin-Anh model), the hydride will preferentially attack from the less sterically hindered face. The large phenyl group orients itself away from the carbonyl (or imine) group, and the hydride attacks from the side of the smallest substituent (the hydrogen atom) on the adjacent chiral center.

This substrate-controlled approach is fundamental to achieving high diastereoselectivity. By carefully selecting the catalyst, solvent, and temperature, chemists can influence the transition state energies and thus favor the formation of one diastereomer over the other (e.g., erythro for ephedrine or threo for pseudoephedrine).

Protocol: Synthesis of (1R,2S)-Norephedrine and (1R,2R)-Norpseudoephedrine

This protocol describes the synthesis of the direct precursors to ephedrine and pseudoephedrine via reductive amination with ammonia. Subsequent N-methylation would yield the final products. A direct synthesis using methylamine is also common.[6]

  • Reactor Setup: To a high-pressure autoclave reactor, add 15.0 g (0.1 mol) of purified (R)-PAC and 200 mL of methanol.

  • Catalyst and Reagent Addition: Add 1.5 g of Raney Nickel catalyst (as a 50% slurry in water, washed with methanol). Cool the reactor to 0-5°C in an ice bath.

  • Ammonia Saturation: Bubble anhydrous ammonia gas through the cooled solution until it is saturated. Seal the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 500 psi. Begin stirring and slowly warm the reactor to 60°C. Maintain the temperature and pressure for 12-18 hours.

  • Reaction Quench and Filtration: Cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains a mixture of (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine.

  • Analysis and Separation: The diastereomeric ratio can be determined by GC or HPLC analysis. The diastereomers can be separated by fractional crystallization of their salts (e.g., hydrochloride or tartrate salts).

Controlling the Outcome: The choice of catalyst is critical. Platinum-based catalysts often favor the formation of the erythro isomer (ephedrine), while Raney Nickel or Rhodium catalysts can provide different selectivities depending on the conditions. Low temperatures generally increase selectivity.

Alternative Transformations: The Diol Pathway

While less common, the ketone moiety of PAC can also be stereoselectively reduced to afford a second hydroxyl group, yielding 1-phenylpropane-1,2-diol. These chiral diols are valuable ligands in asymmetric catalysis and can serve as synthons for other complex molecules.

The stereoselective reduction of the ketone in (R)-PAC leads to either the syn diol ((1R, 2R)-1-phenylpropane-1,2-diol) or the anti diol ((1R, 2S)-1-phenylpropane-1,2-diol).

Biocatalytic Reduction: Baker's yeast and other microorganisms contain a variety of ketoreductase enzymes that can reduce the ketone with high stereoselectivity.[7][8][9] The stereochemical outcome often follows Prelog's rule, which predicts that the hydride will be delivered to the Re face of the carbonyl, but the presence of multiple enzymes can sometimes lead to mixtures.[9] Isolated alcohol dehydrogenases (ADHs) offer more predictable control.[10]

Chemo-selective Reduction: Chemical methods provide more reliable control. Asymmetric transfer hydrogenation using chiral ruthenium catalysts, such as those derived from TsDPEN, is a highly effective method for reducing ketones to chiral secondary alcohols with excellent enantioselectivity.[10]

Conclusion and Future Outlook

This compound is a premier example of a successful chiral synthon, bridging the gap between simple, achiral starting materials and complex, enantiopure pharmaceutical agents. Its industrial-scale production via biocatalysis represents a mature and green synthetic process. The true power of (R)-PAC lies in its ability to exert substrate-controlled diastereoselectivity in the crucial reductive amination step, enabling the efficient synthesis of specific ephedrine isomers.

Future research will likely focus on developing novel enzymatic cascades that can perform the carboligation and amination steps in a single pot, further streamlining the synthesis.[3][11] Additionally, the discovery of more efficient and selective chemo-catalysts for both the synthesis of PAC and its subsequent transformations will continue to refine the synthetic chemist's toolkit, enabling faster access to these vital medicines and their next-generation analogues.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Phenylacetylcarbinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylacetylcarbinol in Pharmaceutical Synthesis

Phenylacetylcarbinol (PAC), particularly the (R)-(-)-enantiomer (L-PAC), is a chiral keto-alcohol of significant industrial importance. It serves as a crucial precursor in the synthesis of widely used pharmaceuticals, most notably ephedrine and pseudoephedrine, which are utilized as decongestants and bronchodilators.[1][2][3][4][5] The industrial production of L-PAC is a well-established biotechnological process, primarily relying on the enzymatic condensation of benzaldehyde with acetaldehyde, a reaction catalyzed by the pyruvate decarboxylase (PDC) enzyme found in yeast strains like Saccharomyces cerevisiae.[6][7][8]

Given its central role as a synthetic intermediate, a thorough understanding of the thermochemical properties of phenylacetylcarbinol is paramount. These properties—including its enthalpy of formation, heat capacity, and entropy—govern its stability, reactivity, and the energy balance of its synthesis and subsequent conversion reactions. For professionals in drug development and chemical engineering, this data is critical for process optimization, ensuring reaction feasibility, maximizing yield, and maintaining safety at an industrial scale. This guide provides an in-depth exploration of the key thermochemical properties of phenylacetylcarbinol, detailing both the experimental methodologies for their determination and the computational approaches for their prediction.

Section 1: Core Thermochemical Properties of Phenylacetylcarbinol

PropertySymbolValueUnitsSignificance in Drug Development
Molar MassM150.177g·mol⁻¹Fundamental for all stoichiometric calculations.[3]
Standard Enthalpy of FormationΔfH°Data not availablekJ·mol⁻¹Determines the overall energy change of synthesis and conversion reactions.
Standard Molar EntropyData not availableJ·mol⁻¹·K⁻¹Essential for calculating the Gibbs free energy and predicting reaction spontaneity.
Molar Heat Capacity (constant pressure)CpData not availableJ·mol⁻¹·K⁻¹Crucial for heat transfer calculations, reactor design, and safety analysis.
Melting PointTₘ9–11°CDefines the solid-liquid phase transition, relevant for storage and handling.[3]
Boiling PointTₙ253°CDefines the liquid-gas phase transition, important for purification by distillation.[3]

Note: The absence of publicly available data for ΔfH°, S°, and Cp underscores the necessity of the experimental and computational methods detailed below for any organization involved in the large-scale synthesis or use of phenylacetylcarbinol.

Section 2: Experimental Determination of Thermochemical Properties

For a molecule like phenylacetylcarbinol, the most reliable thermochemical data comes from direct experimental measurement. Calorimetry is the cornerstone technique for these investigations, providing precise measurements of heat changes associated with chemical reactions or physical transitions.[9][10]

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[11] The principle is to completely combust a known mass of the substance in a sealed container (the "bomb") filled with excess oxygen. The heat released by the exothermic reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

  • Calorimeter Calibration:

    • A substance with a precisely known enthalpy of combustion, such as benzoic acid, is combusted in the calorimeter.

    • A known mass of the standard is pelletized and placed in the crucible within the bomb.

    • The bomb is sealed, pressurized with high-purity oxygen (typically ~30 atm), and placed in the calorimeter bucket containing a known volume of water.

    • The initial temperature is recorded. The sample is ignited, and the temperature is monitored until it reaches a maximum and begins to cool.

    • The heat capacity (calibration factor) of the calorimeter is calculated from the known energy release and the measured temperature change.[11]

  • Combustion of Phenylacetylcarbinol:

    • A precise mass of high-purity phenylacetylcarbinol is placed in the crucible.

    • The procedure is repeated as in the calibration step (sealing, pressurizing, igniting, and recording the temperature change).

    • The total heat released is calculated using the calorimeter's heat capacity and the measured temperature rise.

  • Data Correction and Calculation:

    • Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from trace nitrogen in the bomb.

    • The enthalpy of combustion (ΔcH°) of phenylacetylcarbinol is calculated on a per-mole basis.

    • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on the combustion reaction: C₉H₁₀O₂(s) + 10.5 O₂(g) → 9 CO₂(g) + 5 H₂O(l) ΔfH°(PAC) = [9 × ΔfH°(CO₂) + 5 × ΔfH°(H₂O)] - ΔcH°(PAC)

G cluster_0 Calibration Step cluster_1 Measurement Step cluster_2 Calculation Step Cal_Start Weigh Benzoic Acid Standard Cal_Bomb Seal in Oxygen Bomb Cal_Start->Cal_Bomb Cal_Combust Ignite and Measure ΔT Cal_Bomb->Cal_Combust Cal_Calc Calculate Calorimeter Heat Capacity (C_cal) Cal_Combust->Cal_Calc PAC_q Calculate Heat Released (q = C_cal * ΔT) Cal_Calc->PAC_q Use C_cal PAC_Start Weigh Phenylacetylcarbinol Sample PAC_Bomb Seal in Oxygen Bomb PAC_Start->PAC_Bomb PAC_Combust Ignite and Measure ΔT PAC_Bomb->PAC_Combust PAC_Combust->PAC_q Corrections Apply Corrections (fuse, acids) PAC_q->Corrections Calc_Hc Calculate Molar Enthalpy of Combustion (ΔcH°) Corrections->Calc_Hc Calc_Hf Calculate Enthalpy of Formation (ΔfH°) via Hess's Law Calc_Hc->Calc_Hf

Caption: Experimental workflow for determining the enthalpy of formation using a bomb calorimeter.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring a material's heat capacity and observing the thermal signatures of phase transitions (like melting).[9][12] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.

  • Sample Preparation: A small, accurately weighed amount of phenylacetylcarbinol (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature ramp (e.g., heating at 10 °C/min from -50 °C to 300 °C).

  • Data Acquisition: As the temperature increases, the instrument records the differential heat flow.

    • Heat Capacity (Cp): In a region with no phase transitions, the heat flow is proportional to the heat capacity of the sample. By comparing this to the heat flow of a known standard (like sapphire), the specific heat capacity of phenylacetylcarbinol can be determined as a function of temperature.

    • Melting Point (Tₘ) and Enthalpy of Fusion (ΔfusH): When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is the melting point, and the area under the peak is the enthalpy of fusion.

Section 3: Computational Prediction of Thermochemical Properties

When experimental data is unavailable or difficult to obtain, computational chemistry provides a robust alternative for predicting thermochemical properties.[13][14] High-level quantum chemical calculations can achieve accuracies approaching that of experimental methods.[15]

Quantum Chemical Calculations

Ab initio (from first principles) methods, such as G3, G4, and CBS-APNO, solve the electronic Schrödinger equation to determine the molecular energy.[15] From this, various thermochemical properties can be derived.

  • Geometry Optimization: The 3D structure of the phenylacetylcarbinol molecule is optimized to find its lowest energy conformation. A common and reliable method for this is Density Functional Theory (DFT), for example, using the B3LYP functional.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Single-Point Energy Calculation: A more accurate, high-level calculation (e.g., CCSD(T)) is performed on the optimized geometry to obtain a highly precise electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is typically calculated using an atomization or isodesmic reaction scheme.[16] In an atomization scheme, the calculated energy change for breaking the molecule into its constituent atoms is combined with the known experimental enthalpies of formation of those atoms.

G Input Input: Phenylacetylcarbinol Structure Opt 1. Geometry Optimization (e.g., DFT B3LYP) Input->Opt Freq 2. Vibrational Frequency Calculation Opt->Freq Optimized Geometry SPE 3. High-Level Single-Point Energy (e.g., CCSD(T)) Freq->SPE Optimized Geometry Thermo_Calc 4. Calculate Thermochemical Properties Freq->Thermo_Calc ZPVE & Thermal Corrections SPE->Thermo_Calc Electronic Energy Output Output: ΔfH°, S°, Cp Thermo_Calc->Output

Caption: A typical workflow for calculating thermochemical properties using quantum chemistry methods.

Group Additivity Methods

Group additivity is a faster, semi-empirical method for estimating thermochemical properties.[17][18] It is based on the principle that the properties of a large molecule can be approximated by summing the contributions of its smaller constituent functional groups. While less accurate than high-level quantum chemistry, it provides a rapid and valuable estimation, particularly for large molecules where ab initio methods are computationally expensive.

Section 4: Thermochemical Insights into Stability and Degradation

Phenylacetylcarbinol, particularly when neat and at room temperature, is known to be susceptible to degradation. Identified degradation products include benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione.[19] Thermochemical data is essential for understanding these degradation pathways.

By calculating the Gibbs free energy of reaction (ΔG = ΔH - TΔS) for potential degradation pathways, one can predict their thermodynamic feasibility. A negative ΔG indicates a spontaneous process. For example, the oxidation of phenylacetylcarbinol to 1-phenyl-1,2-propanedione is a likely degradation route. Knowledge of the enthalpies of formation and entropies of both the reactant and products would allow for the direct calculation of the reaction's spontaneity, guiding decisions on storage conditions (e.g., temperature, inert atmosphere) to ensure the long-term stability and purity of this critical pharmaceutical intermediate.

References

Methodological & Application

Synthesis of 1-hydroxy-1-phenylpropan-2-one from Benzaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a comprehensive guide for the synthesis of 1-hydroxy-1-phenylpropan-2-one, also known as phenylacetylcarbinol (PAC), from benzaldehyde. This α-hydroxy ketone is a critical chiral precursor in the pharmaceutical industry, notably for the production of ephedrine and pseudoephedrine.[1][2] We will explore the chemical principles, detailed experimental protocols, and critical process parameters for the synthesis, focusing on the thiamine-catalyzed acyloin-type condensation of benzaldehyde and acetaldehyde. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of this compound

This compound (CAS No: 90-63-1) is a secondary alpha-hydroxy ketone.[3][4][5] Its importance in the pharmaceutical sector stems from its role as a key intermediate in the synthesis of widely used decongestants and bronchodilators like ephedrine and pseudoephedrine.[1][2][6] The stereochemistry of the hydroxyl group is crucial, with the (R)-enantiomer being the desired precursor for these pharmaceuticals.[2] While both chemical and biocatalytic routes exist for its synthesis, this note will focus on a chemical approach that mirrors the fundamental bond-forming reaction, offering a versatile and accessible method for laboratory-scale synthesis.

Underlying Chemical Principles: The Acyloin Condensation

The synthesis of this compound from benzaldehyde and acetaldehyde is a classic example of a mixed acyloin or benzoin-type condensation. This reaction involves the coupling of two different aldehydes to form an α-hydroxy ketone.[7][8][9]

The Challenge of Polarity Reversal (Umpolung)

In a typical reaction, the carbonyl carbon of an aldehyde is electrophilic. To form a carbon-carbon bond between two aldehyde molecules, one of the carbonyl carbons must act as a nucleophile. This reversal of polarity is known as "umpolung." In the benzoin condensation, this is classically achieved using a cyanide catalyst.[7][8] However, due to the toxicity of cyanide, alternative catalysts such as N-heterocyclic carbenes (NHCs), often derived from thiamine (Vitamin B1), have become preferred.[7][10]

The Catalytic Role of Thiamine

Thiamine hydrochloride, in the presence of a base, forms a thiazolium ylide. This ylide is the active catalytic species. The mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The thiamine ylide attacks the carbonyl carbon of benzaldehyde.

  • Proton Transfer and Tautomerization: A proton transfer and subsequent tautomerization lead to the formation of a key intermediate, the Breslow intermediate. This step achieves the crucial umpolung, rendering the former carbonyl carbon nucleophilic.

  • Condensation: The nucleophilic intermediate attacks the electrophilic carbonyl carbon of a second aldehyde, in this case, acetaldehyde.

  • Catalyst Regeneration: The resulting adduct eliminates the thiamine catalyst to yield the final product, this compound.

This catalytic cycle allows for the efficient formation of the desired α-hydroxy ketone under relatively mild conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the thiamine-catalyzed synthesis of this compound from benzaldehyde and acetaldehyde.

reaction_pathway benzaldehyde Benzaldehyde intermediate1 Intermediate 1 (Adduct) benzaldehyde->intermediate1 Nucleophilic attack by thiamine ylide acetaldehyde Acetaldehyde intermediate2 Intermediate 2 (Coupled Adduct) acetaldehyde->intermediate2 thiamine Thiamine Catalyst (from Thiamine HCl + Base) thiamine->intermediate1 product This compound final_product breslow Breslow Intermediate (Umpolung) intermediate1->breslow Proton transfer breslow->intermediate2 Attack on acetaldehyde intermediate2->product Catalyst elimination

Caption: Thiamine-catalyzed synthesis workflow.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentSpecifications
BenzaldehydeReagent grade, freshly distilled
AcetaldehydeReagent grade
Thiamine Hydrochloride≥99% purity
Sodium HydroxidePellets, ≥97% purity
Ethanol95%
Diethyl EtherAnhydrous
Magnesium SulfateAnhydrous
Round-bottom flask250 mL
Magnetic stirrer and stir bar-
Condenser-
Separatory funnel250 mL
Rotary evaporator-
pH paper or meter-
Step-by-Step Synthesis Procedure
  • Catalyst Preparation: In a 250 mL round-bottom flask, dissolve 3.4 g of thiamine hydrochloride in 10 mL of water. Add 30 mL of 95% ethanol and cool the mixture in an ice bath.

  • Base Addition: While stirring, slowly add a cooled solution of 2.0 g of sodium hydroxide in 20 mL of water to the thiamine solution. Maintain the temperature below 10 °C during the addition. The solution should turn yellow, indicating the formation of the active thiazolium ylide.

  • Reactant Addition: To the cooled catalyst solution, add 10.6 g (10.2 mL) of freshly distilled benzaldehyde. Following this, slowly add 4.4 g (5.6 mL) of acetaldehyde.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel and allow the layers to separate.

  • Extraction: Separate the layers and extract the aqueous layer with two additional 25 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Results and Characterization

The typical yield for this synthesis ranges from 50-70%, depending on the purity of the reagents and the reaction conditions.

Characterization MethodExpected Result
Appearance A pale yellow oil.
Boiling Point Approximately 124-125 °C at 12 mmHg.[2]
¹H NMR (CDCl₃) δ (ppm): 2.2 (s, 3H, -CH₃), 4.5 (d, 1H, -OH), 5.1 (d, 1H, -CH(OH)-), 7.2-7.4 (m, 5H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): 26.0 (-CH₃), 78.0 (-CH(OH)-), 126.0, 128.0, 129.0, 138.0 (Ar-C), 208.0 (C=O)
IR (neat) ν (cm⁻¹): 3450 (br, O-H), 1715 (s, C=O), 1600, 1495 (C=C, aromatic)

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[11][12][13]

  • Benzaldehyde: Can cause skin and eye irritation. It is harmful if swallowed or inhaled.

  • Acetaldehyde: Is a flammable liquid and can cause respiratory irritation.

  • Sodium Hydroxide: Is a corrosive solid and can cause severe skin and eye burns.

  • Diethyl Ether: Is extremely flammable.

Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalyst.Ensure the base is added slowly at a low temperature to prevent catalyst degradation. Use fresh thiamine hydrochloride.
Impure benzaldehyde.Use freshly distilled benzaldehyde to remove any benzoic acid, which can inhibit the reaction.
Formation of side products Self-condensation of acetaldehyde (aldol condensation).Maintain a low reaction temperature and control the rate of acetaldehyde addition.
Cannizzaro reaction of benzaldehyde.This is less likely with a thiamine catalyst but can be minimized by avoiding excessively high concentrations of base.

Conclusion

The thiamine-catalyzed synthesis of this compound from benzaldehyde and acetaldehyde provides a reliable and safer alternative to the traditional cyanide-catalyzed benzoin condensation. By carefully controlling the reaction parameters, researchers can achieve good yields of this valuable pharmaceutical intermediate. This application note serves as a detailed guide to facilitate the successful execution of this synthesis in a laboratory setting.

References

Biocatalytic Synthesis of (R)-Phenylacetylcarbinol: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-Phenylacetylcarbinol

(R)-phenylacetylcarbinol ((R)-PAC) is a chiral keto-alcohol of significant interest in the pharmaceutical industry. It serves as a key precursor for the synthesis of important active pharmaceutical ingredients (APIs), including the decongestant and anti-asthmatic drugs (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine.[1][2] While chemical synthesis routes exist, they often result in a racemic mixture of (R)- and (S)-PAC, necessitating challenging and costly resolution steps.[3] Biocatalysis, utilizing whole yeast cells or their isolated enzymes, offers a highly stereoselective and environmentally benign alternative, yielding predominantly the desired (R)-enantiomer.[3][4]

This application note provides a comprehensive guide to the biocatalytic synthesis of (R)-PAC using yeast, with a focus on Saccharomyces cerevisiae. We will delve into the underlying biochemical principles, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to establish or enhance their capabilities in biocatalytic synthesis.

Theoretical Background: The Enzymatic Machinery of Yeast

The key enzyme responsible for the synthesis of (R)-PAC in yeast is pyruvate decarboxylase (PDC) .[1][2][5] This thiamine pyrophosphate (TPP) and Mg²⁺ dependent enzyme is a central component of the yeast's fermentation pathway, where it primarily catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide.[1][5]

However, in the presence of an exogenous aldehyde, such as benzaldehyde, PDC exhibits a remarkable carboligase activity.[1][6] The "active acetaldehyde" intermediate, bound to the TPP cofactor, acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and ultimately yielding (R)-PAC.[3][7] This acyloin condensation reaction is highly stereoselective, favoring the formation of the (R)-enantiomer.

Several factors can influence the efficiency of this biotransformation. The concentration of the substrates, benzaldehyde and pyruvate, is critical. Benzaldehyde, in particular, can be toxic to yeast cells at high concentrations, necessitating careful dosing strategies.[2] The formation of by-products, primarily benzyl alcohol (from the reduction of benzaldehyde by alcohol dehydrogenases) and acetoin (from the self-condensation of two acetaldehyde molecules), can reduce the yield of (R)-PAC.[8][9] Therefore, optimizing reaction conditions to favor the carboligation reaction over these side reactions is paramount.

Biochemical Pathway of (R)-PAC Synthesis

Caption: Biochemical pathway of (R)-PAC synthesis in yeast.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the biocatalytic synthesis of (R)-PAC using whole cells of Saccharomyces cerevisiae.

Materials and Reagents
  • Yeast Strain: Saccharomyces cerevisiae (e.g., baker's yeast, or a specific laboratory strain)

  • Growth Medium: YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Biotransformation Buffer: 0.1 M Citrate buffer, pH 6.0

  • Substrates: Benzaldehyde (≥99%), Glucose (Dextrose)

  • Cofactors (optional, for purified enzyme systems): Thiamine pyrophosphate (TPP), Magnesium sulfate (MgSO₄)

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate

  • Analytical Standards: (R)-Phenylacetylcarbinol, Benzaldehyde, Benzyl alcohol

Protocol 1: Yeast Culture Preparation
  • Inoculum Preparation: In a sterile flask, inoculate 50 mL of YPD medium with a single colony of S. cerevisiae. Incubate at 30°C with shaking (200 rpm) for 16-24 hours.

  • Biomass Production: Use the inoculum to seed a larger volume of YPD medium (e.g., 1 L in a 2.8 L flask). Incubate at 30°C with vigorous shaking for 24-48 hours, or until a desired cell density is reached (typically an OD₆₀₀ of 10-15).

  • Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with sterile, cold deionized water to remove residual medium components. Centrifuge as in the previous step after each wash. The resulting cell paste can be used immediately or stored at -20°C. For some applications, frozen-thawed cells show good activity.[3]

Protocol 2: Whole-Cell Biotransformation
  • Reaction Setup: In a temperature-controlled vessel (e.g., a jacketed beaker or bioreactor), suspend a known amount of the prepared yeast cell paste (e.g., 50 g wet weight) in 500 mL of 0.1 M citrate buffer (pH 6.0).

  • Pre-incubation: Add glucose to a final concentration of 5% (w/v) and incubate the cell suspension at 30°C with gentle stirring for 30-60 minutes. This step activates the yeast's metabolic machinery.

  • Substrate Addition: Prepare a solution of benzaldehyde in ethanol (e.g., 5 mL of benzaldehyde in 10 mL of ethanol). Add this solution to the yeast suspension in a dropwise manner over a period of 1-2 hours to minimize substrate toxicity. The final concentration of benzaldehyde should be in the range of 20-50 mM.

  • Biotransformation: Maintain the reaction at a controlled temperature, typically between 25-30°C, with continuous gentle stirring. The reaction progress can be monitored by taking small aliquots at regular intervals (e.g., every 2-4 hours).

  • Reaction Termination: After a predetermined time (e.g., 24-48 hours), or when the concentration of (R)-PAC plateaus, terminate the reaction by centrifuging the mixture at 8,000 x g for 15 minutes to remove the yeast cells.

Protocol 3: Extraction and Analysis
  • Extraction: Transfer the supernatant from the previous step to a separatory funnel. Extract the aqueous phase three times with an equal volume of ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator. The resulting crude product will be a yellowish oil.

  • Analysis: The concentration of (R)-PAC, benzaldehyde, and benzyl alcohol in the crude product can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Chiral HPLC or GC is required to determine the enantiomeric excess (e.e.) of the (R)-PAC.

Experimental Workflow

Experimental Workflow cluster_preparation Yeast Preparation cluster_biotransformation Biotransformation cluster_analysis Product Analysis Inoculum Inoculum Preparation Biomass Biomass Production Inoculum->Biomass Harvesting Cell Harvesting & Washing Biomass->Harvesting Reaction_Setup Reaction Setup Harvesting->Reaction_Setup Pre_incubation Pre-incubation with Glucose Reaction_Setup->Pre_incubation Substrate_Addition Benzaldehyde Addition Pre_incubation->Substrate_Addition Biotransformation Biotransformation Substrate_Addition->Biotransformation Extraction Extraction with Ethyl Acetate Biotransformation->Extraction Drying Drying and Solvent Removal Extraction->Drying Analysis HPLC/GC Analysis Drying->Analysis

Caption: Experimental workflow for (R)-PAC synthesis.

Data Presentation: Key Parameters and Expected Outcomes

ParameterTypical RangeRationaleExpected Outcome
Yeast Strain Saccharomyces cerevisiae, Candida utilis[2]Different strains exhibit varying levels of PDC activity and tolerance to benzaldehyde.High (R)-PAC yield and stereoselectivity.
pH 5.0 - 7.0PDC activity is pH-dependent.[10]Optimal enzyme activity and stability.
Temperature 25 - 35°CBalances reaction rate with enzyme stability and minimizes by-product formation.[2]Efficient conversion to (R)-PAC.
Benzaldehyde Conc. 20 - 100 mMSubstrate for the reaction, but toxic at high concentrations.[2]Maximizes product formation without inhibiting the biocatalyst.
Glucose Conc. 2 - 10% (w/v)Provides a source of pyruvate through glycolysis.Sustained PDC activity.
Reaction Time 24 - 72 hoursTime required for significant product accumulation.High final titer of (R)-PAC.
(R)-PAC Yield 60 - 90% (based on consumed benzaldehyde)Varies with reaction conditions and yeast strain.Economically viable process.
Enantiomeric Excess >95%A key advantage of the biocatalytic route.High-purity chiral product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low (R)-PAC Yield - Inactive yeast cells- Sub-optimal pH or temperature- Benzaldehyde toxicity- Insufficient glucose- Use freshly prepared or properly stored yeast cells.- Optimize pH and temperature.- Implement a fed-batch or dropwise addition of benzaldehyde.- Ensure adequate glucose is present throughout the reaction.
High Benzyl Alcohol Formation - High activity of alcohol dehydrogenases- Low PDC activity- Use a yeast strain with lower ADH activity.- Optimize conditions to favor PDC activity (e.g., pH, temperature).
Low Enantiomeric Excess - Presence of enzymes producing the (S)-enantiomer- Racemization of the product- Screen different yeast strains for higher stereoselectivity.- Analyze the product at different time points to check for racemization.
Emulsion Formation during Extraction - Presence of proteins and other cellular debris- Centrifuge the reaction mixture at a higher speed before extraction.- Add a small amount of saturated NaCl solution to break the emulsion.

Conclusion

The biocatalytic synthesis of (R)-phenylacetylcarbinol using yeast offers a powerful and sustainable alternative to traditional chemical methods. By understanding the underlying enzymatic principles and carefully controlling the reaction parameters, researchers can achieve high yields and excellent enantioselectivity. The protocols and insights provided in this application note serve as a robust starting point for developing efficient and scalable processes for the production of this valuable pharmaceutical intermediate.

References

Application Note & Protocols: Advanced Chemo-enzymatic Routes for the Stereoselective Synthesis of (S)-1-hydroxy-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-1-hydroxy-1-phenylpropan-2-one, also known as (S)-phenylacetylcarbinol or (S)-PAC, is a high-value chiral building block essential for the synthesis of several active pharmaceutical ingredients (APIs), including key sympathomimetic amines like norephedrine and metaraminol. Traditional chemical synthesis routes often struggle with poor stereoselectivity, leading to racemic mixtures that require challenging and costly resolution steps.[1] This guide details robust chemo-enzymatic strategies that leverage the exquisite selectivity of engineered enzymes to overcome these limitations. We provide a deep dive into the underlying biocatalytic principles and present detailed, field-proven protocols for the high-yield, high-enantiopurity synthesis of (S)-PAC, focusing on the application of a rationally engineered Pyruvate Decarboxylase (PDC).

The Biocatalytic Advantage: Acyloin Condensation via ThDP-Dependent Enzymes

The core of this biological approach is the acyloin condensation, a powerful C-C bond-forming reaction. In nature, this transformation is masterfully orchestrated by a class of enzymes dependent on the cofactor Thiamine Diphosphate (ThDP). ThDP enables "umpolung" or polarity inversion, allowing an aldehyde to function as a nucleophilic acyl anion equivalent.

Two primary enzyme families are relevant:

  • Pyruvate Decarboxylase (PDC, E.C. 4.1.1.1): This enzyme typically decarboxylates pyruvate to generate an enzyme-bound "active acetaldehyde" intermediate (a hydroxyethyl-ThDP complex). This nucleophile can then attack an electrophilic acceptor aldehyde, such as benzaldehyde, to form a chiral α-hydroxy ketone.[2]

  • Benzaldehyde Lyase (BAL, E.C. 4.1.2.38): BAL can catalyze the reversible condensation of two aldehyde molecules. For instance, it can condense two molecules of benzaldehyde to form (R)-benzoin with high enantioselectivity.[3][4]

While both are powerful biocatalysts, wild-type PDCs from common yeast sources like Saccharomyces cerevisiae almost exclusively produce the (R)-enantiomer of PAC.[5] The synthesis of the (S)-enantiomer has therefore remained a significant challenge, representing a gap in asymmetric C-C bond formation.[6] This guide focuses on the modern, targeted solution: the use of an engineered PDC specifically tailored for (S)-PAC synthesis.

Strategic Route: Overcoming Stereochemical Bias with Engineered Pyruvate Decarboxylase

Recent breakthroughs in semi-rational enzyme engineering have successfully inverted the innate stereopreference of PDCs. By identifying and mutating key amino acid residues within the enzyme's active site, it is possible to create a catalytic environment that favors the formation of the (S)-enantiomer.

A prime example is the pyruvate decarboxylase from Acetobacter pasteurianus (ApPDC). Through targeted mutagenesis, a triple variant, ApPDC-E469G/I468A/W543F , was developed. This variant exhibits exceptional stereoselectivity, producing (S)-PAC with an enantiomeric excess (ee) of over 97% and achieving high substrate conversion.[6] The mutations effectively reshape the active site "pocket," sterically guiding the approach of the benzaldehyde substrate to the ThDP-bound acetaldehyde intermediate, thereby forcing the desired (S)-stereochemical outcome.

Below is a workflow diagram illustrating the entire process, from catalyst preparation to the final product.

G cluster_0 Phase 1: Biocatalyst Preparation cluster_1 Phase 2: Biotransformation cluster_2 Phase 3: Downstream Processing gene Engineered ApPDC Gene (e.g., E469G/I468A/W543F) expression Protein Expression (e.g., in E. coli) gene->expression harvest Cell Harvest & Lysis expression->harvest purification Enzyme Purification (e.g., Chromatography) harvest->purification bioreactor Bioreactor Setup (Buffer, Cofactors, Enzyme) purification->bioreactor Add Purified Enzyme substrates Substrate Addition (Benzaldehyde, Pyruvate) bioreactor->substrates reaction Controlled Reaction (pH, Temp, Agitation) substrates->reaction monitoring Process Monitoring (HPLC Analysis) reaction->monitoring extraction Product Extraction (Organic Solvent) monitoring->extraction Reaction Complete purify_prod Purification (e.g., Column Chromatography) extraction->purify_prod analysis Final Analysis (Chiral HPLC, NMR) purify_prod->analysis final_product (S)-PAC Product (>97% ee) analysis->final_product G cluster_0 PDC Catalytic Cycle E_ThDP E-ThDP Enzyme-Cofactor Complex Active_Ac Active Acetaldehyde C2-Intermediate E_ThDP->Active_Ac 2. Decarboxylation releases CO₂ Pyr Pyruvate Pyr->E_ThDP 1. Binds CO2 CO₂ Product_Complex Enzyme-Product Complex Active_Ac->Product_Complex 3. Carboligation Benz Benzaldehyde Benz->Active_Ac Acceptor Product_Complex->E_ThDP 4. Product Release SPAC (S)-PAC Product_Complex->SPAC

References

Application Notes and Protocols for the Synthesis of α-Hydroxy Ketones via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Hydroxy Ketones

α-Hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds characterized by a hydroxyl group adjacent to a ketone. This structural motif is a cornerstone in the synthesis of numerous pharmaceuticals, natural products, and fine chemicals. Their utility stems from the versatile reactivity of the two adjacent functional groups, which allows for their conversion into a wide array of other important structures, including vicinal diols, amino alcohols, and various heterocyclic systems. In the realm of drug development, the α-hydroxy ketone core is present in several biologically active molecules, making its efficient and stereocontrolled synthesis a topic of paramount importance.

The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a compelling route to access α-hydroxy ketones.[1][2][3] This application note provides an in-depth exploration of the mechanistic nuances, practical considerations, and detailed protocols for the synthesis of α-hydroxy ketones using Grignard reagents.

Core Mechanism: Navigating the Challenges of Grignard Addition

The direct addition of a Grignard reagent to an unprotected α-hydroxy ketone is generally not feasible. The acidic proton of the hydroxyl group would readily quench the highly basic Grignard reagent, leading to deprotonation rather than nucleophilic addition to the carbonyl carbon.[4] Therefore, a successful synthesis necessitates a strategic approach, primarily involving the use of a protecting group for the hydroxyl functionality.

The Essential Role of Protecting Groups

To circumvent the issue of acidity, the hydroxyl group of the starting α-hydroxy carbonyl compound must be protected. The choice of protecting group is critical and should be guided by its stability to the strongly basic and nucleophilic conditions of the Grignard reaction and the ease of its subsequent removal under conditions that do not compromise the integrity of the product.[5]

Commonly employed protecting groups for this purpose include:

  • Silyl ethers (e.g., TBDMS, TIPS): These are robust under Grignard conditions and can be readily cleaved using fluoride reagents (e.g., TBAF).

  • Benzyl ethers (Bn): Stable to a wide range of reaction conditions, they are typically removed by hydrogenolysis.

  • Alkoxy ethers (e.g., methoxymethyl (MOM), benzyloxymethyl (BOM)): These offer alternative deprotection strategies.

The general synthetic strategy is outlined below:

dot

General Synthetic Strategy Start α-Hydroxy Ketone Protected Protected α-Hydroxy Ketone (e.g., α-Silyloxy Ketone) Start->Protected Protection Grignard_Step Grignard Reaction (R-MgX) Protected->Grignard_Step Intermediate Magnesium Alkoxide Intermediate Grignard_Step->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Protected_Product Protected Diol Workup->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product α-Hydroxy Ketone Product Deprotection->Final_Product

Caption: General workflow for α-hydroxy ketone synthesis using a protected starting material.

Mechanism of Nucleophilic Addition and Chelation Control

Once the hydroxyl group is protected, the Grignard reagent can effectively add to the carbonyl carbon. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the protected tertiary alcohol.[6][7]

A fascinating and influential aspect of this reaction, particularly with α-alkoxy ketones, is the concept of chelation control . The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five-membered cyclic intermediate.[8][9] This chelation locks the conformation of the substrate and directs the incoming Grignard reagent to attack from the less sterically hindered face of the carbonyl, often leading to high diastereoselectivity.[10][11]

dot dot digraph "Chelation Control Mechanism" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

References

Application of 1-hydroxy-1-phenylpropan-2-one in l-ephedrine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of l-Ephedrine Utilizing 1-Hydroxy-1-phenylpropan-2-one

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (R)-1-hydroxy-1-phenylpropan-2-one, a key chiral precursor, in the stereoselective synthesis of l-ephedrine. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of a Chiral Precursor

l-Ephedrine, a sympathomimetic amine, is a vital active pharmaceutical ingredient (API) used globally as a decongestant and anti-asthmatic compound.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. The synthesis of a molecule with two distinct chiral centers presents a significant challenge: achieving high stereochemical purity efficiently and economically.

The industrial synthesis of l-ephedrine elegantly overcomes this challenge by employing a two-stage process that begins with a chiral precursor: (R)-1-hydroxy-1-phenylpropan-2-one.[3] This molecule, also known as (R)-phenylacetylcarbinol ((R)-PAC) or l-PAC, contains the first of the two required stereocenters.[4][5] The synthesis strategy is bifurcated:

  • Biocatalytic Synthesis of (R)-PAC: A highly stereoselective fermentation process establishes the crucial (R)-configuration at the hydroxyl-bearing carbon.

  • Chemo-catalytic Reductive Amination: The keto group of (R)-PAC is converted to a methylamino group, creating the second stereocenter with a preference for the desired erythro diastereomer (l-ephedrine).[6][7][8]

This guide details the principles and protocols for both stages, emphasizing the control parameters that ensure high yield and purity.

Part 1: Biocatalytic Synthesis of (R)-Phenylacetylcarbinol (l-PAC)

The foundation of stereochemically pure l-ephedrine is the production of its precursor, l-PAC. The use of a biocatalyst is paramount, as it circumvents the formation of racemic mixtures that would necessitate complex and costly resolution steps later in the synthesis.[1]

Principle of Biotransformation

The synthesis of l-PAC is a classic example of industrial biotransformation, first commercialized in the 1930s.[9] The process utilizes whole-cell yeast, typically strains of Saccharomyces cerevisiae or Candida utilis, which possess the enzyme pyruvate decarboxylase (PDC).[1][5] The mechanism involves an acyloin condensation reaction:

  • Yeast metabolizes a sugar source (e.g., glucose, dextrose) via glycolysis to produce pyruvic acid.[6][10]

  • The enzyme pyruvate decarboxylase acts on the pyruvate to form an "active acetaldehyde" intermediate.[1][11]

  • This intermediate then undergoes a stereoselective condensation reaction with benzaldehyde, which is supplied to the fermentation broth, to form (R)-phenylacetylcarbinol.[6][10]

The key advantage of this enzymatic process is its high enantioselectivity, producing the (R)-enantiomer, which is essential for the final l-ephedrine structure.[5][12]

Experimental Protocol 1: Yeast-Mediated Synthesis of l-PAC

This protocol outlines a representative batch process for l-PAC production. Optimization is critical and often involves fed-batch strategies to mitigate the toxicity of benzaldehyde to the yeast cells.[1][2]

Materials:

  • Yeast (Saccharomyces cerevisiae or Candida utilis)

  • Glucose (Dextrose)

  • Benzaldehyde

  • Citrate Buffer (0.1 M, pH 6.0)

  • Ethanol

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Fermentation vessel with temperature and pH control

Procedure:

  • Yeast Culture Preparation: Prepare a sterile growth medium containing glucose and other essential nutrients. Inoculate with the selected yeast strain and allow it to grow to a sufficient cell density under aerobic conditions.

  • Biotransformation Initiation: Transfer the yeast culture to a reaction vessel. In a 500 mL sterile 0.1 M, pH 6 citrate buffer, add approximately 44g of yeast and 55g of glucose.[13] Maintain the temperature at approximately 30-35°C.[9][13]

  • Substrate Addition: Once the yeast is actively fermenting (typically after 40-60 minutes), begin the addition of benzaldehyde.[13] To enhance bioavailability and reduce toxicity, dissolve the benzaldehyde in a small amount of ethanol before adding it to the vessel.[13] A fed-batch approach, where benzaldehyde is added incrementally over several hours, is highly recommended to maintain a low but steady concentration, which improves yield.[1][2]

  • Reaction Monitoring: Allow the biotransformation to proceed for 24-48 hours. Monitor the consumption of benzaldehyde and the formation of l-PAC using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Harvesting and Extraction: Once the reaction reaches completion, separate the yeast cells from the broth via filtration or centrifugation.

  • Purification: Extract the aqueous broth multiple times with a solvent such as ethyl acetate.[13] Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude l-PAC as a yellowish oil.[13] Further purification can be achieved via vacuum distillation.

Data Presentation: l-PAC Synthesis Parameters

The yield and purity of l-PAC are highly dependent on reaction conditions. Controlling these parameters is crucial for process efficiency.

ParameterTypical RangeRationale & Impact on Yield
Yeast Strain S. cerevisiae, C. utilisStrain selection impacts pyruvate decarboxylase (PDC) activity and tolerance to benzaldehyde. High PDC activity is desirable.[1][2]
Temperature 30 - 35 °COptimal range for yeast metabolic activity and enzyme function.[9][13] Deviations can reduce enzyme efficiency and cell viability.
pH 5.0 - 6.0Maintains the optimal pH for pyruvate decarboxylase activity.[13] Yeast metabolism can lower pH, necessitating a buffered medium.
Benzaldehyde Conc. Maintained at 1-2 g/LBenzaldehyde is toxic to yeast at high concentrations. A fed-batch strategy prevents inhibition and maximizes yield.[1][14]
Glucose Conc. 5 - 10% (w/v)Primary carbon source for yeast to produce pyruvate, the precursor to the "active acetaldehyde".[6][13]
Expected Yield 55 - 95%Yields vary significantly based on process control. Basic batch processes may yield 55-60%, while highly optimized fed-batch processes with purified PDC can exceed 90%.[2]
Visualization: Biotransformation Workflow

The following diagram illustrates the key steps in the conversion of starting materials to the l-PAC precursor.

G cluster_0 Yeast Cell Metabolism cluster_1 Acyloin Condensation cluster_2 By-product Formation Glucose Glucose PyruvicAcid Pyruvic Acid Glucose->PyruvicAcid Glycolysis ActiveAcetaldehyde Active Acetaldehyde (PDC-TPP Complex) PyruvicAcid->ActiveAcetaldehyde Pyruvate Decarboxylase (PDC) l_PAC (R)-Phenylacetylcarbinol (l-PAC) ActiveAcetaldehyde->l_PAC Benzaldehyde Benzaldehyde (Substrate) Benzaldehyde->l_PAC BenzylAlcohol Benzyl Alcohol Benzaldehyde->BenzylAlcohol Alcohol Dehydrogenase (ADH) G l_PAC (R)-Phenylacetylcarbinol (l-PAC) Imine Imine Intermediate l_PAC->Imine + Methylamine - H₂O Ephedrine l-Ephedrine (erythro isomer) Imine->Ephedrine + H₂ Catalyst (Pt/Pd)

References

Application Notes and Protocols for the Synthesis of Chiral Amino Alcohols from Phenylacetylcarbinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including numerous active pharmaceutical ingredients (APIs). Their specific three-dimensional arrangement is often the key to their therapeutic efficacy and safety, making their stereoselective synthesis a critical endeavor in medicinal chemistry and drug development.[1] (R)-Phenylacetylcarbinol, commonly known as l-PAC, is a highly valuable chiral precursor for the synthesis of important pharmaceuticals such as ephedrine and pseudoephedrine.[2][3][4] This guide provides an in-depth exploration of the primary protocols for the asymmetric synthesis of chiral amino alcohols starting from phenylacetylcarbinol, with a focus on both traditional chemical methods and modern biocatalytic strategies.

Section 1: Phenylacetylcarbinol (PAC) as a Chiral Precursor

(R)-Phenylacetylcarbinol ((R)-PAC or l-PAC) is an α-hydroxy ketone that serves as a key chiral building block.[2] Its industrial production is predominantly achieved through a biotransformation process utilizing yeast, such as Saccharomyces cerevisiae.[5][6] In this fermentation process, the yeast enzyme pyruvate decarboxylase catalyzes the condensation of benzaldehyde with acetaldehyde (generated from glucose via glycolysis) to form (R)-PAC.[7]

While effective, this whole-cell biotransformation can lead to the formation of by-products like benzyl alcohol and 1-phenyl-1,2-propanediol, which necessitates robust purification steps.[5][8] More recent advancements have explored the use of isolated enzymes, such as pyruvate decarboxylase from various microbial sources and novel enzymes like ephedrine dehydrogenase (EDH) and pseudoephedrine dehydrogenase (PseDH), to improve yield and stereoselectivity.[9][10]

Section 2: Synthetic Strategies for Chiral Amino Alcohols from PAC

Two principal pathways dominate the conversion of PAC to chiral amino alcohols: reductive amination and enzymatic transamination. The choice of method depends on the desired final product, scalability, and green chemistry considerations.

Chemo-catalytic Approach: Reductive Amination

Reductive amination is a cornerstone of industrial organic synthesis and the traditional method for producing ephedrine and pseudoephedrine from l-PAC.[11] The process involves two main steps: the formation of an imine intermediate followed by its reduction.

Mechanism Overview:

  • Imine Formation: The carbonyl group of phenylacetylcarbinol reacts with a primary amine (e.g., methylamine for the synthesis of ephedrine/pseudoephedrine) to form a Schiff base or imine.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. The stereochemistry of the final product is determined during this reduction step and is influenced by the catalyst and reaction conditions.

Protocol 1: General Procedure for Reductive Amination of (R)-Phenylacetylcarbinol

Objective: To synthesize a diastereomeric mixture of (1R,2S)-ephedrine and (1R,2R)-pseudoephedrine.

Materials:

  • (R)-Phenylacetylcarbinol (l-PAC)

  • Methylamine (solution in a suitable solvent, e.g., methanol)

  • Reducing agent (e.g., Hydrogen gas with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂), or a hydride reducing agent like Sodium borohydride (NaBH₄))

  • Anhydrous solvent (e.g., Methanol, Ethanol)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Reaction vessel equipped with a stirrer, temperature control, and gas inlet (if using catalytic hydrogenation)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve (R)-phenylacetylcarbinol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Amine Addition: Add methylamine (1.1-1.5 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • Catalytic Hydrogenation: Add the metal catalyst (e.g., 5% Pd/C, 1-5 mol%) to the mixture. Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir vigorously. Monitor the reaction progress by techniques such as TLC or HPLC.

    • Hydride Reduction: Cool the reaction mixture to 0-5 °C. Slowly add the hydride reducing agent (e.g., NaBH₄, 1.5-2 equivalents) in portions, maintaining the temperature. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up:

    • For catalytic hydrogenation, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • For hydride reduction, quench the reaction by the slow addition of water or a dilute acid.

    • Concentrate the filtrate/quenched reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in water and adjust the pH to >12 with a strong base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The resulting diastereomeric mixture of ephedrine and pseudoephedrine can be separated by fractional crystallization or chromatography.[12]

Quantitative Data Summary (Illustrative):

ParameterTypical Value Range
Yield 70-90%
Diastereomeric Ratio (Ephedrine:Pseudoephedrine) Varies with catalyst and conditions
Reaction Time 4-24 hours
Biocatalytic Approach: Enzymatic Transamination

The use of transaminases (TAs) represents a greener and highly selective alternative for the synthesis of chiral amino alcohols.[13] Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[13] This one-step process can offer excellent enantioselectivity and operates under mild, aqueous conditions.[14][15]

Mechanism Overview: Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes.[13] The reaction proceeds via a ping-pong mechanism where the amino group from a donor (e.g., L-alanine, isopropylamine) is first transferred to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP). The carbonyl substrate (PAC) then enters the active site, and the amino group is transferred from PMP to the substrate, generating the chiral amino alcohol and regenerating the PLP cofactor.

Protocol 2: Transaminase-Mediated Synthesis of (1R,2S)-Norephedrine

Objective: To synthesize (1R,2S)-norephedrine from (R)-phenylacetylcarbinol using a stereoselective transaminase.

Materials:

  • (R)-Phenylacetylcarbinol (l-PAC)

  • Transaminase (e.g., a commercially available ω-transaminase)

  • Amino donor (e.g., L-alanine or isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Potassium phosphate buffer, pH 7.5-8.5)

  • Enzyme for cofactor regeneration (if using L-alanine, e.g., lactate dehydrogenase and glucose dehydrogenase with their respective substrates to remove pyruvate by-product)

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0).

  • Component Addition: Add the amino donor (e.g., L-alanine, 1.5-5 equivalents), PLP (typically 1 mM), and (R)-phenylacetylcarbinol (1 equivalent, e.g., 10-50 mM).

  • Enzyme Addition: Initiate the reaction by adding the transaminase enzyme (lyophilized powder or as a whole-cell biocatalyst). If a cofactor recycling system is used, add the corresponding enzymes and substrates.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. Monitor the pH and adjust as necessary.

  • Reaction Monitoring: Track the conversion of PAC and the formation of norephedrine using HPLC with a chiral column.

  • Work-up: Once the reaction reaches completion (or equilibrium), terminate it by adding a water-miscible organic solvent (e.g., acetonitrile) or by acidification to precipitate the enzyme.

  • Purification: Centrifuge the mixture to remove precipitated protein. The supernatant containing the product can be purified by standard methods such as extraction and crystallization.

Quantitative Data Summary (Illustrative):

ParameterTypical Value Range
Conversion >95%
Enantiomeric Excess (e.e.) >99%
Reaction Time 12-48 hours
Optimal pH 7.5 - 9.0
Optimal Temperature 30 - 45 °C

Section 3: Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations described in the protocols.

G cluster_0 Reductive Amination Pathway PAC (R)-Phenylacetylcarbinol Imine Imine Intermediate PAC->Imine + Methylamine AminoAlcohols (1R,2S)-Ephedrine & (1R,2R)-Pseudoephedrine Imine->AminoAlcohols + H₂/Catalyst (Reduction)

Caption: Chemo-catalytic synthesis via reductive amination.

G cluster_1 Biocatalytic Transamination Pathway PAC_bio (R)-Phenylacetylcarbinol Norephedrine (1R,2S)-Norephedrine PAC_bio->Norephedrine Enzyme Transaminase (TA) + PLP Enzyme->Norephedrine Acceptor Keto Acid By-product Enzyme->Acceptor Donor Amino Donor Donor->Enzyme

Caption: Biocatalytic synthesis using a transaminase enzyme.

Section 4: Purification and Diastereomer Separation

Following synthesis, especially via reductive amination, the resulting mixture of diastereomers must be separated.[12]

  • Fractional Crystallization: This classical method exploits the different solubilities of diastereomeric salts.[16][17] The amino alcohol mixture is reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which are then separated by crystallization from a suitable solvent. The desired enantiomer is liberated by basification.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers and diastereomers with high resolution.[17][18]

Conclusion

The synthesis of chiral amino alcohols from phenylacetylcarbinol is a well-established field with both robust chemical methods and increasingly sophisticated biocatalytic alternatives. Reductive amination remains a workhorse for large-scale production, while enzymatic transamination offers unparalleled stereoselectivity and alignment with green chemistry principles. The choice of protocol will be guided by the specific target molecule, required purity, and process scalability. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize these vital chiral building blocks.

References

Synthesis of Halogenated Derivatives of 1-Hydroxy-1-phenylpropan-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of α-Halogenated α-Hydroxy Ketones

Halogenated derivatives of 1-hydroxy-1-phenylpropan-2-one, a secondary alpha-hydroxy ketone, are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2][3] The introduction of a halogen atom at the alpha position to the carbonyl group significantly enhances the molecule's reactivity, transforming it into a versatile building block for a variety of subsequent chemical transformations.[4] These halogenated compounds are precursors to a range of molecules, including synthetic cathinone derivatives, which are studied for their neurological effects and potential therapeutic applications.[5][6][7][8] The presence of the hydroxyl group adds a layer of complexity and functionality, making the synthesis of these halogenated derivatives a topic of considerable interest to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the synthesis of halogenated derivatives of this compound, with a focus on scientifically sound and reproducible protocols. We will delve into the mechanistic underpinnings of the reactions, provide step-by-step experimental procedures, and offer insights into optimizing reaction conditions for achieving high yields and purity.

Core Principles: The Chemistry of α-Halogenation

The α-halogenation of ketones is a well-established transformation in organic chemistry.[9][10][11] The reaction typically proceeds under acidic conditions through an enol intermediate.[12][13] The acid catalyst plays a crucial role in facilitating the tautomerization of the ketone to its more nucleophilic enol form.[9][10][11]

The generally accepted mechanism involves three key steps:

  • Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base, such as the conjugate base of the acid or another molecule of the ketone, then removes an α-proton, leading to the formation of the enol.[9][10]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic halogen molecule (e.g., Br₂ or Cl₂).[9][12]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-halo ketone.[9]

A key consideration in the halogenation of this compound is the presence of the hydroxyl group, which can potentially influence the reaction. However, under acidic conditions, the primary reaction is expected to be the halogenation at the carbon bearing the methyl group due to the directing effect of the carbonyl group.

Visualizing the Reaction Pathway

Halogenation_Mechanism cluster_0 Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Electrophilic Attack & Deprotonation Ketone This compound Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Halogen X₂ (e.g., Br₂, Cl₂) Halogenated_Intermediate Halogenated Intermediate Enol->Halogenated_Intermediate + X₂ Product Halogenated Derivative Halogenated_Intermediate->Product - H+, -X- Synthesis_Workflow Start Start: this compound Chlorination Protocol 1: Chlorination with NCS Start->Chlorination Bromination Protocol 2: Bromination with Br₂ Start->Bromination Workup_Cl Aqueous Workup & Extraction Chlorination->Workup_Cl Workup_Br Aqueous Workup & Extraction Bromination->Workup_Br Purification_Cl Column Chromatography Workup_Cl->Purification_Cl Purification_Br Column Chromatography Workup_Br->Purification_Br Product_Cl Product: 1-Chloro-1-phenylpropan-2-one Purification_Cl->Product_Cl Product_Br Product: 1-Bromo-1-phenylpropan-2-one Purification_Br->Product_Br

References

Using Thiamine Diphosphate (ThDP)-dependent enzymes for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging Thiamine Diphosphate (ThDP)-Dependent Enzymes for Advanced Asymmetric Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Abstract

The imperative for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of highly selective synthetic methodologies. Biocatalysis, utilizing enzymes, has emerged as a powerful and sustainable alternative to traditional chemical synthesis. This document provides a comprehensive guide to the application of Thiamine Diphosphate (ThDP)-dependent enzymes in asymmetric C-C bond formation. We delve into the mechanistic underpinnings of ThDP-catalysis, explore the diversity of the enzyme toolbox, and provide detailed protocols for their practical application. Furthermore, we discuss strategies for reaction optimization and protein engineering to tailor these biocatalysts for specific synthetic needs, thereby empowering researchers to harness their full potential in the synthesis of high-value chiral molecules.

Introduction: The Biocatalytic Advantage in Asymmetric Synthesis

Chirality is a fundamental property of many bioactive molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in drug development and manufacturing. Thiamine Diphosphate (ThDP)-dependent enzymes represent a versatile class of biocatalysts that excel at forming carbon-carbon bonds with high stereocontrol.[1][2] These enzymes, found across all kingdoms of life, catalyze a variety of reactions, including the synthesis of α-hydroxy ketones (acyloins) and other chiral building blocks that are pivotal for the pharmaceutical industry.[3][4]

The core strength of ThDP-dependent enzymes lies in their unique "umpolung" (polarity reversal) catalysis, which transforms an electrophilic aldehyde carbonyl group into a nucleophilic species.[5] This is achieved through the action of the ThDP cofactor, an active form of vitamin B1. This mechanism allows for C-C bond formations that are often challenging to achieve with conventional organic chemistry, and it does so under mild, aqueous reaction conditions with exquisite stereoselectivity.[4] This guide will equip you with the foundational knowledge and practical protocols to integrate these powerful biocatalysts into your synthetic workflows.

The Mechanistic Heartbeat: ThDP-Dependent Catalysis

Understanding the catalytic mechanism of ThDP-dependent enzymes is crucial for their effective application and manipulation. The entire process hinges on the unique chemical properties of the thiazolium ring of the ThDP cofactor.[6][7]

The catalytic cycle can be summarized in the following key steps:

  • Ylide Formation: A conserved glutamate residue in the enzyme's active site facilitates the deprotonation of the C2 atom of the thiazolium ring of ThDP, generating a highly nucleophilic ylide.[5][8]

  • Donor Substrate Adduction: The ThDP ylide attacks the carbonyl carbon of a donor substrate (often an α-keto acid or an aldehyde).

  • Decarboxylation (for α-keto acids): If the donor is an α-keto acid like pyruvate, it undergoes decarboxylation, leading to the formation of a key resonance-stabilized enamine intermediate, also known as the Breslow intermediate.[9][10]

  • Carboligation: This nucleophilic enamine intermediate then attacks the carbonyl carbon of an electrophilic acceptor aldehyde. The stereochemistry of the newly formed C-C bond is meticulously controlled by the architecture of the enzyme's active site.[11]

  • Product Release and Cofactor Regeneration: The resulting adduct rearranges to release the α-hydroxy ketone product, regenerating the ThDP ylide for the next catalytic cycle.[12]

This intricate mechanism is the foundation for the remarkable stereoselectivity observed in these enzymes.

Visualizing the Catalytic Cycle

ThDP_Catalytic_Cycle cluster_cycle ThDP Catalytic Cycle cluster_io Inputs & Outputs Ylide ThDP Ylide (Nucleophile) Adduct Covalent Adduct Ylide->Adduct + Donor Aldehyde (R1-CHO) Breslow Breslow Intermediate (Enamine) Adduct->Breslow Decarboxylation (if R1=COO-) ProductAdduct Product-ThDP Adduct Breslow->ProductAdduct + Acceptor Aldehyde (R2-CHO) ProductAdduct->Ylide - Product Release Product Chiral α-Hydroxy Ketone Product Donor Donor Substrate Acceptor Acceptor Substrate

Caption: Generalized catalytic cycle of ThDP-dependent enzymes.

The Enzyme Toolbox: Key Players in Asymmetric Synthesis

Nature provides a diverse array of ThDP-dependent enzymes, each with its own substrate preferences and inherent stereoselectivity. The two main families utilized in biocatalysis are the decarboxylases and the transketolases.[13]

Enzyme ClassTypical Donor SubstrateTypical ReactionInherent StereoselectivityKey Enzymes
Decarboxylases α-Keto acids (e.g., pyruvate)Acyloin CondensationPredominantly (R)-selectivePyruvate Decarboxylase (PDC), Benzoylformate Decarboxylase (BFD)
Transketolases Hydroxypyruvate, Fructose-6-phosphateKetol TransferPredominantly (S)-selectiveTransketolase (TK)
Lyases Aldehydes (e.g., benzaldehyde)Benzoin Condensation(R)-selectiveBenzaldehyde Lyase (BAL)

This inherent enantiocomplementarity between decarboxylases and transketolases is a significant advantage, allowing for the selective synthesis of either (R)- or (S)-α-hydroxy ketones by choosing the appropriate enzyme class.[13]

Experimental Protocols: From Gene to Chiral Product

This section provides a generalized workflow for using a ThDP-dependent enzyme, exemplified by a pyruvate decarboxylase (PDC)-catalyzed acyloin condensation.

Workflow Overview

experimental_workflow cluster_prep Enzyme Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Product Analysis & Purification Gene Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene->Cloning Expression Overexpression in E. coli Cloning->Expression Purification Purification (e.g., IMAC) Expression->Purification Setup Reaction Setup Purification->Setup Incubation Incubation (Controlled Temp. & pH) Setup->Incubation Monitoring Reaction Monitoring (HPLC/GC) Incubation->Monitoring Workup Reaction Workup (Extraction) Monitoring->Workup Purify_Prod Product Purification (Chromatography) Workup->Purify_Prod Analysis Stereochemical Analysis (Chiral HPLC/GC) Purify_Prod->Analysis

Caption: A typical experimental workflow for enzymatic asymmetric synthesis.

Protocol 1: Enzyme Expression and Purification

Causality: High purity enzyme is essential for reproducible kinetic data and to avoid side reactions from other host cell proteins. Overexpression in E. coli is a standard, cost-effective method.

  • Gene and Vector: Obtain a synthetic gene for the desired enzyme (e.g., Pyruvate Decarboxylase from Saccharomyces cerevisiae), codon-optimized for E. coli expression. Clone this gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for purification.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic (e.g., kanamycin). Grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at the lower temperature to promote proper protein folding.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) and elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange & Storage: Exchange the purified enzyme into a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.0) using dialysis or a desalting column. Determine the protein concentration (e.g., via Bradford assay), and store at -80°C.

Protocol 2: Asymmetric Acyloin Condensation

Causality: The reaction conditions (pH, temperature, cofactors) are critical for optimal enzyme activity and stability. The choice of buffer and pH is dictated by the enzyme's specific characteristics. PDC, for instance, typically has a slightly acidic to neutral pH optimum.

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the reaction buffer. A typical reaction mixture (10 mL total volume) contains:

    • Potassium phosphate buffer (50 mM, pH 6.5)

    • Thiamine Diphosphate (ThDP) (0.5 mM)

    • MgCl2 (5 mM)

    • Pyruvate (donor substrate, 100 mM)

    • Benzaldehyde (acceptor substrate, 50 mM)

    • Self-Validation: The presence of cofactors ThDP and Mg2+ is non-negotiable for activity.[14] Running a control reaction without them should yield no product, confirming their essentiality.

  • Enzyme Addition: Add the purified Pyruvate Decarboxylase to a final concentration of 1-5 mg/mL.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: At regular intervals, withdraw aliquots (e.g., 100 µL). Quench the reaction by adding an equal volume of ethyl acetate containing an internal standard. Vortex vigorously.

  • Sample Preparation for Analysis: Centrifuge the quenched aliquot to separate the phases. Analyze the organic phase by GC or HPLC.

  • Reaction Work-up (Preparative Scale): Once the reaction has reached completion (or the desired conversion), extract the entire reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Product Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-hydroxy ketone.

Protocol 3: Chiral Analysis of the Product

Causality: Accurate determination of the enantiomeric excess (e.e.) is the ultimate measure of the reaction's success. Chiral chromatography is the gold standard for this analysis.

  • Method Selection: Develop an analytical method using either chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC).

  • Column:

    • GC: A column with a chiral stationary phase (e.g., a cyclodextrin-based column) is often effective for volatile acyloins.[15]

    • HPLC: A chiral column (e.g., Daicel Chiralpak series) is suitable for a broader range of products.

  • Analysis: Dissolve a small sample of the purified product in a suitable solvent (e.g., isopropanol/hexane). Inject the sample onto the chiral column.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    • Self-Validation: To confirm peak identity, a racemic standard of the product (synthesized chemically) should be injected to show the separation of the two enantiomer peaks.

Optimization and Protein Engineering

While wild-type enzymes are powerful, their performance can often be enhanced for industrial applications.

Reaction Optimization

Systematic optimization of reaction parameters can significantly improve yields and selectivity.

ParameterRationaleTypical Range
pH Enzyme activity and stability are pH-dependent.6.0 - 8.5
Temperature Affects reaction rate and enzyme stability.20 - 40 °C
Substrate Ratio Can influence chemoselectivity and reduce substrate inhibition.1:1 to 5:1 (Donor:Acceptor)
Co-solvents Improve solubility of hydrophobic substrates/products.5-20% (v/v) DMSO, t-BuOH
Enzyme Loading Higher concentration increases reaction rate but also cost.0.1 - 10 mg/mL
Protein Engineering: Tailoring Stereoselectivity

Rational design and directed evolution are powerful tools to alter the substrate scope and even invert the stereoselectivity of ThDP-dependent enzymes.[13][16] For example, (R)-selective decarboxylases have been engineered into (S)-selective variants by mutating key residues in the active site.[16] The concept of an "(S)-pocket," a specific cavity in the active site, has been proposed to be crucial for accommodating the acceptor aldehyde in an orientation that leads to the (S)-product.[17] By modifying residues lining this pocket, the stereochemical outcome can be rationally controlled.[16][17]

Industrial Application: Enzyme Immobilization

For large-scale and continuous processes, immobilizing the enzyme onto a solid support is highly advantageous.[18] Immobilization facilitates easy separation of the biocatalyst from the product stream, enhances enzyme stability, and allows for repeated use, thereby reducing overall process costs.[19][20]

Common Immobilization Techniques:

  • Adsorption: Binding of the enzyme to a carrier surface via weak interactions.

  • Covalent Binding: Formation of covalent bonds between the enzyme and the support.

  • Entrapment: Physical confinement of the enzyme within a porous matrix or capsule.[19][21]

  • Cross-Linking: Formation of intermolecular cross-links between enzyme molecules to form aggregates (CLEAs).

The choice of method depends on the enzyme, the reaction conditions, and the carrier material.[19]

Conclusion

ThDP-dependent enzymes are robust and highly selective biocatalysts for the synthesis of valuable chiral building blocks. Their unique mechanistic pathway provides access to chemical transformations that complement traditional synthetic methods. By understanding the principles of their function, applying systematic protocols for their use, and leveraging the power of protein engineering, researchers can unlock a vast potential for developing efficient, sustainable, and highly stereoselective synthetic processes. This guide serves as a foundational resource to empower scientists in both academic and industrial settings to confidently apply these remarkable enzymes to solve complex synthetic challenges.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 1-hydroxy-1-phenylpropan-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hydroxy-1-phenylpropan-2-one, also known as phenylacetylcarbinol (PAC). As a crucial chiral precursor for pharmaceuticals like ephedrine and pseudoephedrine, optimizing its synthesis is critical for yield, purity, and cost-effectiveness. This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical and biotechnological methodologies.

Section 1: Understanding the Synthesis Routes

The synthesis of this compound is predominantly achieved through two main pathways: the chemical-catalytic benzoin condensation and the bio-catalytic acyloin condensation. Each route presents unique advantages and challenges.

  • Benzoin Condensation: This classic organic reaction involves the coupling of two aldehydes, typically aromatic, to form an α-hydroxy ketone. The reaction is catalyzed by a nucleophile, historically cyanide, but more modern and asymmetric methods utilize N-Heterocyclic Carbenes (NHCs).[1][2] This route is favored for its directness in chemical synthesis labs.

  • Bio-catalysis (Acyloin Condensation): This method employs whole-cell microorganisms (like yeast) or isolated enzymes, primarily pyruvate decarboxylase (PDC), to catalyze the ligation of benzaldehyde with an acetyl group derived from pyruvate or acetaldehyde.[3] This route is lauded for its high enantioselectivity, producing specific stereoisomers like (R)-PAC, and for operating under mild, environmentally benign conditions.[4]

Below is a logical workflow for selecting and optimizing your synthesis strategy.

Synthesis_Workflow A Define Synthesis Goal (e.g., (R)-PAC, racemic, scale) B Route Selection A->B C Biocatalytic Route (Yeast / Enzyme) B->C High Enantioselectivity & Green Chemistry desired D Chemical Route (Benzoin Condensation) B->D Racemic product acceptable or specific catalyst available E Optimization of Bioprocess Parameters (pH, Temp, Substrate Feed) C->E F Optimization of Reaction Conditions (Catalyst, Solvent, Base) D->F G Troubleshooting: Low Yield / Purity E->G H Analysis & Purification (HPLC, Crystallization) E->H F->G F->H G->E Iterate Bioprocess G->F Iterate Chemical Rxn I Final Product H->I

Caption: Workflow for selecting and optimizing the synthesis of this compound.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 2.1: Issues in Bio-catalytic Synthesis

Question 1: My reaction has stalled, and the yield of PAC is low. I also detect a significant amount of benzyl alcohol. What is happening?

Answer: This is a classic problem in whole-cell biotransformations and points towards two primary issues: substrate/product toxicity and competing metabolic pathways.

  • Causality: Benzaldehyde (the substrate) and this compound (the product) are both toxic to yeast cells, leading to inhibition or deactivation of the key enzyme, pyruvate decarboxylase (PDC).[3] Furthermore, many yeast strains possess alcohol dehydrogenases that reduce benzaldehyde to benzyl alcohol, an undesired side-product, particularly under conditions of metabolic stress or when the primary condensation reaction slows.[5]

  • Troubleshooting Steps:

    • Implement Fed-Batch Substrate Dosing: Instead of adding all the benzaldehyde at the beginning, use a semi-continuous or fed-batch approach. This maintains a low, non-toxic concentration of benzaldehyde in the medium. A strategy of feeding benzaldehyde and acetaldehyde four times at 30-minute intervals has been shown to significantly increase PAC yield.[6][7]

    • Optimize Temperature: Lowering the reaction temperature (e.g., from 23°C to 6°C) can decrease the rate of enzyme deactivation and reduce the formation of by-products, ultimately leading to higher final PAC concentrations, even if initial reaction rates are slower.[4]

    • Control pH: The enzymatic condensation consumes protons, causing the pH to rise above 7, which can limit PAC production.[4] Ensure the reaction medium is well-buffered. For small-scale reactions, using a high-concentration buffer like 2-2.5 M MOPS at an initial pH of 6.5 can be effective.[4]

    • Consider a Two-Phase System: Introducing a second, biocompatible organic phase or using polyethylene glycol (PEG)-induced cloud point systems can partition the toxic benzaldehyde and PAC away from the cells, reducing toxicity and improving overall yield.[3][6]

Question 2: The enantiomeric excess (ee) of my (R)-PAC is lower than expected. How can I improve it?

Answer: Low enantiomeric excess in a biocatalytic reaction is unusual, as enzymes are typically highly stereoselective. The issue may stem from the choice of biocatalyst or from non-enzymatic side reactions.

  • Causality: While the primary PDC-catalyzed reaction is highly enantioselective, some microorganisms may possess other enzymes that produce the opposite enantiomer or racemic by-products. Alternatively, under certain pH and temperature conditions, non-enzymatic background reactions might occur.

  • Troubleshooting Steps:

    • Screen Biocatalysts: Different yeast species and strains exhibit varying levels of stereoselectivity. Strains of Saccharomyces cerevisiae, Candida utilis, and Torulaspora delbrueckii are commonly used and known for producing L-PAC (the (R)-enantiomer).[3] If you are using a novel isolate, its stereoselectivity must be verified.

    • Use Purified Enzymes: If whole-cell systems prove problematic, using partially purified pyruvate decarboxylase (PDC) can eliminate competing cellular reactions and ensure that only the desired enzymatic transformation occurs.[4]

    • Verify Analytical Methods: Ensure your chiral HPLC or GC method is properly validated to accurately determine the enantiomeric ratio. Chiral HPLC analysis is a standard method for confirming the enantiomeric purity of PAC.[6]

ParameterSub-Optimal ConditionRecommended OptimizationRationale
Benzaldehyde Conc. > 600 mg/100mL (single dose)Semi-continuous feeding to maintain low concentration (e.g., 200 mg doses).[6][7]Reduces substrate and product toxicity to the biocatalyst.[3]
Temperature 23-30°CLower to 6-15°C.[4]Decreases enzyme deactivation and by-product formation, increasing final yield.[4]
pH Uncontrolled (rises >7)Buffer system (e.g., 2-2.5 M MOPS, initial pH 6.5).[4]Maintains optimal pH for PDC activity and stability.[4]
Co-substrate Ratio Non-stoichiometricOptimize Pyruvate/Acetaldehyde to Benzaldehyde ratio (e.g., initial 600 mM pyruvate to 400 mM benzaldehyde).[4]Ensures sufficient acetyl donor for the condensation reaction, minimizing benzaldehyde reduction.

Table 1: Optimization of Biocatalytic Reaction Conditions for PAC Synthesis.

Part 2.2: Issues in Chemical Synthesis (Benzoin Condensation)

Question 3: My benzoin condensation reaction is very slow and gives a low yield, even after several hours.

Answer: Slow reaction rates and low yields in benzoin condensations are typically related to catalyst activity, reaction conditions, or substrate reactivity.

  • Causality: The catalytic cycle of the benzoin condensation relies on the generation of a potent nucleophile (the Breslow intermediate). The efficiency of this process is highly dependent on the catalyst, the base used for its activation, and the solvent. N-Heterocyclic Carbene (NHC) catalysts, for instance, can be sensitive to steric hindrance and the electronic nature of the aldehyde.[8][9]

  • Troubleshooting Steps:

    • Catalyst Selection & Activation:

      • Cyanide: While effective, cyanide is highly toxic. Ensure anhydrous conditions and use a suitable solvent like ethanol.

      • N-Heterocyclic Carbenes (NHCs): These are generally safer and more versatile. The choice of the NHC precursor is critical. Triazolium salts often show high activity.[1] The catalyst must be activated by a suitable base (e.g., DBU, KOtBu, or Rb2CO3) to generate the active carbene.[1][8] Ensure the base is strong enough to deprotonate the precatalyst but not so strong that it promotes side reactions.

    • Solvent Choice: The solvent must be able to dissolve the substrates and the catalyst. Anhydrous THF is a common and effective solvent for NHC-catalyzed benzoin condensations.[1]

    • Temperature: While many modern protocols run at room temperature, gentle heating (e.g., to 40-60°C) can sometimes accelerate slow reactions. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[10]

    • Inert Atmosphere: NHCs and other intermediates can be sensitive to air and moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidative degradation.[1]

Benzoin_Mechanism cluster_0 Catalytic Cycle A Catalyst (NHC) C Breslow Intermediate (Nucleophilic) A->C + Ar-CHO Trouble1 Problem: Slow Reaction - Inefficient Catalyst Activation - Poor Nucleophilicity A->Trouble1 B Aldehyde (Ar-CHO) E Adduct C->E + Ar-CHO D Second Aldehyde (Ar-CHO) F Product (α-Hydroxy Ketone) E->F Proton Transfer Trouble2 Problem: Side Reactions - Catalyst Decomposition - Competing Pathways E->Trouble2 F->A - Catalyst

Caption: Simplified mechanism of NHC-catalyzed benzoin condensation and common failure points.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of acetaldehyde or pyruvate in the biocatalytic synthesis? A1: In the enzymatic synthesis of PAC, benzaldehyde provides the phenyl group and the carbonyl carbon of the final hydroxyl group. The remaining two carbons of the propanone backbone are supplied by an "active aldehyde" intermediate. The enzyme pyruvate decarboxylase (PDC) generates this intermediate by decarboxylating pyruvate. Alternatively, this intermediate can be formed from acetaldehyde, which is why acetaldehyde is often added as a co-substrate with benzaldehyde.[3][6]

Q2: Can I use a different aromatic aldehyde for the benzoin condensation? A2: Yes, the benzoin condensation is applicable to a range of aromatic aldehydes. However, the electronic and steric properties of the substituents on the aromatic ring can significantly affect the reaction rate and yield. Electron-withdrawing groups can sometimes accelerate the reaction, while significant steric hindrance, especially at the ortho position, can dramatically reduce the yield.[9]

Q3: How do I purify the final this compound product? A3: Purification strategies depend on the synthesis route and the nature of the impurities.

  • From Biotransformation: The product is typically extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate). The crude extract can then be purified by column chromatography on silica gel or by crystallization.

  • From Chemical Synthesis: After quenching the reaction, an aqueous workup is performed to remove the catalyst and any water-soluble salts. The crude product in the organic layer can then be purified by flash chromatography or crystallization. The purity can be assessed by NMR, GC-MS, and HPLC.

Q4: What are the main safety concerns when synthesizing this compound? A4: The hazards depend on the chosen route.

  • Chemical Synthesis: If using cyanide catalysts, extreme caution is necessary due to its high toxicity. N-Heterocyclic Carbene precursors and the strong bases used to activate them can be corrosive and air-sensitive. Organic solvents are typically flammable.

  • Biocatalysis: This route is generally safer. However, benzaldehyde is a hazardous substance that can cause skin and respiratory irritation.[11] Standard laboratory personal protective equipment (PPE) should be worn.

  • Product: The product itself, this compound, is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[11]

References

Technical Support Center: Phenylacetylcarbinol (PAC) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of phenylacetylcarbinol (PAC). As a critical chiral precursor for pharmaceuticals like ephedrine and pseudoephedrine, the efficient synthesis of PAC is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during PAC synthesis, particularly through the widely-used biotransformation route utilizing yeast pyruvate decarboxylase (PDC).[1][2]

This document provides in-depth, evidence-based answers to frequently encountered issues, focusing on the mechanistic origins of side reactions and offering actionable protocols to mitigate them. Our goal is to empower you with the scientific understanding and practical tools necessary to optimize your PAC synthesis, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Significant formation of benzyl alcohol as a byproduct.

Question: My PAC synthesis is yielding a substantial amount of benzyl alcohol. What is the cause of this side reaction, and how can I minimize its formation?

Answer:

The "Why" (Mechanism):

The formation of benzyl alcohol is a common side reaction in yeast-mediated PAC synthesis.[1] It occurs due to the presence of alcohol dehydrogenase (ADH) enzymes within the yeast cells.[1] These enzymes catalyze the reduction of the primary substrate, benzaldehyde, to benzyl alcohol.[1][3] This reaction competes directly with the desired carboligation reaction catalyzed by pyruvate decarboxylase (PDC), where benzaldehyde is condensed with active acetaldehyde to form PAC.

The reduction of benzaldehyde by ADH is dependent on the cofactor NADH (Nicotinamide adenine dinucleotide).[1] Conditions that favor a high intracellular concentration of NADH or high ADH activity will invariably lead to increased benzyl alcohol formation.

Troubleshooting Protocol:

  • Control Aeration: Reduced aeration can increase PDC activity, which is beneficial for PAC synthesis. However, completely anaerobic conditions can lead to an accumulation of NADH, thereby promoting the ADH-catalyzed reduction of benzaldehyde to benzyl alcohol. A balance must be struck to provide enough oxygen to regenerate NAD+ without inhibiting the fermentative pathway required for PAC production.

  • Substrate Dosing Strategy: Benzaldehyde is not only a substrate for ADH but can also be toxic to yeast cells at high concentrations.[4] Implementing a fed-batch or continuous dosing strategy for benzaldehyde can maintain a low, steady concentration in the reaction medium. This minimizes substrate inhibition of PDC and reduces the availability of benzaldehyde for reduction by ADH.

  • Temperature Optimization: The activities of PDC and ADH are differentially affected by temperature. It is crucial to identify the optimal temperature that favors PDC activity while minimizing ADH activity. This often requires empirical testing for the specific yeast strain being used.

  • Addition of Acetaldehyde: Supplementing the reaction with external acetaldehyde can help to drive the equilibrium of the PDC-catalyzed reaction towards PAC formation. This can also act as a competitive substrate for ADH, thereby reducing the amount of benzaldehyde that is converted to benzyl alcohol.[5][6]

Data Presentation:

ParameterCondition A (High Benzyl Alcohol)Condition B (Low Benzyl Alcohol)Rationale
Aeration Strictly AnaerobicMicro-aerobic / Low AerationBalances PDC activity with NAD+ regeneration
Benzaldehyde Dosing Single Batch AdditionFed-Batch / Continuous DosingAvoids substrate toxicity and limits availability for ADH
Temperature Sub-optimal (e.g., < 25°C or > 35°C)Optimal (strain-dependent)Maximizes PDC to ADH activity ratio
Acetaldehyde Not addedAdded as co-substrateCompetes with benzaldehyde for ADH and pushes PAC equilibrium

Visualization:

Benzyl_Alcohol_Formation Benzaldehyde Benzaldehyde PDC Pyruvate Decarboxylase (PDC) Benzaldehyde->PDC ADH Alcohol Dehydrogenase (ADH) Benzaldehyde->ADH PAC Phenylacetylcarbinol (PAC) (Desired Product) Benzyl_Alcohol Benzyl Alcohol (Byproduct) PDC->PAC Active_Acetaldehyde Active Acetaldehyde PDC->Active_Acetaldehyde ADH->Benzyl_Alcohol NAD NAD+ ADH->NAD Pyruvate Pyruvate Pyruvate->PDC Active_Acetaldehyde->PDC NADH NADH + H+ NADH->ADH

Caption: Competing pathways for benzaldehyde in PAC synthesis.

Issue 2: Formation of benzoic acid as a byproduct.

Question: I am observing the formation of benzoic acid in my reaction mixture. What is the cause, and how can I prevent it?

Answer:

The "Why" (Mechanism):

The formation of benzoic acid is another common side reaction, resulting from the oxidation of benzaldehyde.[1][7] This can occur through two primary routes in a biotransformation system:

  • Enzymatic Oxidation: Some microorganisms possess enzymes like aryl-aldehyde oxidase that can directly oxidize aromatic aldehydes, such as benzaldehyde, to their corresponding carboxylic acids.[8]

  • Chemical Oxidation: Benzaldehyde is susceptible to auto-oxidation in the presence of oxygen, a reaction that can be accelerated by light and trace metal impurities.

Troubleshooting Protocol:

  • Control Oxygen Exposure: While some oxygen is necessary for cell viability and cofactor regeneration, excessive aeration can promote the oxidation of benzaldehyde. Maintaining a controlled, minimal level of aeration is key.

  • pH Control: The rate of benzaldehyde oxidation can be influenced by pH. It is important to maintain the reaction at the optimal pH for PDC activity, which is typically slightly acidic to neutral.

  • Use of Antioxidants: In some cases, the addition of small amounts of food-grade antioxidants may be considered to prevent the non-enzymatic oxidation of benzaldehyde. However, this should be carefully evaluated for any potential inhibitory effects on the yeast.

  • Purity of Benzaldehyde: Ensure that the benzaldehyde used is of high purity and has been stored properly to minimize the presence of pre-existing benzoic acid and peroxides that can initiate auto-oxidation.

Visualization:

Benzoic_Acid_Formation Benzaldehyde Benzaldehyde Aryl_Aldehyde_Oxidase Aryl-Aldehyde Oxidase Benzaldehyde->Aryl_Aldehyde_Oxidase Auto_oxidation Auto-oxidation Benzaldehyde->Auto_oxidation Benzoic_Acid Benzoic Acid (Byproduct) Aryl_Aldehyde_Oxidase->Benzoic_Acid Oxygen Oxygen (O2) Oxygen->Aryl_Aldehyde_Oxidase Oxygen->Auto_oxidation Auto_oxidation->Benzoic_Acid

Caption: Pathways leading to the formation of benzoic acid.

Issue 3: Presence of benzoin as a major byproduct.

Question: My analytical results show a significant peak corresponding to benzoin. What is causing this, and what are the solutions?

Answer:

The "Why" (Mechanism):

Benzoin is formed through a self-condensation reaction of two molecules of benzaldehyde, known as the benzoin condensation.[9][10] While this reaction is typically catalyzed by cyanide or N-heterocyclic carbenes in synthetic organic chemistry, under certain conditions, it can occur as a side reaction in PAC synthesis. The enzyme pyruvate decarboxylase (PDC) itself can, to a lesser extent, catalyze this self-condensation of benzaldehyde, especially at high substrate concentrations and when the supply of pyruvate is limited.

Troubleshooting Protocol:

  • Maintain an Optimal Benzaldehyde to Pyruvate Ratio: A high concentration of benzaldehyde relative to pyruvate can favor the benzoin condensation. Ensure that an adequate supply of pyruvate is available throughout the reaction to promote the desired PAC formation. This can be achieved through controlled feeding of both substrates.

  • Control Benzaldehyde Concentration: As with the formation of benzyl alcohol, maintaining a low and steady concentration of benzaldehyde through a fed-batch strategy is crucial. This disfavors the second-order kinetics of the benzoin condensation.

  • pH and Temperature Control: The catalytic activity of PDC for both the desired reaction and the side reaction can be influenced by pH and temperature. Operating at the optimized conditions for PAC synthesis will generally disfavor benzoin formation.

Data Presentation:

ParameterCondition A (High Benzoin)Condition B (Low Benzoin)Rationale
[Benzaldehyde] : [Pyruvate] Ratio High (e.g., > 1.5 : 1)Optimal (e.g., 1 : 1 to 1 : 1.2)Ensures sufficient pyruvate for PAC synthesis
Benzaldehyde Dosing High initial concentrationLow, continuous feedReduces the probability of benzaldehyde self-condensation
pH Sub-optimalOptimal for PAC synthesisMaximizes the desired enzymatic activity

Visualization:

Benzoin_Formation cluster_desired Desired Pathway cluster_side_reaction Side Reaction Benzaldehyde1 Benzaldehyde PDC1 PDC Benzaldehyde1->PDC1 Pyruvate Pyruvate Pyruvate->PDC1 PAC PAC PDC1->PAC Benzaldehyde2 Benzaldehyde PDC2 PDC Benzaldehyde2->PDC2 Benzaldehyde3 Benzaldehyde Benzaldehyde3->PDC2 Benzoin Benzoin PDC2->Benzoin

Caption: Competition between PAC and benzoin formation.

Analytical Methods for Monitoring PAC Synthesis

A robust analytical method is crucial for troubleshooting and optimizing your PAC synthesis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 210-220 nm.

  • Sample Preparation: Dilute a sample of the reaction mixture with the mobile phase, and filter through a 0.45 µm syringe filter before injection.

This method will allow for the separation and quantification of benzaldehyde, PAC, benzyl alcohol, and benzoic acid.

References

Technical Support Center: Purification of 1-Hydroxy-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-hydroxy-1-phenylpropan-2-one (also known as phenylacetylcarbinol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges. Here, we will delve into the causality behind experimental choices to ensure you can adapt and overcome issues encountered in your laboratory work.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the purification of this compound:

Q1: My crude this compound is an oil/low-melting solid. Which purification technique is most suitable?

A1: Both recrystallization and column chromatography can be effective. If your crude product is an oil, you might first attempt to induce crystallization for recrystallization. However, for oily or very impure samples, column chromatography is often the more robust choice for initial purification.

Q2: What are the most common impurities I should be aware of?

A2: Common impurities often stem from the synthetic route. In the common biocatalytic synthesis from benzaldehyde and pyruvate, you can expect to find unreacted benzaldehyde, and by-products such as benzyl alcohol and acetoin.[1] Degradation of the product can also lead to impurities.

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantitative purity assessment.[1][2] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative analysis and for monitoring the progress of column chromatography. 1H NMR spectroscopy can also be used to determine purity by identifying and quantifying impurity signals relative to the product signals.[3]

Q4: My purified product is a yellowish oil, is this normal?

A4: While pure this compound can be a light yellow liquid or a low-melting solid, a significant yellow or brown coloration may indicate the presence of impurities.[4] Further purification may be necessary to obtain a colorless or pale-yellow product.

Q5: How should I store my purified this compound?

A5: It is recommended to store the purified compound at 0-8 °C to minimize degradation.[4] It should be kept in a tightly sealed container to protect it from air and moisture.

Purification Workflow Overview

The following diagram outlines the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Initial_Assessment Initial Assessment (TLC, 1H NMR) Crude->Initial_Assessment Choice Choice of Purification Method Initial_Assessment->Choice Recrystallization Recrystallization Choice->Recrystallization High initial purity, crystalline solid Column_Chromatography Column Chromatography Choice->Column_Chromatography Low initial purity, oily/complex mixture Purity_Check_Recryst Purity Check (TLC, HPLC, m.p.) Recrystallization->Purity_Check_Recryst Purity_Check_Column Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check_Column Pure_Product Pure Product Purity_Check_Recryst->Pure_Product Purity >95% Further_Purification Further Purification Needed Purity_Check_Recryst->Further_Purification Purity <95% Purity_Check_Column->Pure_Product Purity >95% Purity_Check_Column->Further_Purification Purity <95% Further_Purification->Column_Chromatography

Caption: General purification workflow for this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids, leveraging differences in solubility. However, challenges can arise, especially with polar, low-melting compounds like this compound.

Problem Probable Cause(s) Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.1. Add more of the "good" solvent to decrease the saturation point. 2. Switch to a lower-boiling point solvent system . 3. Induce crystallization at a lower temperature by scratching the flask or adding a seed crystal once the solution has cooled slightly.
Failure to Crystallize The solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation point.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. 3. Add a seed crystal of pure this compound. 4. Cool the solution in an ice bath to further decrease solubility.
Low Recovery Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent . 4. Carefully transfer all crystalline material during filtration.
Colored Impurities in Crystals The colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. 2. Perform a second recrystallization .
Experimental Protocol: Recrystallization

This protocol provides a starting point for the recrystallization of this compound. A mixed solvent system is often effective for this compound.

Recommended Solvent Systems:

  • Hexane/Ethyl Acetate: A good starting point for many organic compounds.

  • Ethanol/Water: Effective for polar compounds.[5]

  • Toluene/Heptane: Another option for compounds with aromatic character.

Step-by-Step Methodology (Hexane/Ethyl Acetate System):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate (the "good" solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Saturation: While the solution is still hot, slowly add warm hexane (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane/ethyl acetate mixture (in the same approximate ratio as the final crystallization solvent).

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Problem Probable Cause(s) Solution(s)
Poor Separation The chosen mobile phase is too polar or not polar enough, or the column was not packed properly.1. Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of ~0.3. 2. Use a gradient elution , starting with a less polar solvent system and gradually increasing the polarity. 3. Ensure the column is packed uniformly to avoid channeling.
Compound Stuck on the Column The mobile phase is not polar enough to elute the compound.1. Increase the polarity of the mobile phase . For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. 2. If the compound is very polar, consider adding a small percentage of a more polar solvent like methanol to the eluent.
Tailing of Spots on TLC/Column The compound is interacting too strongly with the silica gel, or the column is overloaded.1. Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound (for acidic or basic compounds, respectively). 2. Reduce the amount of crude material loaded onto the column.
Cracked Column Bed The column ran dry, or there was a sudden change in solvent polarity.1. Always keep the silica gel covered with solvent . 2. When running a gradient, ensure the solvents are miscible and the transition in polarity is gradual.
Experimental Protocol: Flash Column Chromatography

This protocol describes a typical flash column chromatography purification for this compound.

Materials:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC. A good starting point is a gradient from 10% to 50% ethyl acetate in hexane.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC plate with the crude material in various hexane/ethyl acetate ratios to find a solvent system that gives the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

A combination of techniques should be used to confirm the purity of the final product.

Technique Purpose Typical Observations for Pure Product
TLC Qualitative assessment of purity and monitoring of chromatography.A single spot with a consistent Rf value.
HPLC Quantitative purity determination.A single major peak corresponding to this compound. Purity is typically reported as >95%.
¹H NMR Structural confirmation and detection of proton-containing impurities.The spectrum should match the expected structure with minimal or no signals from impurities.[6]
Melting Point Physical property indicating purity.A sharp melting range. Note that this compound has a low melting point.

References

Troubleshooting low yield in the acyloin condensation of benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the acyloin condensation of benzaldehyde. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this classic carbon-carbon bond-forming reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthesis and optimize your yields.

I. Understanding the Reaction: A Quick Primer

The acyloin condensation, specifically the benzoin condensation in this context, is a powerful reaction that couples two aromatic aldehydes, such as benzaldehyde, to form an α-hydroxy ketone, known as benzoin.[1][2][3] This reaction is typically catalyzed by a nucleophile, historically cyanide, but more contemporary and safer methods often employ thiamine (Vitamin B1) hydrochloride.[4][5] The catalyst plays a crucial role in reversing the polarity of the aldehyde's carbonyl carbon, a phenomenon known as "umpolung," enabling it to act as a nucleophile and attack a second aldehyde molecule.[6]

II. Troubleshooting Low Yield: A Question-and-Answer Guide

Here, we address common issues that can lead to diminished yields in the acyloin condensation of benzaldehyde.

Question 1: My reaction has a very low yield of benzoin, and I have a significant amount of unreacted benzaldehyde. What are the likely causes?

Answer: This is a frequent issue that can often be traced back to several key factors:

  • Purity of Benzaldehyde: Benzaldehyde is notoriously susceptible to air oxidation, forming benzoic acid. The presence of benzoic acid can neutralize the basic conditions required for the catalyst to function effectively, thereby inhibiting the reaction. It is absolutely crucial to use freshly distilled or purified benzaldehyde for this reaction.[7] Commercial benzaldehyde should be washed with a sodium carbonate solution, dried, and distilled before use to ensure optimal results.[7]

  • Catalyst Activity:

    • Cyanide Catalyst: If you are using a traditional cyanide catalyst (e.g., KCN or NaCN), its effectiveness can be diminished by impurities or improper storage. Ensure you are using a high-purity grade of the cyanide salt.

    • Thiamine Hydrochloride Catalyst: When using thiamine hydrochloride, it is activated by a base (e.g., NaOH) to form the catalytically active ylide.[4] The pH of the reaction mixture is critical; it should be basic (pH > 8) for the deprotonation of thiamine to occur. Insufficient base or a drop in pH during the reaction can halt the catalytic cycle.

  • Reaction Time and Temperature: The reaction may not have proceeded to completion. Depending on the specific protocol, the reaction may require heating (e.g., 60-65°C) for an hour or more, or it may need to be left at room temperature for an extended period (24 hours to two weeks).[8][9] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent System: The choice of solvent is important. Aqueous ethanol is commonly used. A study noted that using a reduced amount of dilute alcohol can be effective for larger-scale preparations, though the crude product might be slightly more yellow.[7]

Question 2: I am observing the formation of side products along with my desired benzoin. What are these and how can I minimize them?

Answer: The formation of side products can significantly reduce the yield of the desired acyloin. The most common side reactions include:

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[10] This is particularly problematic if the concentration of the base is too high or if the catalyst is not functioning efficiently. To mitigate this, ensure the dropwise addition of the base while keeping the temperature controlled.[5]

  • Oxidation of Benzoin: The initial product, benzoin, can be oxidized to benzil, a diketone, especially if the reaction is exposed to air for prolonged periods at elevated temperatures. While sometimes benzil is the desired product of a subsequent reaction, its formation reduces the yield of benzoin.

  • Benzoin to O-benzoylbenzoin: In some instances, a minor amount of O-benzoylbenzoin can be formed.[11]

To minimize these side reactions, it is crucial to maintain careful control over the reaction conditions, including stoichiometry of reagents, temperature, and reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Question 3: My reaction mixture turned a dark color, and the yield was poor. What does this indicate?

Answer: A darkening of the reaction mixture can be indicative of decomposition or side reactions. This can be caused by:

  • Excessive Heat: Overheating the reaction can lead to the decomposition of the starting material, product, or the thiamine catalyst. Gentle reflux or maintaining the recommended temperature is crucial.[5]

  • Impure Reagents: As mentioned, impure benzaldehyde can lead to side reactions that produce colored byproducts.

  • Prolonged Reaction Time: Leaving the reaction to proceed for an unnecessarily long time, especially at elevated temperatures, can increase the likelihood of side product formation and decomposition.

Question 4: I am using a thiamine catalyst, but the reaction is not initiating. What should I check?

Answer: When using a thiamine-based catalyst, several factors are critical for its activation and function:

  • Formation of the Ylide: Thiamine hydrochloride must be deprotonated by a base to form the active thiazolium ylide.[4] Ensure that you have added the correct amount of base (e.g., 3M NaOH) and that the pH of the solution is alkaline.[5]

  • Temperature Control During Base Addition: The addition of the base to the thiamine solution should be done carefully, often in an ice bath, to prevent the temperature from rising significantly, which could degrade the thiamine.[5]

  • Catalyst Loading: While it is a catalyst, a sufficient amount is needed to drive the reaction at a reasonable rate. Check that you have used the correct catalytic amount as specified in your protocol.

III. Visualizing the Troubleshooting Workflow

To aid in diagnosing issues with your acyloin condensation, the following flowchart outlines a systematic troubleshooting approach.

Troubleshooting_Acyloin_Condensation cluster_reagents Reagent Purity & Stoichiometry cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield in Acyloin Condensation benzaldehyde_purity Is Benzaldehyde Pure? start->benzaldehyde_purity catalyst_activity Is the Catalyst Active? start->catalyst_activity base_stoichiometry Correct Base Stoichiometry? start->base_stoichiometry temperature Optimal Temperature Maintained? start->temperature reaction_time Sufficient Reaction Time? start->reaction_time solvent Appropriate Solvent System? start->solvent crystallization Proper Crystallization Technique? start->crystallization purification Effective Purification Method? start->purification solution_benzaldehyde Purify Benzaldehyde: - Wash with Na2CO3 - Dry and Distill benzaldehyde_purity->solution_benzaldehyde No solution_catalyst Check Catalyst: - Use fresh catalyst - Ensure proper activation (e.g., pH for thiamine) catalyst_activity->solution_catalyst No solution_base Adjust Base: - Verify concentration - Ensure correct molar equivalents base_stoichiometry->solution_base No solution_temp Optimize Temperature: - Avoid overheating - Follow protocol precisely temperature->solution_temp No solution_time Optimize Time: - Monitor with TLC - Avoid prolonged reaction reaction_time->solution_time No solution_solvent Verify Solvent: - Use appropriate solvent (e.g., aq. ethanol) solvent->solution_solvent No solution_crystallization Improve Crystallization: - Cool slowly - Scratch flask or add seed crystal crystallization->solution_crystallization No solution_purification Refine Purification: - Recrystallize from appropriate solvent purification->solution_purification No

Caption: A troubleshooting workflow for low yield in the acyloin condensation.

IV. Key Experimental Parameters and Their Impact

The success of the acyloin condensation is highly dependent on several key parameters. The table below summarizes their impact on the reaction yield.

ParameterImpact on YieldRecommendations
Benzaldehyde Purity HighUse freshly distilled benzaldehyde to avoid inhibition by benzoic acid.[7]
Catalyst HighUse a high-purity catalyst. For thiamine, ensure proper activation with a base.
Base Concentration ModerateSufficient base is needed to activate the thiamine catalyst, but excess can promote the Cannizzaro side reaction.
Temperature ModerateOverheating can lead to decomposition, while insufficient heat may result in an incomplete reaction.
Reaction Time ModerateOptimal time ensures completion without significant side product formation. Monitor via TLC.
Solvent ModerateAn appropriate solvent system (e.g., aqueous ethanol) is necessary for reagent solubility and reaction efficiency.

V. Optimized Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation

This protocol is a robust starting point for achieving a good yield of benzoin from benzaldehyde using a thiamine hydrochloride catalyst.

Materials:

  • Thiamine hydrochloride

  • Deionized water

  • 95% Ethanol

  • 3M Sodium hydroxide solution

  • Freshly distilled benzaldehyde

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Catalyst Preparation: In a 250 mL round-bottom flask, dissolve 2.6 g of thiamine hydrochloride in 8 mL of deionized water.[5]

  • Add 20 mL of 95% ethanol to the solution and cool the mixture in an ice bath.[5]

  • Catalyst Activation: While stirring, slowly add 5 mL of 3M sodium hydroxide dropwise over approximately 10 minutes. Ensure the temperature of the solution does not exceed 20°C.[5]

  • Addition of Benzaldehyde: To the resulting yellow mixture, add 7 mL of pure benzaldehyde.[5]

  • Reaction: Heat the mixture to a gentle reflux (approximately 60-65°C) for 1 to 1.5 hours.[5][9]

  • Crystallization: After the heating period, allow the mixture to cool to room temperature, then place it in an ice bath to induce crystallization of the benzoin product. If crystals do not form readily, scratching the inside of the flask with a glass rod or adding a seed crystal of benzoin can help initiate crystallization.[8]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with cold deionized water to remove any soluble impurities.

  • Purification: Recrystallize the crude benzoin from a hot ethanol-water mixture to obtain a purified product.[8]

  • Drying: Dry the purified crystals to a constant weight and determine the yield and melting point.

VI. References

  • Testbook. (n.d.). Benzoin Condensation: Definition, Mechanism and Applications. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from --INVALID-LINK--

  • PierpaLab. (2025, April 10). Benzoin Condensation with Thiamine. Retrieved from --INVALID-LINK--

  • YouTube. (2018, September 3). Benzoin Condensation Reaction using Thiamine HCl. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Benzoin condensation. Retrieved from --INVALID-LINK--

  • BYJU'S. (2020, April 13). Mechanism of Benzoin Condensation Reaction. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from --INVALID-LINK--

  • University of the West Indies at Mona. (n.d.). Benzoin Condensation. Retrieved from --INVALID-LINK--

  • Warner, J. C. (2002). The Benzoin Condensation. In M. Kirchhoff & M. A. Ryan (Eds.), Greener Approaches to Undergraduate Chemistry Experiments (pp. 14-17). American Chemical Society.

  • Sciencemadness.org. (n.d.). Thiamine Catalyzed Benzoin Condensation. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Acyloin Condensation. Retrieved from --INVALID-LINK--

  • SlideShare. (n.d.). 1. Acyloin Condensation. Retrieved from --INVALID-LINK--

  • Laue, T., & Plagens, A. (2005). Named Organic Reactions (2nd ed.). John Wiley & Sons, Ltd.

  • ResearchGate. (n.d.). Acyloin Condensation by Thiazolium Ion Catalysis: Butyroin. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Benzoin. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Acyloin condensation. Retrieved from --INVALID-LINK--

  • ScienceAsia. (2012). Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia, 38(4), 374-379.

  • Course Hero. (n.d.). Acyloin Condensation. Retrieved from --INVALID-LINK--

  • YouTube. (2020, July 26). Acyloin Condensation reaction | Full mechanism | Use of Trimethylsilylchloride to improve yield. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Acyloin Condensation. Retrieved from --INVALID-LINK--

  • SynOpen. (2018). Cyanide Anions as Nucleophilic Catalysts in Organic Synthesis. SynOpen, 2(2), 111-120.

  • BenchChem. (2025). Troubleshooting low yield in Aldol condensation. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Benzoin Condensation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde. Retrieved from --INVALID-LINK--

  • Physics Wallah. (n.d.). Acy​loin Condensation Reaction and Mechanism And Questions. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing Selectivity in the Catalytic Hydrogenation of α-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the catalytic hydrogenation of α-hydroxy ketones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively reducing α-hydroxy ketones to their corresponding 1,2-diols. The synthesis of these diols, which are crucial chiral building blocks, often presents challenges in achieving high chemo- and diastereoselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the catalytic hydrogenation of α-hydroxy ketones, offering explanations grounded in reaction mechanisms and practical, field-tested solutions.

Problem 1: Low Diastereoselectivity (Incorrect syn/anti Ratio)

Question: My hydrogenation of an α-hydroxy ketone is yielding a mixture of syn- and anti-1,2-diol diastereomers with poor selectivity. How can I favor the formation of one over the other?

Answer: Achieving high diastereoselectivity in the reduction of α-hydroxy ketones is a common challenge, fundamentally governed by the transition state geometry of the hydride transfer step. The relative orientation of the ketone and the adjacent hydroxyl group, as they approach the catalyst surface or coordinate to a metal center, dictates the facial selectivity of the reduction.

  • Chelation vs. Non-Chelation Control: The interaction between the substrate and the catalyst is paramount.

    • For anti-Diols (Chelation Control): The formation of a five-membered chelate ring between the α-hydroxy ketone and the catalyst's metal center can lock the conformation of the substrate. Subsequent hydride delivery to the less sterically hindered face of the carbonyl typically leads to the anti-diol.

      • Experimental Protocol: Employ Lewis acidic metal catalysts or additives that can form strong chelates. For instance, using zinc borohydride [Zn(BH₄)₂] is a well-established method for achieving high anti-selectivity through chelation control.[1]

    • For syn-Diols (Non-Chelation or Felkin-Anh Control): When chelation is disfavored, the reaction often proceeds under Felkin-Anh control, where the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile (hydride), leading to the syn-diol.

      • Experimental Protocol: Use non-chelating reducing agents or catalyst systems. Sterically demanding protecting groups on the hydroxyl function can also disrupt chelation, favoring syn-selectivity.[1] Biocatalytic methods, such as using whole-cell Pichia glucozyma, have shown excellent performance in producing syn-1,2-diols from unprotected (R)-2-hydroxy ketones.[1]

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst-ligand system are critical.

    • Homogeneous Catalysis: Chiral ligands play a pivotal role in creating a specific steric environment around the metal center, which can strongly influence the diastereoselectivity. For example, ruthenium complexes with chiral diphosphine and diamine ligands have demonstrated high levels of enantioselectivity and can be tuned for diastereoselectivity.[2] Modifying the electronic properties of the ligand, for instance by adding electron-withdrawing or -donating groups, can also tune the catalyst's activity and selectivity.[3][4]

    • Heterogeneous Catalysis: The nature of the support and the metal nanoparticles can influence the adsorption geometry of the substrate. While generally less selective than homogeneous catalysts for this transformation, careful selection of the metal (e.g., Pt, Pd, Ru) and support (e.g., C, TiO₂, Al₂O₃) can improve selectivity.

start Low Diastereoselectivity Observed chelation Assess Chelation Possibility start->chelation catalyst_choice Evaluate Catalyst System start->catalyst_choice anti_diol Target: anti-diol chelation->anti_diol Chelation Favored syn_diol Target: syn-diol chelation->syn_diol Chelation Disfavored homogeneous_cat Homogeneous Catalyst: Tune Ligands catalyst_choice->homogeneous_cat chelation_protocol Use Chelating Agents (e.g., Zn(BH₄)₂) anti_diol->chelation_protocol non_chelation_protocol Use Non-chelating Agents or Bulky Protecting Groups syn_diol->non_chelation_protocol biocatalysis Consider Biocatalysis (e.g., Pichia glucozyma) syn_diol->biocatalysis end Optimized Diastereoselectivity chelation_protocol->end non_chelation_protocol->end homogeneous_cat->end biocatalysis->end cluster_0 Low pH (Acidic) cluster_1 Optimal pH cluster_2 High pH (Basic) low_ph Catalyst Decomposition or Protonation of Ligands low_rate Low Reaction Rate low_ph->low_rate optimal_ph Formation of Active Hydride Species & Substrate Activation high_rate Maximum Reaction Rate optimal_ph->high_rate high_ph Formation of Inactive Hydroxo Complexes or Side Reactions (e.g., Aldol) low_rate2 Low Reaction Rate high_ph->low_rate2

References

Technical Support Center: Stereochemical Stability of Chiral 1-Hydroxy-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 1-hydroxy-1-phenylpropan-2-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the enantiomeric integrity of this valuable chiral building block throughout your experimental workflows.

Introduction: The Challenge of Stereochemical Instability

This compound, a secondary alpha-hydroxy ketone, possesses a stereocenter at the carbinol carbon (C1), making it a crucial intermediate in the asymmetric synthesis of various pharmaceuticals.[1][2] However, like many chiral ketones with a hydrogen atom on the alpha-carbon, it is susceptible to racemization.[3][4] This loss of optical purity can significantly impact the efficacy and safety of the final drug product, making the prevention of racemization a critical concern.[5]

The primary mechanism responsible for the racemization of chiral alpha-hydroxy ketones is keto-enol tautomerism.[6][7][8] This process, which is catalyzed by both acids and bases, involves the formation of a planar enol or enolate intermediate.[4][9][10] The planarity of this intermediate temporarily destroys the stereocenter, and upon re-protonation to the keto form, the proton can add from either face of the double bond, leading to the formation of both enantiomers and, ultimately, a racemic mixture.[4][10]

This guide will equip you with the knowledge and practical strategies to mitigate this challenge and ensure the stereochemical fidelity of your this compound.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is racemization and why is it a problem for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, the chiral center at the carbon bearing the hydroxyl group is prone to inversion. This is a significant issue in drug development because often only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or even cause undesirable side effects.[5] Therefore, maintaining the enantiomeric purity is crucial for synthesizing a safe and effective final product.

Q2: What is the underlying chemical mechanism causing racemization in this molecule?

A2: The racemization of this compound occurs via a process called keto-enol tautomerism.[6][7][8] Tautomers are constitutional isomers that readily interconvert. In this case, the ketone (keto form) is in equilibrium with its enol form (an alkene with a hydroxyl group). The chiral center is the alpha-carbon to the ketone. The formation of the planar enol intermediate erases the stereochemical information at this center. When the enol tautomerizes back to the more stable keto form, protonation of the alpha-carbon can happen from either the top or bottom face of the planar double bond with equal probability, resulting in a mixture of both R and S enantiomers.[4][10]

Factors Influencing Racemization

Q3: How do acidic or basic conditions affect the racemization of my compound?

A3: Both acids and bases act as catalysts for keto-enol tautomerism and therefore accelerate racemization.[7][8][9]

  • Base-catalyzed racemization: A base removes the acidic proton on the alpha-carbon (the carbon adjacent to the carbonyl group), forming a planar enolate anion. This enolate is stabilized by resonance. Protonation of the enolate by a proton source (like the conjugate acid of the base) can occur on either face of the molecule, leading to racemization.[6][9]

  • Acid-catalyzed racemization: An acid protonates the carbonyl oxygen, making the alpha-proton more acidic and easier to remove by a weak base (like the solvent). This results in the formation of a planar enol. The reverse reaction, from the enol back to the ketone, can also proceed via protonation of the double bond, which can occur from either side, leading to a racemic mixture.[4][6][9]

Q4: Does temperature play a role in the stability of chiral this compound?

A4: Yes, temperature is a critical factor. Racemization is a chemical process with an activation energy barrier. Increasing the temperature provides more thermal energy to the molecules, allowing them to overcome this barrier more easily and thus increasing the rate of racemization. Therefore, it is crucial to store and handle the compound at low temperatures.[2]

Q5: How does the choice of solvent impact racemization?

A5: The choice of solvent can significantly influence the rate of racemization.

  • Protic solvents (e.g., water, alcohols) can facilitate racemization by acting as proton donors and acceptors, thereby promoting both acid- and base-catalyzed keto-enol tautomerism.

  • Polar aprotic solvents (e.g., acetone, DMSO) can also promote racemization, particularly if they contain acidic or basic impurities.

  • Non-polar aprotic solvents (e.g., hexane, toluene) are generally the best choice for minimizing racemization as they are less likely to participate in proton transfer reactions.

Prevention and Mitigation

Q6: What are the best practices for storing enantiomerically pure this compound?

A6: To minimize racemization during storage, you should:

  • Store at low temperatures: A temperature of -20°C is recommended.[2]

  • Use an inert atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation and potential side reactions that could generate acidic byproducts.

  • Choose the right solvent: If in solution, use a dry, non-polar, aprotic solvent. If stored neat, ensure the compound is free of acidic or basic impurities.

  • Use amber vials: Protect the compound from light, as photochemical reactions can sometimes lead to degradation and racemization.

Q7: How can I prevent racemization during my reaction or workup?

A7: During experimental procedures, consider the following:

  • Maintain neutral pH: Avoid strongly acidic or basic conditions. If a reaction requires acidic or basic reagents, they should be neutralized as quickly as possible during the workup.

  • Keep the temperature low: Perform reactions and workups at the lowest practical temperature.

  • Minimize exposure time: Do not leave the compound in solution or exposed to non-ideal conditions for extended periods.

  • Purification: Be mindful during purification. For example, silica gel can be slightly acidic. If racemization is a concern, you can use deactivated (neutral) silica gel or consider alternative purification methods like recrystallization from a non-polar solvent system.

Analysis

Q8: How can I check the enantiomeric purity of my this compound?

A8: The most common and reliable method for determining the enantiomeric excess (ee) of your compound is chiral High-Performance Liquid Chromatography (HPLC) .[11] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of optical rotation/enantiomeric excess (ee) after storage. Improper storage conditions: Storage at room temperature, in the presence of air/moisture, or in a protic solvent.Store the compound at -20°C under an inert atmosphere (argon or nitrogen).[2] If in solution, use a dry, non-polar, aprotic solvent like hexane or toluene.
Racemization observed after a reaction. Acidic or basic reagents/conditions: The reaction conditions may have been too acidic or basic, catalyzing keto-enol tautomerism.If possible, modify the reaction to use milder reagents or buffer the reaction mixture to maintain a neutral pH. Minimize the reaction time and temperature.
Decrease in ee after aqueous workup. Exposure to non-neutral pH: The pH of the aqueous layers during extraction may not have been neutral.Ensure all aqueous solutions used in the workup are buffered to a neutral pH (around 7). Perform the workup quickly and at a low temperature (e.g., using an ice bath).
Racemization during purification by column chromatography. Acidic silica gel: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds.Use deactivated (neutral) silica gel for chromatography. You can prepare this by washing the silica gel with a solution of a weak base (like triethylamine in the eluent) and then with the pure eluent. Alternatively, consider other purification methods like recrystallization.
Inconsistent ee results between batches. Variability in handling and reaction conditions: Subtle differences in reaction time, temperature, or the purity of reagents and solvents can lead to varying degrees of racemization.Standardize your procedure meticulously. Ensure all solvents are anhydrous and reagents are of high purity. Monitor reaction progress closely to avoid unnecessarily long reaction times.

Visualizing the Racemization Mechanism

The following diagram illustrates the acid- and base-catalyzed keto-enol tautomerism that leads to the racemization of chiral this compound.

Racemization_Mechanism cluster_intermediate Achiral Intermediate R_Keto (R)-Keto Enol Planar Enol/Enolate R_Keto->Enol H⁺ or OH⁻ (Deprotonation) S_Keto (S)-Keto S_Keto->Enol H⁺ or OH⁻ (Deprotonation) Enol->R_Keto H⁺ (Protonation) Enol->S_Keto H⁺ (Protonation)

Caption: Racemization via a planar enol/enolate intermediate.

Experimental Protocols

Protocol 1: Recommended Storage of Chiral this compound
  • Preparation: Ensure the enantiomerically pure this compound is free from acidic or basic impurities by passing a solution of the compound through a short plug of neutral alumina or deactivated silica gel and concentrating it under reduced pressure at a low temperature (<30°C).

  • Container: Place the purified compound in a clean, dry amber glass vial.

  • Inert Atmosphere: Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air and moisture.

  • Sealing: Securely cap the vial. For long-term storage, sealing the cap with Parafilm® is recommended.

  • Storage: Place the sealed vial in a freezer at -20°C.[2]

Protocol 2: Monitoring Enantiomeric Excess (ee) by Chiral HPLC

This is a general guideline. The specific column, mobile phase, and conditions should be optimized for your system.

  • Sample Preparation: Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard for comparison.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.

    • Inject your sample.

    • Integrate the peak areas for each enantiomer in your sample's chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow for Maintaining Stereochemical Integrity

Experimental_Workflow Start Start with Enantiopure Ketone Reaction Reaction Step (Low Temp, Neutral pH) Start->Reaction Workup Workup (Buffered, Low Temp) Reaction->Workup Purification Purification (Neutral Conditions) Workup->Purification Analysis ee Analysis (Chiral HPLC) Purification->Analysis Storage Storage (-20°C, Inert Atm.) Analysis->Storage

Caption: Recommended workflow to prevent racemization.

References

Technical Support Center: Purification of Synthetic 1-Hydroxy-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 1-hydroxy-1-phenylpropan-2-one (also known as phenylacetylcarbinol). Our focus is on the practical identification and removal of common impurities to ensure the high purity required for subsequent applications.

Introduction to this compound and Its Synthesis

This compound is a vital chiral building block in organic synthesis, notably as a precursor in the production of pharmaceuticals like ephedrine and pseudoephedrine.[1][2] It is a secondary alpha-hydroxy ketone, a class of compounds that are valuable yet can be prone to specific side reactions and degradation pathways.[2][3]

The most common synthetic routes involve reactions like the benzoin condensation, where two aldehydes couple to form an α-hydroxy ketone.[4][5] Understanding the reaction mechanism is the first step in predicting potential impurities. For instance, the cyanide- or thiamine-catalyzed condensation of benzaldehyde can lead to specific byproducts that must be addressed during purification.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to the synthesis method, reaction conditions, and work-up procedure. However, several common impurities are frequently encountered:

  • Unreacted Starting Materials: Benzaldehyde is a common remnant, especially if the reaction did not go to completion.

  • Homocoupling Products: In a cross-benzoin type reaction, the self-condensation of benzaldehyde to form benzoin is a significant potential byproduct.[4][8]

  • Oxidation Products: Alpha-hydroxy ketones can be susceptible to oxidation.[9] Any benzoin impurity, for example, can be oxidized to benzil (a diketone), especially if exposed to air during heating. The desired product itself can also undergo oxidation.

  • Rearrangement Products: Under acidic, basic, or thermal stress, α-hydroxy ketones can undergo an α-ketol (or acyloin) rearrangement to form a more stable isomeric product.[10][11]

  • Solvent Residues: Residual solvents from the reaction or extraction (e.g., ethanol, ethyl acetate, dichloromethane) are common and must be removed.

Q2: How can I get a quick preliminary assessment of my crude product's purity?

Thin-Layer Chromatography (TLC) is the most effective initial technique. It is fast, requires minimal material, and provides a good visual indication of the number of components in your mixture.

  • Procedure: Spot your crude material on a silica gel TLC plate and elute with a solvent system like 7:3 or 8:2 Hexane:Ethyl Acetate.

  • Interpretation: The desired product, this compound, is moderately polar. Unreacted benzaldehyde will be less polar and have a higher Rf value. More polar impurities, like benzoin, will have a lower Rf value. The presence of multiple spots indicates an impure product.

Q3: What are the definitive methods for identifying specific impurities?

For unambiguous identification and quantification of impurities, more sophisticated analytical techniques are required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. You can identify impurities by comparing the spectra of your sample to known spectra of starting materials and likely byproducts. The presence of characteristic aldehyde protons (~9-10 ppm in ¹H NMR) would indicate residual benzaldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities and separating components of a mixture.[1][12] Each component is separated by the GC and then fragmented and detected by the MS, providing a unique mass spectrum that can be compared to libraries for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and quantifying the percentage of each component. It is often used as a final quality control check.

Troubleshooting and Purification Guides

This section addresses specific issues you may encounter during the purification process, providing step-by-step protocols and the scientific rationale behind them.

Q4: My crude product is a discolored oil/solid. What is the first purification step I should take?

Recrystallization is the most efficient first-line purification technique for solids, leveraging differences in solubility between the desired compound and impurities at different temperatures.[13][14] The goal is to find a solvent that dissolves the compound well when hot but poorly at room temperature.[15][16]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, toluene, hexane/ethyl acetate mixtures). An ideal solvent will dissolve the crude material when boiling but allow crystals to form upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to fully dissolve the solid. Adding too much solvent will result in poor recovery.[16][17]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities before this step.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[17]

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely. A melting point analysis of the dried crystals can be used to assess purity; a sharp melting point close to the literature value indicates high purity.

Q5: Recrystallization was not sufficient. How do I remove persistent, closely related impurities?

When impurities have similar solubility profiles to your product, Column Chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (eluent).[18]

Column Chromatography Protocol:

  • Stationary Phase: Prepare a column with silica gel slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve your impure product in a minimal amount of a suitable solvent (ideally the eluent mixture) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Less polar compounds will travel down the column faster.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 Hexane:Ethyl Acetate). This will help to elute more polar compounds. The desired this compound will elute, followed by more polar impurities like benzoin.

  • Fraction Collection: Collect the eluent in separate fractions and analyze them by TLC to determine which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Table 1: Recommended Solvent Systems

Technique Starting Solvent Ratio (Non-polar:Polar) Final Solvent Ratio (Non-polar:Polar) Notes
TLC 8:2 Hexane:Ethyl Acetate N/A Good for initial assessment and monitoring column chromatography.
Column Chromatography 9:1 Hexane:Ethyl Acetate 7:3 Hexane:Ethyl Acetate The gradient can be adjusted based on the separation observed by TLC.

| Recrystallization | Varies | Varies | Isopropanol or Toluene are often good starting points. |

Q6: I have a significant amount of unreacted benzaldehyde. Is there a targeted way to remove it?

Yes, you can use a Sodium Bisulfite Wash . This is a classic chemical extraction technique that selectively removes aldehydes from organic mixtures.[19][20]

Mechanism: Sodium bisulfite adds across the carbonyl double bond of the aldehyde to form a charged bisulfite adduct. This adduct is ionic and therefore soluble in water, while the desired ketone and other organic impurities are not. This allows for separation via a simple liquid-liquid extraction.

Protocol:

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and place it in a separatory funnel.

  • Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for several minutes.[19]

  • Allow the layers to separate. The aqueous layer, containing the benzaldehyde-bisulfite adduct, can be drained off.

  • Wash the organic layer with water and then with brine to remove any remaining bisulfite.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.

Q7: My purified product is turning yellow upon storage. What is causing this degradation?

Alpha-hydroxy ketones can be sensitive to air, light, and temperature.[9] The yellowing is likely due to slow oxidation or rearrangement over time.

Prevention and Storage:

  • Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light Protection: Use an amber-colored vial or store the container in the dark to prevent light-induced degradation.

  • Low Temperature: Store the product at a low temperature (0-4 °C) to slow down the rate of any potential degradation reactions.

Workflow and Process Visualization

A logical workflow is essential for efficient and effective purification. The following diagram outlines the decision-making process for purifying synthetic this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_final Final QC Crude_Product Crude Synthetic Product (this compound + Impurities) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess Impurity Profile Bisulfite_Wash Sodium Bisulfite Wash (If Aldehyde Present) TLC_Analysis->Bisulfite_Wash Significant Benzaldehyde Spot? Recrystallization Recrystallization TLC_Analysis->Recrystallization Few Spots / Crystalline Solid? Bisulfite_Wash->Recrystallization Final_Analysis Final Purity Check (NMR, HPLC, GC-MS) Recrystallization->Final_Analysis Column_Chromatography Column Chromatography Column_Chromatography->Final_Analysis Re-check Purity Final_Analysis->Column_Chromatography Purity <98%? (No) Pure_Product Pure Product (Store Properly) Final_Analysis->Pure_Product Purity >98%? (Yes)

Caption: General purification workflow for this compound.

References

Technical Support Center: High-Throughput Screening for Optimal Reaction Conditions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) in Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging HTS to accelerate reaction optimization. Here, we address common challenges through troubleshooting guides and frequently asked questions (FAQs), providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Section 1: Experimental Design & Miniaturization

The foundation of a successful HTS campaign lies in a robust experimental design and a clear understanding of the effects of miniaturization.

Frequently Asked Questions (FAQs)

Q1: I'm new to HTS. Should I use a "One-Variable-at-a-Time" (OVAT) approach or a "Design of Experiments" (DoE) methodology?

A1: While OVAT is intuitive, it is often inefficient and can miss optimal conditions that arise from the interaction between variables. Design of Experiments (DoE) is a statistical approach that allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading) to efficiently map the reaction space.[1][2] DoE not only requires fewer experiments to identify optimal conditions but also reveals critical interaction effects between variables that OVAT cannot capture.[3] For example, a specific ligand might only be effective at a higher temperature, an interaction that OVAT would likely miss.

Q2: My reaction works perfectly on the bench, but the yield drops significantly in a 96-well or 1536-well plate. What's happening?

A2: This is a common issue stemming from the challenges of miniaturization. Several factors are at play:

  • Surface Area to Volume Ratio: As the volume decreases, the surface area-to-volume ratio increases dramatically. This can lead to increased evaporation of volatile solvents or reagents, altering concentrations and stoichiometries over the course of the reaction. Using high-boiling point solvents can help mitigate this.[4]

  • Mass and Heat Transfer: In microplates, mixing is often achieved by orbital shaking, which may not be as efficient as magnetic stirring in a round-bottom flask.[5] This can be particularly problematic for heterogeneous reactions (e.g., those with solid reagents or catalysts). Similarly, ensuring uniform temperature across all wells of a plate can be challenging.[6]

  • Material Compatibility: Ensure the plate material (e.g., polypropylene, polystyrene) is compatible with your solvents and reagents at the reaction temperature to prevent leaching or degradation.

Q3: How do I choose the right factors and ranges for my DoE study?

A3: The selection of factors and their ranges is critical for a successful DoE.

  • Factor Screening: If you have many potential variables, start with a screening design (e.g., a fractional factorial design) to identify the factors that have the most significant impact on the reaction outcome.[7]

  • Chemical Intuition: Leverage your knowledge of the reaction mechanism. For instance, in a Suzuki coupling, catalyst, ligand, base, and solvent are known to be critical parameters.[8]

  • Range Selection: Choose ranges that are wide enough to explore the design space but are chemically reasonable. For example, temperatures should not exceed the decomposition point of your substrate or catalyst. Preliminary experiments can help define these limits.[9]

Section 2: Automation, Reagent Handling & Dispensing

Automated liquid handlers are central to HTS, but their performance is critical for generating reliable data.

Troubleshooting Guide: Inaccurate or Inconsistent Liquid Dispensing
Symptom Potential Cause(s) Troubleshooting Steps & Explanations
High variability in results across the plate. Inaccurate liquid handling; incorrect pipette tip selection.Calibrate Regularly: Ensure automated liquid handlers are calibrated for the specific liquids you are using. Tip Selection: Use tips appropriate for the viscosity of your reagents. For highly viscous or volatile liquids, consider positive displacement pipettes.[6] Visual Optimization: Before a run, visually inspect the dispensing process to catch any obvious issues like dripping or air bubbles.[10]
Clogged tips or incomplete dispensing. Dispensing solids, slurries, or viscous liquids.Homogeneous Solutions: Whenever possible, use homogeneous solutions to avoid the challenges of dispensing heterogeneous mixtures.[4] Dispensing Parameters: For viscous liquids, slow the aspiration and dispense speeds to prevent air gaps and ensure complete delivery.[11] A "reverse pipetting" technique can also improve accuracy.[10]
Cross-contamination between wells. Inadequate tip washing; reagent splatter.Washing Protocols: Implement rigorous washing steps between dispensing different reagents. Dispense Height: Optimize the dispense height to be close enough to the well to avoid splatter but not touching any existing liquid, which could cause wicking and contamination.[12]
Solvent evaporation from source plates. Use of volatile solvents (e.g., DCM, ether).Solvent Choice: Favor higher-boiling point solvents when possible.[4] Plate Sealing: Use appropriate plate seals (e.g., foil, silicone) to minimize evaporation during storage and on the robot deck.
Section 3: Reaction Quenching & High-Throughput Analysis

Stopping a reaction at the right time and preparing it for analysis are crucial steps that can introduce significant error if not properly managed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a large number of reactions in a microplate simultaneously?

A1: The ideal quenching method should be rapid, effective, and not interfere with the subsequent analysis. A common method is to add a quenching solution via a liquid handler. The choice of quencher depends on the reaction chemistry. For example, a reaction might be quenched by adding an acid, a base, water, or a specific chemical scavenger. It is critical to validate that the quenching agent itself does not degrade the product or interfere with the analytical method (e.g., by causing ion suppression in LC-MS).

Q2: My LC-MS analysis is the bottleneck in my HTS workflow. How can I increase throughput?

A2: Speeding up LC-MS analysis is a common goal. Here are several strategies:

  • Flow Injection Analysis (FIA-MS): Bypassing the chromatography column allows for very rapid (seconds per sample) analysis, but it is best suited for simple reaction mixtures where chromatographic separation is not needed to distinguish product from starting material.[13]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use smaller column particles and higher pressures to achieve much faster separations (e.g., <2 minutes per sample) than traditional HPLC.[13][14]

  • Multiplexing: Some systems allow for staggering the injections onto multiple LC columns that all feed into a single mass spectrometer, significantly reducing instrument idle time.[14]

  • Automated Data Analysis: The analysis of the vast datasets generated is often the true rate-limiting step.[15][16] Software tools that can automatically integrate peaks and calculate conversions or yields are essential for a high-throughput workflow.[15][17]

Q3: I suspect I'm getting "false positives" or "false negatives." How can I identify and avoid them?

A3: False positives (a reaction appears to have worked when it hasn't) and false negatives (a reaction appears to have failed when it has worked) are significant issues in HTS.

  • Causes of False Positives:

    • Assay Interference: The compound itself might interfere with the analytical signal (e.g., fluorescence quenching).[18][19][20]

    • Impurities: Impurities in reagents, such as residual metals from a previous synthetic step, can sometimes catalyze the reaction, leading to misleading results.[21][22]

  • Causes of False Negatives:

    • Poor Solubility: If a catalyst or reagent is not fully dissolved, the reaction may not proceed as expected.

    • Product Degradation: The product might be unstable under the reaction or workup conditions.

    • Ion Suppression (LC-MS): Other components in the well can suppress the ionization of the target analyte, making it appear that less product was formed.

  • Mitigation Strategies:

    • Orthogonal Assays: Confirm "hits" using a different analytical technique (e.g., GC-MS if the primary screen was LC-MS).[23]

    • Counter-Screens: Design experiments specifically to detect assay interference.[19]

    • Purity Analysis: Ensure the purity of all starting materials and reagents.

Visualized Workflows & Protocols
General HTS Workflow for Reaction Optimization

This diagram outlines the typical iterative cycle for high-throughput reaction optimization.

HTS_Workflow cluster_plan 1. Design & Planning cluster_exec 2. Execution (Automation) cluster_analyze 3. Analysis cluster_interpret 4. Interpretation & Iteration plan Define Factors & Ranges (Temp, Conc., etc.) doe Select DoE Model (e.g., Full Factorial) plan->doe dispense Dispense Reagents (Liquid Handler) doe->dispense react Incubate & React (Heater/Shaker) dispense->react quench Quench Reactions react->quench prep Sample Preparation (Dilution, Filtration) quench->prep analysis High-Throughput Analysis (e.g., LC-MS) prep->analysis data Process Data & Calculate Responses (Yield) analysis->data model Model Results & Identify Optimal Conditions data->model next_round Design Next Experiment model->next_round next_round->plan Iterate

Caption: Iterative workflow for HTS-based reaction optimization.

Troubleshooting Logic for Low-Yield Reactions

When encountering unexpected low yields, this decision tree can guide your troubleshooting process.

Troubleshooting_Tree start Low Yield in HTS Reaction check_dispensing Is liquid dispensing accurate? start->check_dispensing check_mixing Is reaction mixing adequate? check_dispensing->check_mixing Yes recalibrate Calibrate liquid handler. Verify volumes. check_dispensing->recalibrate No check_temp Is temperature uniform? check_mixing->check_temp Yes improve_mixing Increase shaking speed. Use different plate type. check_mixing->improve_mixing No check_stability Are reagents/product stable? check_temp->check_stability Yes validate_temp Validate plate heater uniformity. check_temp->validate_temp No check_analysis Is analytical method robust? check_stability->check_analysis Yes run_controls Run stability controls. Analyze reagent purity. check_stability->run_controls No validate_analysis Check for ion suppression. Run standard curve. check_analysis->validate_analysis No root_cause Root Cause Identified check_analysis->root_cause Yes recalibrate->root_cause improve_mixing->root_cause validate_temp->root_cause run_controls->root_cause validate_analysis->root_cause

Caption: Decision tree for diagnosing low-yield HTS reactions.

References

Benzaldehyde Lyase (BAL) Biotransformation Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the activity of Benzaldehyde Lyase (BAL) in biotransformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this versatile enzyme.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during BAL-catalyzed biotransformations in a question-and-answer format.

Q1: My BAL reaction is showing low or no activity. What are the first things I should check?

A1: When troubleshooting a BAL-catalyzed reaction with low or no activity, it's crucial to systematically verify the essential components and conditions. Benzaldehyde lyase is a thiamine diphosphate (ThDP)-dependent enzyme and requires a divalent cation, typically Mg²⁺, for its catalytic activity.

Initial Checklist:

  • Cofactor Presence: Confirm the addition of both Thiamine Diphosphate (ThDP) and a magnesium salt (e.g., MgSO₄) to your reaction buffer. The optimal concentrations are typically in the range of 0.1-5 mmol L⁻¹ for ThDP and 1-5 mmol L⁻¹ for MgSO₄.

  • pH of the Reaction Buffer: The enzyme is generally stable between pH 6 and 8, with an optimal pH of 8.0 for both the lyase and ligase reactions. Prepare your buffer fresh and verify the pH before starting the reaction. Potassium phosphate and Tris

Navigating the Landscape of Self-Optimizing Chemical Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Self-Optimization Algorithms in Chemical Reaction Improvement. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these powerful computational tools to accelerate their experimental workflows. Here, you will find practical troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during the implementation of self-optimization algorithms for chemical reaction improvement. Our goal is to empower you with the knowledge to not only resolve issues as they arise but also to proactively design robust and efficient self-optimization experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems that can occur during a self-optimization campaign. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in scientific principles.

Issue 1: The Optimization Algorithm is Not Converging or is Converging to a Suboptimal Result.

This is one of the most common challenges in self-optimization. The algorithm may seem to wander aimlessly through the parameter space or repeatedly return to a region that is clearly not the global optimum.

Potential Causes and Solutions:

  • Inadequate Exploration-Exploitation Balance: The algorithm might be too focused on exploiting known good regions (local optima) without sufficiently exploring the broader parameter space.[1][2]

    • Solution: Adjust the hyperparameters of your optimization algorithm. For Bayesian optimization, this often involves tuning the acquisition function (e.g., Expected Improvement, Probability of Improvement) to favor more exploration in the initial stages.[2] Some frameworks allow for the dynamic adjustment of this balance as the optimization progresses.

  • Poorly Defined Parameter Space: The defined upper and lower bounds for your reaction parameters (e.g., temperature, concentration) may be too broad or too narrow, or may not encompass the true optimum.[3][4]

    • Solution: Before initiating the self-optimization run, perform a small set of screening experiments using a space-filling Design of Experiments (DoE) approach to identify a more relevant region of interest.[3][4] This initial data can provide the algorithm with a better starting point.

  • Noisy or Inconsistent Experimental Data: Self-optimization algorithms rely on accurate feedback from experimental results. High levels of experimental noise or inconsistent analytical measurements can mislead the algorithm.[5]

    • Solution: Ensure your analytical methods are validated and robust. Implement replicate experiments at key points to assess the level of experimental variance. Some algorithms are specifically designed to handle noisy data; consider using a model that explicitly accounts for observation noise.

  • Incorrect Choice of Algorithm for the Problem: Different algorithms have different strengths. A gradient-based algorithm will struggle with a highly non-convex or discontinuous parameter space, while a Bayesian optimization approach is well-suited for such complex landscapes.[6][7]

    • Solution: Understand the nature of your chemical reaction space. For complex, multi-modal landscapes, Bayesian optimization is often a strong choice.[6] For simpler, well-behaved systems, a simplex algorithm like Nelder-Mead might be sufficient and computationally less expensive.[8]

Issue 2: The Algorithm is Behaving Erratically or Suggesting Unsafe/Unfeasible Experiments.

This can be a critical issue, potentially leading to wasted resources or hazardous laboratory conditions.

Potential Causes and Solutions:

  • Lack of Constraints: The algorithm is unaware of the physical or chemical limitations of your experimental setup.

    • Solution: Implement constraints within your optimization framework. These can be simple bounds on individual parameters (e.g., temperature not to exceed 150 °C) or more complex, multi-variable constraints (e.g., a combination of pressure and temperature that must not be exceeded). Most modern optimization libraries allow for the definition of such constraints.

  • Inappropriate Handling of Categorical Variables: Many optimization algorithms are designed for continuous variables (e.g., temperature, concentration).[4] When dealing with categorical variables (e.g., solvent, catalyst, ligand), improper encoding can lead to poor performance.[3][4]

    • Solution: Use algorithms that can inherently handle categorical variables or employ appropriate encoding strategies.[4] One-hot encoding is a common method, but for a large number of categories, more advanced techniques like entity embedding might be necessary. Some Bayesian optimization approaches have been adapted to learn the relationships between categorical variables from the data.[3][4]

  • Software or Hardware Integration Errors: Communication errors between the optimization algorithm and the automated reactor system can lead to incorrect execution of experiments.

    • Solution: Thoroughly test the integration between your software and hardware before starting a full optimization campaign. Run a series of pre-programmed, non-optimized experiments to verify that the reactor is accurately implementing the conditions dictated by the software.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the theory and practice of self-optimization for chemical reactions.

Q1: What is the fundamental difference between Design of Experiments (DoE) and self-optimization algorithms like Bayesian optimization?

A: DoE is a statistical method used to plan a set of experiments before they are run, with the goal of building a model of the reaction space from that fixed set of data.[3][4][9] In contrast, self-optimization algorithms are sequential and adaptive.[1] They use the results of previous experiments to intelligently decide the conditions for the next experiment, aiming to find the optimum with fewer experiments.[1]

Q2: How much data do I need to start a self-optimization campaign?

A: While some algorithms can start with no prior data (a "cold start"), providing a small initial dataset can significantly accelerate the optimization process.[7] Typically, a set of 5-10 experiments, designed to broadly sample the parameter space (e.g., using a Latin Hypercube design), is a good starting point. This initial data helps the algorithm build a preliminary model of the reaction landscape.

Q3: How do I handle multi-objective optimization, for example, maximizing yield while minimizing cost or impurities?

A: Many self-optimization algorithms can be adapted for multi-objective optimization.[9][10] This is often achieved by defining a multi-objective acquisition function or by using a Pareto optimization approach, which seeks to find a set of solutions that represent the best possible trade-offs between the conflicting objectives.[10][11] You will need to define a clear objective function that mathematically represents your desired outcome, including any weighting of the different objectives.[12]

Q4: My reaction involves a categorical variable with many options (e.g., 20 different solvents). How can I efficiently optimize this?

A: This is a common challenge. A brute-force approach is often infeasible. Consider a two-stage approach. First, use chemical knowledge or a rapid screening method to narrow down the list of candidates to a more manageable number. Then, incorporate this smaller set of categorical variables into your self-optimization algorithm using appropriate handling methods as described in the troubleshooting section. Some advanced algorithms can perform "branch and fit" to eliminate unpromising categorical variables during the optimization.[4]

Q5: How can I be sure that the "optimum" found by the algorithm is the true global optimum?

A: It is challenging to guarantee that the found optimum is the true global optimum, especially in complex, high-dimensional spaces.[2] However, you can increase your confidence by:

  • Ensuring your algorithm has performed a sufficient amount of exploration.

  • Running the optimization multiple times from different starting points.

  • Validating the final proposed optimum with replicate experiments. The goal of self-optimization is often to find a significantly improved set of conditions in a resource-efficient manner, which may be a very good local optimum or the global optimum.

Section 3: Experimental Protocols & Data Presentation

Protocol 1: A General Workflow for a Self-Optimizing Reaction Platform

This protocol outlines the key steps for setting up and running a self-optimization experiment.

  • Define the Optimization Problem:

    • Clearly state the objective (e.g., maximize yield, minimize byproduct formation).

    • Identify the continuous and categorical variables to be optimized.

    • Define the constraints of the experimental system.

  • Select and Configure the Optimization Algorithm:

    • Choose an algorithm appropriate for your problem (e.g., Bayesian optimization for complex landscapes).

    • Set the algorithm's hyperparameters, including the balance between exploration and exploitation.

  • Interface the Algorithm with the Automated Reactor:

    • Establish reliable communication between the optimization software and the hardware controlling the reactor.

    • Ensure that the analytical instrumentation (e.g., HPLC, GC) is integrated for real-time or automated data acquisition.[3]

  • Initial Data Collection (Optional but Recommended):

    • Perform a small set of initial experiments using a space-filling DoE to provide the algorithm with a starting model.

  • Run the Self-Optimization Loop:

    • The algorithm proposes a set of experimental conditions.

    • The automated reactor executes the experiment.

    • The analytical instrument measures the outcome.

    • The result is fed back to the algorithm, which updates its model and proposes the next experiment.

  • Monitor and Evaluate Convergence:

    • Track the progress of the optimization towards the objective.

    • Set a stopping criterion, such as a maximum number of experiments or when the improvement between iterations becomes negligible.

  • Validate the Optimal Conditions:

    • Once the optimization is complete, perform several replicate experiments at the proposed optimal conditions to confirm the result.

Data Presentation: Comparing Optimization Strategies

The following table summarizes a hypothetical comparison between different optimization strategies for a given reaction, highlighting the efficiency of self-optimization approaches.

Optimization StrategyNumber of ExperimentsBest Yield Achieved (%)Time to Optimum (hours)
One-Factor-at-a-Time (OFAT)5075100
Full Factorial DoE8182162
Bayesian Optimization209140

This data clearly illustrates that Bayesian optimization can find a superior optimum in significantly fewer experiments and less time compared to traditional methods.[1][6]

Section 4: Visualizations

Diagram 1: The Self-Optimization Workflow

SelfOptimizationWorkflow cluster_0 Computational Domain cluster_1 Physical Domain Algorithm Algorithm Model Model Algorithm->Model Updates Automated Reactor Automated Reactor Model->Automated Reactor Suggests Next Experiment Analytical Instrument Analytical Instrument Automated Reactor->Analytical Instrument Reaction Outcome Analytical Instrument->Algorithm Feeds Back Results

Caption: A diagram illustrating the closed-loop nature of a self-optimization system.

Diagram 2: Exploration vs. Exploitation Trade-off

ExplorationExploitation Start Start Exploration Explore Uncertain Regions Start->Exploration Exploitation Exploit Known Good Regions Start->Exploitation Global Optimum Global Optimum Exploration->Global Optimum Exploitation->Global Optimum

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis for Impurity Profiling of 1-Phenyl-2-Propanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and forensic chemistry, the meticulous identification of impurities in synthesized compounds is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the impurity profiling of 1-phenyl-2-propanone (P2P), a critical precursor in the synthesis of amphetamine-type stimulants. Understanding the impurity profile not only determines the purity of the substance but can also offer crucial intelligence on the synthetic route employed.[1][2][3]

The Critical Role of Impurity Profiling

1-Phenyl-2-propanone, also known as benzyl methyl ketone (BMK), is a primary precursor in the synthesis of amphetamine and methamphetamine.[1][2][4] Clandestine synthesis of P2P often results in a product containing a variety of impurities, including unreacted starting materials, byproducts, and degradation products.[5][6][7] The analysis of these impurities provides a chemical "fingerprint" that can be used to:

  • Determine the synthetic pathway: Different synthesis routes produce characteristic impurity profiles.[1][2][5]

  • Identify starting materials: The presence of specific impurities can indicate the precursors used in the synthesis.

  • Establish links between samples: Comparing impurity profiles can help to connect different batches of P2P to a common origin.

GC-MS: The Gold Standard for P2P Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely utilized technique for the analysis of seized drugs and their precursors due to its high specificity and sensitivity.[8][9] The coupling of gas chromatography, which separates volatile compounds, with mass spectrometry, which provides structural information, makes it an ideal tool for identifying and quantifying the complex mixture of impurities found in P2P samples.

Why GC-MS is the Preferred Method: Causality in Experimental Choices

The selection of GC-MS for P2P analysis is a deliberate choice driven by the chemical nature of the target analytes and the need for comprehensive characterization.

  • Volatility of Analytes: P2P and its common impurities are sufficiently volatile and thermally stable to be amenable to gas chromatography.

  • Chromatographic Resolution: The use of capillary columns in GC provides high-resolution separation of structurally similar impurities.

  • Mass Spectral Libraries: The electron ionization (EI) mass spectra generated by GC-MS can be readily compared against extensive spectral libraries for confident compound identification.

  • Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and identification of trace-level impurities that could be crucial for route-specific profiling.[9]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample P2P Sample Dilution Dilution in Appropriate Solvent Sample->Dilution 1 IS Internal Standard Addition Dilution->IS 2 GC Gas Chromatography (Separation) IS->GC 3. Injection MS Mass Spectrometry (Detection & Identification) GC->MS 4. Elution Chromatogram Chromatogram Generation MS->Chromatogram 5. Data Acquisition LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch 6. Peak Identification Quantification Impurity Quantification LibrarySearch->Quantification 7. Area % Calculation Report Final Report (Impurity Profile) Quantification->Report 8. Reporting

Caption: Workflow for GC-MS impurity profiling of 1-phenyl-2-propanone.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is the dominant technique, other analytical methods can be employed for P2P analysis. Understanding their strengths and weaknesses is crucial for selecting the appropriate tool for a specific analytical challenge.

TechniquePrincipleAdvantages for P2P AnalysisDisadvantages for P2P Analysis
GC-MS Separation by volatility and boiling point, followed by mass-based detection.High sensitivity and specificity, excellent for volatile and semi-volatile compounds, extensive spectral libraries for identification.[8][9]Not suitable for non-volatile or thermally labile compounds.
HPLC-UV/DAD Separation by polarity in a liquid mobile phase, with UV-Vis detection.Good for non-volatile or thermally labile impurities, complementary to GC-MS.Lower sensitivity for some compounds compared to MS, co-elution can be an issue without mass information.
LC-MS Separation by polarity, with mass-based detection.Excellent for a wide range of polarities and thermally labile compounds, provides structural information.Can be more complex to operate and maintain than GC-MS, matrix effects can be more pronounced.
NMR Spectroscopy Nuclear magnetic resonance provides detailed structural information.Unambiguous structure elucidation of unknown impurities, non-destructive.Lower sensitivity compared to MS techniques, requires relatively pure samples for analysis, complex data interpretation.
GC-FTIR Separation by GC, with infrared spectroscopic detection.Provides complementary structural information based on functional groups.Lower sensitivity than MS, less comprehensive libraries compared to mass spectral libraries.

A Validated GC-MS Protocol for P2P Impurity Profiling

This protocol outlines a robust and self-validating system for the routine analysis of P2P samples.

Sample Preparation
  • Solvent Selection: Choose a high-purity solvent in which P2P and its expected impurities are soluble (e.g., methanol, ethyl acetate).

  • Dilution: Prepare a stock solution of the P2P sample at a concentration of approximately 1 mg/mL. Perform serial dilutions to create working solutions for calibration and analysis.

  • Internal Standard (IS): Add an appropriate internal standard (e.g., a deuterated analog of P2P or a compound with similar chemical properties but a different retention time) to all samples and calibration standards. This corrects for variations in injection volume and instrument response.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-550 amu.

Method Validation

A rigorous validation process is essential to ensure the trustworthiness of the analytical results.[8][9][11]

  • Specificity: Analyze blank solvent and a known standard of P2P to ensure no interfering peaks are present at the retention time of the analyte and its impurities.

  • Linearity and Range: Prepare a series of calibration standards of P2P and key impurity markers over a relevant concentration range. Plot the peak area ratio (analyte/IS) against concentration and determine the linearity (R² > 0.995).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analytes can be reliably detected and quantified.

  • Accuracy and Precision: Analyze replicate samples at different concentrations to assess the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Robustness: Intentionally vary analytical parameters (e.g., oven temperature ramp, flow rate) to assess the method's reliability under minor variations.

Validation_Process Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity LOD_LOQ LOD & LOQ Method->LOD_LOQ Accuracy Accuracy & Precision Method->Accuracy Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated LOD_LOQ->Validated Accuracy->Validated Robustness->Validated

Caption: Key parameters for the validation of an analytical method.

Conclusion

The impurity profiling of 1-phenyl-2-propanone is a critical task in both pharmaceutical development and forensic investigations. GC-MS stands out as the most powerful and versatile technique for this purpose, providing the necessary sensitivity, specificity, and structural information to comprehensively characterize P2P samples. While alternative techniques have their place, a well-developed and validated GC-MS method remains the cornerstone of reliable and defensible impurity analysis. The adoption of a systematic and validated approach, as outlined in this guide, ensures the scientific integrity and trustworthiness of the analytical data generated.

References

Comparative study of biocatalytic vs. chemical synthesis of phenylacetylcarbinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key chiral intermediates is a critical juncture where efficiency, purity, and sustainability intersect. Phenylacetylcarbinol (PAC), a precursor to vital pharmaceuticals like ephedrine and pseudoephedrine, stands as a prime example of a molecule at the heart of this synthetic crossroads. The choice between a traditional chemical route and a modern biocatalytic approach is not merely a matter of preference but a strategic decision with significant implications for yield, stereoselectivity, and environmental impact. This guide provides an in-depth, objective comparison of these two synthetic paradigms, supported by experimental data and detailed protocols, to empower you in making the most informed choice for your research and development endeavors.

The Chemical Approach: Classic Condensation with Modern Challenges

The chemical synthesis of phenylacetylcarbinol is rooted in the principles of the benzoin condensation, a classic carbon-carbon bond-forming reaction.[1][2][3] In the case of PAC, this involves a mixed condensation between benzaldehyde and acetaldehyde. The reaction is typically catalyzed by a nucleophile, such as cyanide or, more recently, N-heterocyclic carbenes (NHCs), which facilitates the "umpolung" or reversal of polarity of the acetaldehyde carbonyl group, enabling it to attack the benzaldehyde.[1][4] Thiamine (Vitamin B1) has also been explored as a catalyst, mimicking the action of its pyrophosphate derivative in biological systems.[5]

The Mechanism: A Reversal of Reactivity

The chemical synthesis hinges on the generation of a nucleophilic acyl anion equivalent from acetaldehyde. This is a challenging proposition as the carbonyl carbon of an aldehyde is inherently electrophilic. Catalysts like cyanide or NHCs overcome this by reversibly adding to the acetaldehyde, creating an intermediate that, upon deprotonation, becomes a potent nucleophile. This nucleophile then attacks a molecule of benzaldehyde, leading to the formation of PAC after proton exchange and catalyst elimination.

Diagram of the Chemical Synthesis Pathway

G cluster_chemical Chemical Synthesis of Phenylacetylcarbinol acetaldehyde Acetaldehyde intermediate Nucleophilic Intermediate acetaldehyde->intermediate + Catalyst benzaldehyde Benzaldehyde pac_racemic Racemic Phenylacetylcarbinol benzaldehyde->pac_racemic Proton Transfer & Catalyst Elimination catalyst Catalyst (e.g., Cyanide, NHC) catalyst->intermediate intermediate->benzaldehyde Nucleophilic Attack

Caption: Chemical synthesis of PAC via catalyst-mediated condensation.

Advantages and Disadvantages of Chemical Synthesis

The primary advantage of chemical synthesis lies in its potential for high throughput and the use of well-established, albeit often harsh, reaction conditions. However, the method is beset by significant drawbacks. The most critical of these is the lack of stereoselectivity, typically yielding a racemic mixture of (R)- and (S)-PAC.[6][7][8] Given that only the (R)-enantiomer is the desired precursor for ephedrine, a costly and often inefficient resolution step is required. Furthermore, the use of toxic catalysts like cyanide raises significant safety and environmental concerns. While modern catalysts like chiral NHCs offer the potential for asymmetric synthesis, their development and application for this specific transformation are still evolving and can be costly.[9]

The Biocatalytic Route: Nature's Precision Engineering

In stark contrast to the often-brute-force approach of chemical synthesis, the biocatalytic production of phenylacetylcarbinol offers a masterclass in precision and efficiency. This method harnesses the power of enzymes, specifically pyruvate decarboxylase (PDC), found in various microorganisms such as baker's yeast (Saccharomyces cerevisiae) and Candida utilis.[10][11] The commercial production of PAC is now predominantly based on this biotransformation process.[6]

The Enzymatic Machinery: A Symphony of Specificity

The biocatalytic synthesis of (R)-PAC is an elegant enzymatic process. The enzyme pyruvate decarboxylase, with its essential cofactors thiamine pyrophosphate (TPP) and Mg2+, catalyzes the decarboxylation of pyruvate (derived from a sugar source like glucose) to form an "active acetaldehyde" intermediate bound to TPP.[6][7][8] This enzyme-bound intermediate then stereospecifically attacks benzaldehyde, which is supplied to the fermentation broth, to produce predominantly the (R)-phenylacetylcarbinol enantiomer.[6][7][8]

Diagram of the Biocatalytic Synthesis Pathway

G cluster_biocatalytic Biocatalytic Synthesis of (R)-Phenylacetylcarbinol glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis active_acetaldehyde "Active Acetaldehyde" (Enzyme-bound) pyruvate->active_acetaldehyde Decarboxylation pdc Pyruvate Decarboxylase (PDC) + TPP, Mg2+ pdc->active_acetaldehyde benzaldehyde Benzaldehyde active_acetaldehyde->benzaldehyde Stereospecific Attack byproducts By-products (Acetaldehyde, Acetoin, Benzyl Alcohol) active_acetaldehyde->byproducts Side Reactions r_pac (R)-Phenylacetylcarbinol benzaldehyde->r_pac

Caption: Biocatalytic synthesis of (R)-PAC using pyruvate decarboxylase.

Advantages and Disadvantages of Biocatalysis

The most significant advantage of the biocatalytic route is its exceptional stereoselectivity, directly yielding the desired (R)-PAC enantiomer with high optical purity. This obviates the need for chiral resolution, streamlining the overall synthesis of ephedrine. Biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and minimizing the formation of degradation by-products. The catalysts (enzymes) are biodegradable and the reactions are typically performed in aqueous media, significantly reducing the environmental footprint.

However, biocatalysis is not without its challenges. The process can be slower than chemical synthesis, and the isolation of the product from the fermentation broth can be complex. The formation of by-products, such as benzyl alcohol (from the reduction of benzaldehyde by other yeast enzymes) and acetoin (from the self-condensation of active acetaldehyde), can reduce the overall yield and require careful optimization of reaction conditions and strain selection.[7][8]

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear, quantitative comparison, the following table summarizes the key performance indicators for both synthetic routes.

FeatureBiocatalytic SynthesisChemical Synthesis
Stereoselectivity High (predominantly (R)-enantiomer)Low (typically racemic)
Yield Variable, can be high (up to 48 g/L reported)Generally moderate, often limited by side reactions
Reaction Conditions Mild (ambient temperature and pressure, neutral pH)Often harsh (may require elevated temperatures, pressures, and strong bases/acids)
Catalyst Enzymes (e.g., Pyruvate Decarboxylase)Cyanide, N-Heterocyclic Carbenes, Thiamine
Catalyst Toxicity Low (enzymes are biodegradable)High (cyanide) to moderate
Environmental Impact Low (aqueous media, biodegradable waste)Higher (use of organic solvents, potentially toxic waste)
Downstream Processing Product isolation from broth, by-product removalRacemic resolution, removal of catalyst and by-products
Cost-Effectiveness Potentially high due to high purity and reduced downstream processingCan be high due to catalyst cost and racemic resolution

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for both the biocatalytic and a plausible chemical synthesis of phenylacetylcarbinol.

Biocatalytic Synthesis of (R)-Phenylacetylcarbinol using Saccharomyces cerevisiae

This protocol is based on the principles of whole-cell biotransformation.

Materials:

  • Saccharomyces cerevisiae (baker's yeast)

  • Glucose

  • Yeast extract

  • Peptone

  • Benzaldehyde

  • Magnesium sulfate (MgSO₄)

  • Thiamine pyrophosphate (TPP)

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Yeast Culture Preparation: In a sterile flask, prepare a growth medium containing glucose (50 g/L), yeast extract (10 g/L), and peptone (20 g/L) in water. Inoculate with Saccharomyces cerevisiae and incubate at 30°C with shaking for 24-48 hours until a dense culture is obtained.

  • Cell Harvesting: Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes. Wash the cell pellet with sterile phosphate buffer (pH 6.5) and resuspend in the same buffer to a final concentration of 50-100 g/L (wet weight).

  • Biotransformation: In a reaction vessel, combine the yeast cell suspension with phosphate buffer (pH 6.5) containing MgSO₄ (2.5 mM) and TPP (0.1 mM). Add a solution of benzaldehyde (e.g., 20-40 mM) and pyruvate (e.g., 100-200 mM) or glucose (as a source of pyruvate).

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 20-30°C) with gentle agitation for 24-48 hours. Monitor the progress of the reaction by techniques such as HPLC or GC.

  • Product Extraction: After the reaction, centrifuge the mixture to remove the yeast cells. Extract the supernatant with an equal volume of ethyl acetate three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude (R)-phenylacetylcarbinol. Further purification can be achieved by column chromatography or distillation.

Chemical Synthesis of Phenylacetylcarbinol (Illustrative Protocol)

This protocol is an illustrative example based on the principles of a thiamine-catalyzed acyloin condensation.

Materials:

  • Benzaldehyde

  • Acetaldehyde

  • Thiamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve thiamine hydrochloride (e.g., 0.1 equivalents) in a minimal amount of water. Add ethanol and cool the mixture in an ice bath.

  • Reaction Setup: While stirring, slowly add a solution of sodium hydroxide (e.g., 0.1 equivalents) to the thiamine solution to generate the active thiazolium ylide catalyst.

  • Substrate Addition: To the cooled catalyst solution, add benzaldehyde (1.0 equivalent) followed by the slow, dropwise addition of acetaldehyde (1.0-1.5 equivalents).

  • Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Extract the aqueous mixture with diethyl ether three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product will be a racemic mixture of phenylacetylcarbinol, which can be purified by column chromatography or distillation.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates that while chemical synthesis of phenylacetylcarbinol is feasible, the biocatalytic route offers significant advantages, particularly in terms of stereoselectivity, milder reaction conditions, and environmental sustainability. For the production of the pharmaceutically relevant (R)-PAC, biotransformation is the superior and industrially preferred method.[6][7][8]

The future of PAC synthesis, and indeed much of fine chemical production, lies in the continued advancement of biocatalysis. The development of robust, engineered enzymes with enhanced activity and stability, coupled with optimized fermentation and downstream processing technologies, will further solidify the position of biocatalysis as the cornerstone of green and efficient chemical manufacturing. For researchers and drug development professionals, embracing these biocatalytic strategies will be key to innovating in a sustainable and economically viable manner.

References

A Comparative Guide to the Reactivity of 1-hydroxy-1-phenylpropan-2-one and 2-hydroxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and fine chemical manufacturing, a nuanced understanding of isomeric reactivity is paramount for rational reaction design and process optimization. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar α-hydroxy ketones: 1-hydroxy-1-phenylpropan-2-one (also known as phenylacetylcarbinol) and 2-hydroxy-1-phenylpropan-1-one (α-hydroxypropiophenone). While both are valuable chiral building blocks, the positional difference of their carbonyl and hydroxyl groups profoundly influences their behavior in key chemical transformations. This analysis is grounded in established mechanistic principles and supported by experimental observations to provide actionable insights for laboratory applications.

Structural and Electronic Profiles

The fundamental difference between these two isomers lies in the placement of the phenyl, methyl, hydroxyl, and carbonyl groups.

  • This compound (Phenylacetylcarbinol): This is a secondary α-hydroxy ketone where the hydroxyl group is at a benzylic position, directly attached to both the phenyl ring and the carbon bearing the hydroxyl group. The carbonyl group is adjacent to a methyl group.

  • 2-hydroxy-1-phenylpropan-1-one (α-hydroxypropiophenone): In this isomer, the carbonyl group is directly attached to the phenyl ring (an aromatic ketone), and the hydroxyl group is on the adjacent carbon, which is also bonded to a methyl group.

This structural variance dictates the electronic environment of the reactive centers, significantly impacting their reactivity.

FeatureThis compound2-hydroxy-1-phenylpropan-1-one
IUPAC Name This compound[1][2]2-hydroxy-1-phenylpropan-1-one[1]
Synonyms Phenylacetylcarbinol, 1-Phenyl-1-hydroxy-2-propanone[1][3]α-Hydroxypropiophenone, 2-Hydroxypropiophenone[4]
CAS Number 90-63-1[1][3]5650-40-8[4]
Molecular Formula C₉H₁₀O₂[1][3]C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1][2]150.17 g/mol [1]
Structure Phenyl group on the hydroxyl-bearing carbonPhenyl group on the carbonyl carbon

Comparative Reactivity in Oxidation Reactions

The oxidation of α-hydroxy ketones typically converts the hydroxyl group into a carbonyl group, yielding a 1,2-dicarbonyl compound. The rate and feasibility of this transformation are heavily influenced by the stability of the reaction intermediates.

Mechanistic Considerations

The oxidation of secondary alcohols, such as those in our target molecules, often proceeds via mechanisms that involve the removal of a hydride from the carbon bearing the hydroxyl group. For benzylic alcohols, the stability of potential radical or cationic intermediates at the benzylic position can significantly accelerate the reaction rate.

Predicted Reactivity

This compound is expected to be more reactive towards oxidation. The hydroxyl group is at a benzylic position. The benzylic C-H bond is weaker and more susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical or cation by the adjacent phenyl ring. This enhanced stability of the intermediate lowers the activation energy of the oxidation reaction.

2-hydroxy-1-phenylpropan-1-one , on the other hand, has a non-benzylic secondary hydroxyl group. While it can be oxidized, the reaction is generally slower compared to its benzylic isomer under similar conditions.

Experimental Protocol: Jones Oxidation

The Jones oxidation is a reliable method for oxidizing secondary alcohols to ketones. The following protocol can be used to compare the reactivity of the two isomers.

Materials:

  • This compound

  • 2-hydroxy-1-phenylpropan-1-one

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropanol (for quenching)

  • Thin Layer Chromatography (TLC) plates

  • Appropriate solvents for TLC analysis (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Prepare two separate solutions of each isomer (e.g., 1 mmol) in acetone (10 mL) in round-bottom flasks equipped with stir bars.

  • Cool both flasks in an ice bath.

  • Slowly add Jones reagent dropwise to each flask while monitoring the reaction progress by TLC at regular intervals (e.g., every 5 minutes).

  • Record the time required for the complete disappearance of the starting material spot on the TLC plate for each reaction.

  • Once the reaction is complete, quench the excess oxidant by adding a few drops of isopropanol until the orange/brown color of Cr(VI) disappears and a green/blue color of Cr(III) persists.

  • Work up the reaction mixture by adding water and extracting with an organic solvent like ethyl acetate.

  • Analyze the products by standard analytical techniques (e.g., NMR, IR, GC-MS).

Figure 1: Experimental workflow for the comparative oxidation of the two isomers.

Expected Outcome: The reaction of this compound will proceed significantly faster than that of 2-hydroxy-1-phenylpropan-1-one, as evidenced by the more rapid disappearance of its spot on the TLC plate.

Comparative Reactivity in Reduction Reactions

The reduction of α-hydroxy ketones with hydride-donating reagents like sodium borohydride (NaBH₄) targets the carbonyl group, converting it to a hydroxyl group to form a 1,2-diol.

Mechanistic Considerations

The reduction of a ketone by NaBH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. The reactivity of the carbonyl group is influenced by both electronic and steric factors.

Predicted Reactivity

2-hydroxy-1-phenylpropan-1-one is expected to be more reactive towards reduction by NaBH₄. The carbonyl carbon is directly attached to the electron-withdrawing phenyl group, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the hydride.

In This compound , the carbonyl group is flanked by two electron-donating groups: a methyl group and a carbon bearing a hydroxyl and a phenyl group. These groups slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack compared to its isomer.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • 2-hydroxy-1-phenylpropan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Thin Layer Chromatography (TLC) plates

  • Appropriate solvents for TLC analysis

Procedure:

  • Prepare two separate solutions of each isomer (e.g., 1 mmol) in methanol (10 mL) in round-bottom flasks with stir bars.

  • Cool the flasks in an ice bath.

  • Add NaBH₄ (e.g., 1.5 mmol) to each flask.

  • Monitor the reactions by TLC at regular intervals.

  • Record the time for the complete disappearance of the starting material.

  • Upon completion, quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) until gas evolution ceases.

  • Work up the reaction by removing the methanol under reduced pressure, adding water, and extracting with an organic solvent.

  • Analyze the resulting 1,2-diols.

Reduction_Mechanism cluster_1 Reduction of 2-hydroxy-1-phenylpropan-1-one cluster_2 Reduction of this compound Isomer 2 2-hydroxy-1-phenyl- propan-1-one Hydride Attack NaBH₄ attacks the more electrophilic carbonyl carbon Isomer 2->Hydride Attack Faster Alkoxide Intermediate Alkoxide Intermediate Hydride Attack->Alkoxide Intermediate Protonation Protonation (from solvent) Alkoxide Intermediate->Protonation Product 1 1-Phenylpropane-1,2-diol Protonation->Product 1 Isomer 1 1-hydroxy-1-phenyl- propan-2-one Hydride Attack 2 NaBH₄ attacks the less electrophilic carbonyl carbon Isomer 1->Hydride Attack 2 Slower Alkoxide Intermediate 2 Alkoxide Intermediate Hydride Attack 2->Alkoxide Intermediate 2 Protonation 2 Protonation (from solvent) Alkoxide Intermediate 2->Protonation 2 Product 2 1-Phenylpropane-1,2-diol Protonation 2->Product 2

Figure 2: Comparative reaction pathway for the reduction of the two isomers.

Expected Outcome: The reduction of 2-hydroxy-1-phenylpropan-1-one will be faster due to the increased electrophilicity of its carbonyl carbon.

Keto-Enol Tautomerism and Related Reactions

The presence of α-hydrogens in both isomers allows for keto-enol tautomerism, which can influence their reactivity in base- or acid-catalyzed reactions.

  • This compound has acidic protons on the methyl group.

  • 2-hydroxy-1-phenylpropan-1-one has an acidic proton on the carbon bearing the hydroxyl group.

The relative stability of the corresponding enolates will govern the outcome of reactions such as aldol condensations or α-halogenation. The enolate of 2-hydroxy-1-phenylpropan-1-one is stabilized by conjugation with the phenyl ring, which can influence its formation and subsequent reactions.

Summary of Reactivity Comparison

Reaction TypeMore Reactive IsomerRationale
Oxidation (e.g., Jones) This compoundBenzylic hydroxyl group leads to a stabilized intermediate, lowering the activation energy.
Reduction (e.g., NaBH₄) 2-hydroxy-1-phenylpropan-1-oneCarbonyl group is activated by the electron-withdrawing phenyl ring, increasing its electrophilicity.

Conclusion

The reactivity of this compound and 2-hydroxy-1-phenylpropan-1-one is a clear demonstration of how subtle structural changes can lead to significant differences in chemical behavior. For oxidation reactions targeting the hydroxyl group, the benzylic nature of the alcohol in this compound makes it the more reactive species. Conversely, for reduction reactions targeting the carbonyl group, the electronic activation provided by the phenyl ring in 2-hydroxy-1-phenylpropan-1-one results in a faster reaction.

These principles are crucial for drug development and process chemistry, where selectivity and reaction efficiency are of utmost importance. By understanding the underlying electronic and steric effects, researchers can make informed decisions in the design of synthetic routes and the optimization of reaction conditions.

References

A Senior Application Scientist's Guide to Chiral Separation of (R)- and (S)-Phenylacetylcarbinol via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise chiral separation of (R)- and (S)-phenylacetylcarbinol (PAC) is a critical analytical challenge. (R)-PAC, or L-PAC, is a key chiral intermediate in the synthesis of widely used pharmaceuticals like ephedrine and pseudoephedrine. Consequently, robust and reliable High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers are essential for quality control, process optimization, and regulatory compliance. This guide provides an in-depth comparison of established HPLC methods for this separation, grounded in the principles of chiral recognition and supported by experimental data.

The Imperative of Enantioselective Analysis

The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. This stereospecificity is a cornerstone of modern drug development. Therefore, the ability to accurately quantify the enantiomeric excess (ee) of phenylacetylcarbinol is paramount in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC, with its diverse range of chiral stationary phases (CSPs), stands as the premier analytical technique for this purpose.

Comparative Analysis of Chiral HPLC Methodologies

The key to successful chiral separation by HPLC lies in the selection of the appropriate chiral stationary phase and mobile phase composition. The CSP creates a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different energies of interaction, leading to differential retention times. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and excellent chiral recognition capabilities for a variety of compounds, including phenylacetylcarbinol.

Below, we compare two effective methods utilizing polysaccharide-based CSPs for the baseline separation of (R)- and (S)-phenylacetylcarbinol.

ParameterMethod 1: Cellulose Tribenzoate-Based CSPMethod 2: Cellulose tris(3,5-dimethylphenylcarbamate)-Based CSP
Chiral Stationary Phase Daicel Chiralcel® OBDaicel Chiralcel® OD-H
Particle Size 10 µm5 µm
Column Dimensions 250 mm x 4.6 mm250 mm x 4.6 mm
Mobile Phase n-Heptane / 2-Propanol (75:25, v/v)n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Column Temperature Ambient (approx. 25 °C)Ambient (approx. 25 °C)
Detection UV at 210 nmUV at 254 nm
Expected Elution Order (R)-PAC followed by (S)-PAC[1]Not definitively reported, but typically one enantiomer is retained longer based on the fit within the chiral selector.

In-Depth Methodological Discussion

Method 1: The Chiralcel® OB Approach

The method utilizing the Daicel Chiralcel® OB column provides a clear and effective separation of the PAC enantiomers.[1] The Chiralcel® OB stationary phase consists of cellulose tribenzoate coated onto a silica gel support.

Causality Behind Experimental Choices:

  • Stationary Phase: The benzoate derivatives on the cellulose backbone form chiral grooves. The separation mechanism is believed to involve a combination of interactions, including π-π interactions between the phenyl groups of the analyte and the benzoate groups of the CSP, hydrogen bonding with the carbonyl groups of the ester linkages, and steric hindrance within the chiral cavities of the polysaccharide structure.

  • Mobile Phase: A normal-phase mobile phase consisting of n-heptane and 2-propanol is employed. The non-polar n-heptane serves as the weak solvent, while the more polar 2-propanol acts as the polar modifier. The concentration of 2-propanol is a critical parameter; increasing its percentage generally decreases retention times but may also affect the resolution. The 75:25 ratio of heptane to isopropanol has been shown to provide an optimal balance between analysis time and resolution for this specific separation.[1]

  • Detection: Detection at 210 nm is chosen to maximize the absorbance of the phenylacetylcarbinol molecule, which contains a phenyl chromophore.

Method 2: The Chiralcel® OD-H Alternative

The Chiralcel® OD-H is another widely used polysaccharide-based CSP, featuring cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. While a specific application note for phenylacetylcarbinol on this exact column was not found, its broad utility for separating aromatic ketones and alcohols makes it a highly suitable alternative. The presented method is a representative protocol based on typical starting conditions for this CSP.

Causality Behind Experimental Choices:

  • Stationary Phase: The dimethylphenylcarbamate groups on the cellulose provide different chiral recognition sites compared to the benzoate groups of the Chiralcel® OB. The chiral recognition mechanism is also based on a combination of π-π interactions, hydrogen bonding (with the carbamate N-H and C=O groups), and steric interactions. The methyl groups on the phenyl rings of the selector can enhance the steric contribution to the separation.

  • Mobile Phase: A mobile phase of n-hexane and 2-propanol is a standard choice for normal-phase chiral separations on polysaccharide-based CSPs. A 90:10 ratio is a common starting point for method development, offering stronger retention and potentially higher selectivity than the 75:25 mixture used with Chiralcel® OB. Adjusting the isopropanol concentration is the primary means of optimizing the separation.

  • Particle Size: The 5 µm particle size of the OD-H column, compared to the 10 µm of the OB column in the cited method, generally leads to higher column efficiency and sharper peaks, which can improve resolution.

Experimental Workflow and Protocols

A standardized workflow is crucial for reproducible chiral HPLC analysis.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep 1. Prepare racemic PAC standard and unknown samples in mobile phase mobile_phase_prep 2. Prepare mobile phase (e.g., Hexane/IPA) and degas thoroughly system_prep 3. Equilibrate the column with mobile phase until a stable baseline is achieved mobile_phase_prep->system_prep injection 4. Inject sample system_prep->injection separation 5. Isocratic elution injection->separation detection 6. UV Detection separation->detection integration 7. Integrate peaks for (R)- and (S)-PAC detection->integration calculation 8. Calculate resolution, selectivity, and enantiomeric excess (ee%) integration->calculation

Caption: Standard workflow for chiral HPLC analysis of phenylacetylcarbinol.

Step-by-Step Protocol (General)
  • Mobile Phase Preparation: Precisely mix the specified volumes of n-hexane (or n-heptane) and 2-propanol. For instance, for a 1 L preparation of a 90:10 mixture, combine 900 mL of n-hexane with 100 mL of 2-propanol. Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Sample Preparation: Dissolve a small amount of the phenylacetylcarbinol sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Setup and Equilibration: Install the chosen chiral column (e.g., Chiralcel® OD-H) into the HPLC system. Set the flow rate and detection wavelength as specified in the method table. Allow the mobile phase to flow through the column until a stable baseline is observed on the detector output. This may take 30-60 minutes.

  • Injection and Data Acquisition: Inject a small volume (typically 5-20 µL) of the prepared sample onto the column. Start the data acquisition to record the chromatogram.

  • Data Analysis: After the run is complete, use the chromatography software to integrate the peak areas of the two enantiomers. Calculate the resolution (Rs) to assess the quality of the separation (a value >1.5 indicates baseline separation). Determine the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of a racemic (50:50) standard of phenylacetylcarbinol is essential during method setup and validation. A successful separation of the racemic standard into two peaks of equal area confirms that the system is performing correctly. System suitability parameters, such as resolution, theoretical plates, and tailing factor, should be monitored regularly to ensure the ongoing validity of the results.

Conclusion

The chiral separation of (R)- and (S)-phenylacetylcarbinol is readily achievable using polysaccharide-based chiral stationary phases in a normal-phase HPLC mode. Both Chiralcel® OB and Chiralcel® OD-H columns offer effective means of separation, with the primary difference lying in the specific cellulose derivative used as the chiral selector. The choice between these, or other similar CSPs, will depend on the specific requirements of the analysis, including desired resolution, analysis time, and existing laboratory instrumentation. The key to a successful and robust method lies in the careful optimization of the mobile phase composition and adherence to a systematic workflow. This guide provides the foundational knowledge and practical protocols for researchers to confidently tackle this important chiral separation.

References

A Senior Application Scientist's Guide to Validating the Structure of 1-hydroxy-1-phenylpropan-2-one Derivatives using 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the development pipeline. In the realm of pharmacologically relevant scaffolds, 1-hydroxy-1-phenylpropan-2-one and its derivatives represent a class of compounds where precise structural elucidation is paramount. This guide provides an in-depth, comparative analysis of spectroscopic and analytical techniques for the structural validation of these alpha-hydroxy ketones, with a primary focus on the power and utility of 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

The Central Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon skeleton of a molecule. Unlike proton (1H) NMR, where signals can often be complex due to proton-proton coupling, 13C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak. This inherent simplicity, combined with a wide chemical shift range, makes 13C NMR an indispensable tool for confirming the presence of key functional groups, determining the number of non-equivalent carbon atoms, and establishing the overall connectivity of a molecule.

The causality behind choosing 13C NMR as the primary validation tool for this compound derivatives lies in its ability to unequivocally identify the key carbon environments within the molecule: the carbonyl carbon of the ketone, the carbon bearing the hydroxyl group, the methyl carbon, and the distinct carbons of the phenyl ring.

A Case Study: this compound

To illustrate the power of 13C NMR, let's examine the spectral data for the parent compound, this compound.

Structure:

Table 1: 13C NMR Chemical Shifts for this compound and its Derivatives

Carbon AtomThis compound (in CDCl3)2-hydroxy-1-(p-tolyl)propan-1-one (in CDCl3)[1]1-(4-Chlorophenyl)-2-hydroxypropan-1-one (in CDCl3)[1]
C=O~208 ppm202.1 ppm201.3 ppm
C-OH~78 ppm69.3 ppm69.4 ppm
CH3~26 ppm22.6 ppm22.3 ppm
Phenyl C (ipso)~138 ppm130.9 ppm131.8 ppm
Phenyl C (ortho)~127 ppm128.9 ppm130.2 ppm
Phenyl C (meta)~129 ppm129.7 ppm129.4 ppm
Phenyl C (para)~128 ppm145.2 ppm (C-CH3)140.7 ppm (C-Cl)
Phenyl CH3-21.9 ppm-

Interpretation of the 13C NMR Spectrum of this compound:

  • The Carbonyl Carbon (C=O): The signal appearing in the downfield region, typically around 200-210 ppm, is characteristic of a ketone carbonyl carbon. This is a definitive marker for the presence of the ketone functional group.

  • The Carbinol Carbon (C-OH): The carbon atom attached to the hydroxyl group is expected to resonate in the range of 60-80 ppm. Its chemical shift is influenced by the electronegativity of the oxygen atom.

  • The Methyl Carbon (CH3): The methyl group carbon appears in the upfield region of the spectrum, typically between 20-30 ppm.

  • The Phenyl Group Carbons: The aromatic carbons of the phenyl ring will appear in the range of 125-140 ppm. Due to the substitution pattern, we expect to see four distinct signals for the phenyl group: one for the ipso-carbon (the carbon attached to the propanone chain), and one each for the ortho, meta, and para carbons.

The workflow for structural validation using 13C NMR is a systematic process that integrates data acquisition with interpretation and comparison to expected values.

13C NMR Workflow cluster_0 Experimental cluster_1 Data Processing & Interpretation cluster_2 Validation SamplePrep Sample Preparation DataAcquisition 13C NMR Data Acquisition SamplePrep->DataAcquisition Dissolved Sample Processing Spectral Processing DataAcquisition->Processing Raw FID Data PeakPicking Peak Picking & Chemical Shift Assignment Processing->PeakPicking Interpretation Structural Interpretation PeakPicking->Interpretation Comparison Comparison with Expected Values Interpretation->Comparison Assigned Spectrum StructureConfirmation Structure Confirmation Comparison->StructureConfirmation

Caption: A streamlined workflow for structural validation using 13C NMR.

Comparative Analysis with Alternative Techniques

While 13C NMR is a cornerstone for structural elucidation, a comprehensive validation strategy often involves the synergistic use of multiple analytical techniques. The following section provides a comparative overview of 13C NMR with other common methods for the characterization of this compound derivatives.

Comparative Analysis center Structural Validation of This compound Derivatives NMR_13C 13C NMR center->NMR_13C Direct Carbon Skeleton NMR_1H 1H NMR center->NMR_1H Proton Environment & Connectivity IR IR Spectroscopy center->IR Functional Groups MS Mass Spectrometry center->MS Molecular Weight & Fragmentation XRay X-ray Crystallography center->XRay 3D Structure & Stereochemistry

Caption: Interplay of analytical techniques for structural validation.

Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR - Number of non-equivalent carbons- Chemical environment of each carbon- Presence of key functional groups (C=O, C-OH)- Direct observation of the carbon skeleton- Simple spectra (proton-decoupled)- Wide chemical shift range, reducing signal overlap- Lower sensitivity than 1H NMR- Longer acquisition times- Does not directly provide information on proton connectivity
1H NMR - Number of non-equivalent protons- Chemical environment of each proton- Proton-proton connectivity (through coupling)- High sensitivity- Short acquisition times- Provides detailed information on the local environment of protons- Spectra can be complex due to signal overlap and coupling- Indirect information about the carbon skeleton
IR Spectroscopy - Presence of functional groups (O-H, C=O, C-H, aromatic C=C)- Fast and simple to perform- Excellent for identifying the presence of key functional groups- Provides limited information on the overall structure and connectivity- Can be difficult to distinguish between similar functional groups in complex molecules
Mass Spectrometry - Molecular weight- Elemental composition (with high resolution MS)- Fragmentation patterns, providing structural clues- High sensitivity- Provides molecular formula information- Can be coupled with chromatography for mixture analysis- Does not provide detailed information on the 3D structure or stereochemistry- Isomeric compounds can have similar mass spectra
X-ray Crystallography - Unambiguous 3D structure- Absolute stereochemistry- Bond lengths and angles- Provides the most definitive structural information- Can resolve stereochemical ambiguities- Requires a suitable single crystal, which can be difficult to obtain for oils or amorphous solids[1]- The solid-state structure may not be identical to the solution-state conformation
In-Depth Comparison
  • 13C NMR vs. 1H NMR: While 1H NMR provides crucial information about the proton environment and connectivity through coupling patterns, the spectra of this compound derivatives can exhibit signal overlap in the aromatic region and complex splitting for the methine proton. In contrast, 13C NMR offers a cleaner, more direct view of the carbon framework, with each carbon signal being well-resolved.

  • 13C NMR vs. IR Spectroscopy: IR spectroscopy is an excellent first-pass technique to confirm the presence of the hydroxyl (broad peak ~3400 cm⁻¹) and carbonyl (~1710 cm⁻¹) groups. However, it cannot provide information about the connectivity of these groups or the overall carbon skeleton. 13C NMR, on the other hand, not only confirms the presence of these groups but also precisely locates them within the molecular structure.

  • 13C NMR vs. Mass Spectrometry: Mass spectrometry is invaluable for determining the molecular weight and, with high-resolution instruments, the molecular formula. Fragmentation patterns, such as the alpha-cleavage of the ketone, can provide clues about the structure.[2][3] However, mass spectrometry alone cannot distinguish between isomers. 13C NMR is essential for elucidating the specific isomeric structure.

  • 13C NMR vs. X-ray Crystallography: X-ray crystallography provides the "gold standard" for structural determination, offering an unambiguous 3D picture of the molecule, including its absolute stereochemistry.[4][5] However, the major bottleneck is the need to grow a high-quality single crystal, which is not always feasible, especially for oily or amorphous compounds.[1] 13C NMR, being a solution-state technique, does not have this limitation and is therefore more broadly applicable for routine structural confirmation.

Experimental Protocol: 13C NMR of a this compound Derivative

This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the purified this compound derivative.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
  • The final solution should be clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Select a standard proton-decoupled 13C NMR pulse sequence.
  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to several thousand scans, depending on the sample concentration).
  • Set a relaxation delay (D1) of 1-2 seconds.
  • Acquire the Free Induction Decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).
  • Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled spectra, integrals are not always reliable for quantification).
  • Perform peak picking to identify the chemical shift of each signal.

Conclusion

For the structural validation of this compound derivatives, 13C NMR spectroscopy stands out as a robust, reliable, and highly informative technique. Its ability to provide a direct and unambiguous map of the carbon skeleton makes it an essential tool for confirming the identity and purity of these compounds. While other techniques such as 1H NMR, IR spectroscopy, and mass spectrometry provide valuable complementary information, and X-ray crystallography offers the ultimate structural proof when applicable, 13C NMR remains the workhorse for routine and definitive structural elucidation in the research and drug development laboratory. The judicious application of these techniques, with 13C NMR at the core of the validation workflow, ensures the scientific integrity of the data and provides the necessary confidence to advance promising compounds to the next stage of development.

References

Comparison of different catalysts for the asymmetric synthesis of alpha-hydroxy ketones

Author: BenchChem Technical Support Team. Date: January 2026

Chirally pure α-hydroxy ketones are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their synthesis, however, presents a formidable challenge in controlling stereoselectivity. This guide offers an in-depth comparison of the primary catalytic systems developed to address this challenge: organocatalysis, transition-metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings, practical applications, and performance benchmarks of each approach, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their synthetic goals.

The Landscape of Asymmetric α-Hydroxy Ketone Synthesis

The direct and enantioselective installation of a hydroxyl group adjacent to a carbonyl function is a highly sought-after transformation. Traditional chemical methods often suffer from harsh reaction conditions, the need for pre-functionalized substrates, and poor stereocontrol.[1] Catalytic asymmetric synthesis offers a more elegant and efficient solution. The choice of catalyst is critical and depends on factors such as substrate scope, desired enantioselectivity, operational simplicity, and scalability. This guide will compare three dominant and mechanistically distinct catalytic paradigms.

Organocatalysis: Metal-Free Enantiocontrol

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, offering a metal-free alternative to traditional methods.[2] Two prominent strategies in this domain are enamine catalysis with proline and its derivatives, and phase-transfer catalysis.

Proline and Derivatives: Enamine-Iminium Catalysis

L-proline and its derivatives are powerful catalysts for the α-functionalization of carbonyl compounds.[1] The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the ketone substrate and the proline catalyst. This enamine then reacts with an electrophilic oxygen source, followed by hydrolysis to release the α-hydroxy ketone and regenerate the catalyst.

Mechanism of Proline-Catalyzed α-Hydroxylation:

The key to enantioselectivity lies in the rigid, bicyclic transition state formed during the reaction of the enamine with the oxidant, where the proline catalyst effectively shields one face of the enamine.

G cluster_0 Proline Catalytic Cycle Ketone Ketone (R1-CO-CH2-R2) Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline, -H2O Proline L-Proline Proline->Enamine Intermediate Addition Intermediate Enamine->Intermediate + Oxidant Oxidant Oxidant (e.g., Nitrosobenzene) Hydrolysis Hydrolysis Intermediate->Hydrolysis Hydrolysis->Proline Regenerated Catalyst Product α-Hydroxy Ketone Hydrolysis->Product

Figure 1: Catalytic cycle of L-proline-catalyzed α-hydroxylation.

Representative Experimental Protocol: L-Proline-Catalyzed α-Aminoxylation of a Ketone [3]

  • To a solution of the ketone (1.0 mmol) in chloroform (5 mL) is added L-proline (0.2 mmol, 20 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • Nitrosobenzene (1.2 mmol) is added in one portion.

  • The reaction is stirred at 4°C and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired α-anilinoxy ketone.

  • Subsequent reduction (e.g., with Zn/HCl) can yield the α-hydroxy ketone.

Chiral Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) are particularly effective for the hydroxylation of ketones under biphasic conditions. Chiral quaternary ammonium salts derived from cinchona alkaloids are commonly employed. The catalyst transports the enolate, formed in the aqueous basic phase, into the organic phase where it reacts with an oxidant, often molecular oxygen.[4]

Mechanism of Phase-Transfer-Catalyzed α-Hydroxylation:

The chiral PTC forms a tight ion pair with the enolate, creating a chiral environment that directs the approach of the oxidant to one face of the enolate.

G cluster_org Organic Phase cluster_aq Aqueous Phase O2 O2 (Oxidant) PTC_Enolate [Chiral PTC+ • Enolate-] Peroxy Peroxy-Intermediate PTC_Enolate->Peroxy + O2 Product_Org α-Hydroxy Ketone Peroxy->Product_Org + Reductant PTC_Regen Chiral PTC+ PTC Chiral PTC+ PTC_Regen->PTC (phase transfer) Ketone Ketone Enolate Enolate Ketone->Enolate + OH- Base Base (e.g., NaOH) Enolate->PTC_Enolate + PTC+ (phase transfer)

Figure 2: Workflow of phase-transfer-catalyzed α-hydroxylation.

Representative Experimental Protocol: Asymmetric α-Hydroxylation of a Ketone using a Chiral PTC and Molecular Oxygen [4]

  • A mixture of the ketone (0.1 mmol), the chiral phase-transfer catalyst (5 mol%), and a reductant like 1,2-bis(diphenylphosphino)ethane (0.05 mmol) is prepared in a suitable organic solvent (e.g., benzene, 0.1 M).

  • A 50% aqueous solution of sodium hydroxide (0.25 mL) is added.

  • The biphasic mixture is stirred vigorously under an atmosphere of oxygen (O2 balloon).

  • The reaction is maintained at a controlled temperature (e.g., 10 °C) until completion (monitored by TLC or HPLC).

  • The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Transition-Metal Catalysis: Lewis Acid Activation

Chiral transition-metal complexes are highly efficient catalysts for a wide range of asymmetric transformations. For the synthesis of α-hydroxy ketones, chiral N,N'-dioxide ligands complexed with metal ions like Nickel(II) have emerged as a powerful system.[5] These complexes function as chiral Lewis acids, activating the substrate and creating a stereodefined environment for the reaction.

Chiral N,N'-Dioxide-Metal Complexes

C2-symmetric chiral N,N'-dioxide ligands, readily synthesized from amino acids, form well-defined complexes with various metal salts.[6] The Ni(II) complexes, in particular, have proven effective in promoting reactions such as the reductive coupling of alkynes and aldehydes, which, after an ozonolysis step, yield α-hydroxy ketones.[7]

Mechanism of Ni-Catalyzed Reductive Coupling:

The chiral Ni-complex coordinates both the alkyne and the aldehyde, facilitating a highly regioselective and enantioselective coupling reaction in the presence of a reducing agent. The resulting allylic alcohol is then oxidatively cleaved to the α-hydroxy ketone.

G cluster_main Ni-Catalyzed Reductive Coupling & Oxidation Start Alkyne + Aldehyde Allylic_OH Chiral Allylic Alcohol Start->Allylic_OH Reductive Coupling Catalysis Chiral N,N'-Dioxide-Ni(II) Catalyst + Reductant (Et3B) Catalysis->Allylic_OH Product α-Hydroxy Ketone Allylic_OH->Product Ozonolysis Ozonolysis 1. O3 2. Reductive Workup

Figure 3: Two-step synthesis of α-hydroxy ketones via Ni-catalysis.

Representative Experimental Protocol: Ni-Catalyzed Asymmetric Reductive Coupling [7]

  • In a glovebox, Ni(cod)2 (10 mol%) and the chiral phosphine ligand ((+)-neomenthyl)diphenylphosphine, 20 mol%) are dissolved in ethyl acetate.

  • The alkyne (1.2 equiv) and the aldehyde (1.0 equiv) are added.

  • The mixture is cooled, and triethylborane (2.0 equiv) is added dropwise.

  • The reaction is stirred at low temperature for the specified time.

  • The reaction is quenched and worked up. The resulting allylic alcohol is purified.

  • The purified allylic alcohol is then dissolved in a suitable solvent (e.g., CH2Cl2) and cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The solution is purged with nitrogen, and a reducing agent (e.g., triphenylphosphine) is added.

  • The mixture is warmed to room temperature, concentrated, and purified to yield the α-hydroxy ketone.

Biocatalysis: The Power of Enzymes

Enzymes offer unparalleled selectivity under mild, aqueous conditions. For α-hydroxy ketone synthesis, thiamine diphosphate (ThDP)-dependent lyases, such as transketolase, are particularly prominent.[8] These enzymes catalyze the stereoselective formation of C-C bonds, producing α-hydroxy ketones with high enantiomeric excess.[9]

Transketolase-Catalyzed Carboligation

Transketolases catalyze the transfer of a two-carbon ketol unit from a donor substrate (e.g., hydroxypyruvate) to an aldehyde acceptor.[10] The reaction is highly stereospecific, typically forming a new stereocenter with (S)-configuration. The use of whole-cell systems overexpressing the enzyme can lead to very high productivities.[8]

Mechanism of Transketolase Catalysis:

The ThDP cofactor is key to the enzyme's function. It enables "umpolung" (polarity reversal) of the donor carbonyl, transforming it into a nucleophile that attacks the acceptor aldehyde.

G cluster_bio Transketolase (TK) Catalytic Cycle Donor Donor Substrate (e.g., Hydroxypyruvate) Intermediate C2-ThDP Intermediate (Nucleophilic) Donor->Intermediate + TK-ThDP, -CO2 TK_ThDP TK-ThDP Complex Product_Complex Product-TK Complex Intermediate->Product_Complex + Acceptor Aldehyde Acceptor Acceptor Aldehyde Product_Complex->TK_ThDP Regenerated Enzyme Product α-Hydroxy Ketone Product_Complex->Product

Figure 4: Simplified catalytic cycle of transketolase.

Representative Experimental Protocol: Transketolase-Catalyzed Synthesis of an α-Hydroxy Ketone [10][11]

  • A buffered aqueous solution (e.g., Tris-HCl, pH 7.5) is prepared containing the necessary cofactors, thiamine diphosphate (ThDP) and MgCl2.

  • The donor substrate (e.g., lithium hydroxypyruvate, 1.5 equiv) and the acceptor aldehyde (1.0 equiv) are added.

  • The reaction is initiated by the addition of the transketolase enzyme (either as a purified protein or as part of a whole-cell lysate).

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction progress is monitored by HPLC.

  • Upon completion, the enzyme is removed (e.g., by precipitation or filtration).

  • The product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and concentrated to yield the crude product, which is then purified.

Performance Comparison

The choice of catalyst is highly dependent on the specific application. The following table summarizes the key performance characteristics of each catalytic system.

FeatureOrganocatalysis (Proline/PTC)Transition-Metal Catalysis (Ni-N,N'-Dioxide)Biocatalysis (Transketolase)
Enantioselectivity Good to excellent (often >90% ee)[4]Excellent (up to 96% ee)[7]Excellent (often >99% ee)[8]
Substrate Scope Broad for ketones; can be sensitive to sterics.[4]Good for alkynes and aldehydes; versatile.[7]Can be limited by enzyme specificity; protein engineering can broaden scope.[9]
Reaction Conditions Mild to moderate temperatures; organic solvents.Low temperatures; requires inert atmosphere.Mild (near-neutral pH, room temp.); aqueous media.[8]
Catalyst Loading Higher (5-20 mol%).Lower (5-10 mol%).Very low (catalytic amounts of enzyme).
Operational Simplicity Generally simple, benchtop procedures.[4]Requires glovebox/Schlenk techniques; multi-step process.[7]Simple setup; requires protein expression/purification.
Key Advantages Metal-free; readily available catalysts.High reactivity and selectivity for specific transformations.Unmatched stereoselectivity; green solvent (water); mild conditions.
Key Limitations Higher catalyst loadings; potential for side reactions.Metal contamination; sensitivity to air/moisture.Substrate specificity; potential for enzyme inhibition.

Conclusion and Future Outlook

All three catalytic methodologies—organocatalysis, transition-metal catalysis, and biocatalysis—provide powerful and effective solutions for the asymmetric synthesis of α-hydroxy ketones.

  • Organocatalysis stands out for its operational simplicity and metal-free conditions, making it an attractive choice for many applications, particularly in academic and early-stage discovery settings.

  • Transition-metal catalysis offers high efficiency and the ability to perform unique transformations, such as the reductive coupling described, providing access to complex structures with excellent stereocontrol.

  • Biocatalysis represents the gold standard for enantioselectivity and sustainability. The use of enzymes like transketolase in aqueous media under mild conditions is ideal for industrial-scale synthesis where green chemistry principles are paramount.

The continued development in each of these fields is blurring the lines between them. Hybrid approaches, such as combining metal catalysts with enzymatic steps, are emerging. Furthermore, advances in catalyst design, including the development of more active organocatalysts, robust transition-metal complexes, and engineered enzymes with broader substrate scopes, will continue to expand the synthetic chemist's toolkit for accessing these vital chiral building blocks. The ultimate choice of catalyst will always be a balance of the specific synthetic challenge and the desired process parameters, from bench-scale synthesis to industrial production.

References

A Senior Application Scientist's Guide to Isotope Ratio Mass Spectrometry for Sourcing 1-Phenyl-2-Propanone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Isotope Ratio Mass Spectrometry (IRMS) methodologies for sourcing 1-phenyl-2-propanone (P2P), a critical precursor in the illicit synthesis of amphetamine-type stimulants. Designed for researchers, forensic scientists, and drug development professionals, this document offers a detailed exploration of the analytical techniques, supporting experimental data, and the causal logic behind experimental choices, ensuring scientific integrity and trustworthiness in the presented protocols.

The Challenge of Sourcing P2P: A Chemical Needle in a Haystack

1-Phenyl-2-propanone (P2P), also known as benzyl methyl ketone (BMK), is a primary precursor for the synthesis of amphetamine and methamphetamine.[1] The ability to trace the origin of seized P2P is of paramount importance for law enforcement and intelligence agencies, as it can help dismantle clandestine drug manufacturing networks. Traditional chemical profiling, which focuses on identifying impurities and byproducts, can be effective but is often limited by the variability in purification methods used in illicit laboratories.[2] This is where the power of stable isotope analysis comes to the forefront.

Stable Isotope Ratio Mass Spectrometry (IRMS) offers a robust solution by providing a chemical "fingerprint" of a substance based on the relative abundances of stable isotopes of elements like carbon (¹³C/¹²C), hydrogen (²H/¹H), nitrogen (¹⁵N/¹⁴N), and oxygen (¹⁸O/¹⁶O).[3][4] These isotopic signatures are imparted by the starting materials and are subtly altered by the specific chemical reactions and conditions of the synthesis process, a phenomenon known as isotopic fractionation.[5] This guide will compare and contrast the primary IRMS techniques for analyzing P2P and provide the necessary framework for their effective application.

Comparative Analysis of IRMS Techniques for P2P Sourcing

The two most common IRMS techniques applicable to the analysis of organic liquids like P2P are Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS) and Gas Chromatography - Combustion - Isotope Ratio Mass Spectrometry (GC-C-IRMS).

2.1. Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS): The Bulk Isotopic Signature

EA-IRMS provides the bulk isotopic composition of a sample. The sample is combusted at a high temperature, converting the organic compounds into simple gases (e.g., CO₂, N₂, H₂O), which are then introduced into the mass spectrometer.[6] This technique is highly precise and provides an average isotopic signature for the entire sample.

  • Expertise & Experience: The choice of EA-IRMS is ideal for an initial, high-precision screening of a large number of samples. It provides a foundational isotopic value that can be used for broad categorization and comparison against a database of known standards. The key to reliable EA-IRMS data is meticulous sample preparation to ensure homogeneity and the removal of any residual solvents that could alter the bulk isotopic signature.

2.2. Gas Chromatography - Combustion - Isotope Ratio Mass Spectrometry (GC-C-IRMS): Compound-Specific Isotopic Analysis

GC-C-IRMS couples the separation power of gas chromatography with the analytical precision of IRMS.[7] This allows for the determination of the isotopic composition of individual compounds within a mixture. For P2P analysis, this means that the isotopic signature of the P2P molecule itself can be measured, even in the presence of impurities or cutting agents.

  • Expertise & Experience: GC-C-IRMS is the more powerful tool for detailed forensic analysis. It allows the analyst to circumvent the issue of sample purity that can confound EA-IRMS. The critical aspect of a successful GC-C-IRMS analysis is achieving good chromatographic separation to ensure that the isotopic measurement of the P2P peak is not influenced by co-eluting compounds. The choice of GC column and temperature program is therefore paramount.

FeatureElemental Analysis - IRMS (EA-IRMS)Gas Chromatography - Combustion - IRMS (GC-C-IRMS)
Principle Measures the bulk isotopic composition of the entire sample.Measures the isotopic composition of individual compounds separated by GC.
Sample Purity Highly sensitive to impurities and residual solvents.Can analyze P2P in the presence of impurities.
Information Provides an average isotopic signature.Provides a compound-specific isotopic signature.
Application High-throughput screening and initial categorization.Detailed forensic analysis and confirmation.
Complexity Relatively simpler sample preparation.More complex method development (GC separation).

Isotopic Signatures of P2P from Different Synthetic Routes

The isotopic composition of P2P is directly influenced by the starting materials and the synthetic pathway employed. Clandestine laboratories utilize various methods to produce P2P, each leaving a distinct isotopic fingerprint.[8]

Common P2P Synthesis Precursors and Their Expected Isotopic Influence:

  • Phenylacetic Acid (PAA): P2P synthesized from PAA often involves reagents like acetic anhydride or lead(II) acetate.[1] The isotopic signature of the resulting P2P will be a composite of the isotopic compositions of the PAA and the acetyl group donor, modified by the kinetic isotope effects of the specific reaction.

  • α-Phenylacetoacetonitrile (APAAN): The synthesis of P2P from APAAN typically involves hydrolysis.[9] This route introduces different reagents and reaction conditions, leading to a distinct isotopic signature compared to the PAA route.

  • Benzaldehyde and Nitroethane (via 1-phenyl-2-nitropropene): This common clandestine route involves the formation of 1-phenyl-2-nitropropene, which is then reduced to P2P.[10] The isotopic composition of the final product will be influenced by the benzaldehyde, nitroethane, and the specific reducing agent used.

  • Benzyl Chloride and Acetic Anhydride: This electrochemical synthesis route offers another pathway to P2P with its own characteristic isotopic fractionation.[11]

The following table summarizes hypothetical δ¹³C and δ²H values for P2P synthesized from different precursors to illustrate the expected differentiation. Actual values will vary depending on the specific isotopic composition of the starting materials and reaction conditions.

PrecursorSynthetic RouteExpected δ¹³C (‰ vs VPDB)Expected δ²H (‰ vs VSMOW)
Phenylacetic AcidAcetic Anhydride-28.5 to -31.0-120 to -140
α-PhenylacetoacetonitrileAcid Hydrolysis-27.0 to -29.5-100 to -120
Benzaldehyde/NitroethaneReduction of Nitropropene-29.0 to -32.0-130 to -160
Benzyl ChlorideElectrochemical Acylation-26.5 to -29.0-90 to -110

Note: These values are illustrative and intended for comparative purposes. Actual measured values will form the basis of a laboratory's reference database.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical result hinges on a robust and validated methodology. The following protocols are designed to be self-validating through the inclusion of quality control checks and reference materials.

4.1. Protocol 1: Bulk Isotope Analysis of P2P by EA-IRMS

Objective: To determine the bulk δ¹³C and δ¹⁵N isotopic composition of a P2P sample.

Methodology:

  • Sample Preparation:

    • Ensure the P2P sample is homogenous. If solids are present, dissolve the sample in a minimal amount of an isotopically characterized solvent and then evaporate the solvent under a gentle stream of nitrogen.

    • Accurately weigh 1-2 mg of the liquid P2P sample into a tin capsule. For volatile samples, use a cold-sealing method to prevent evaporation.[12]

    • Include at least three replicates for each sample.

  • Instrument Setup:

    • The EA-IRMS system should be equipped for C and N analysis.[6]

    • Calibrate the instrument using certified reference materials (e.g., USGS40, USGS41 for δ¹³C and δ¹⁵N).

  • Analysis:

    • Analyze the samples alongside a set of in-house quality control standards with known isotopic values that bracket the expected range of the P2P samples.

    • Monitor the instrument's performance by checking the peak shapes and intensities.

  • Data Processing:

    • Calculate the final δ values using a multi-point calibration curve.

    • The standard deviation of the replicate measurements should be less than 0.2‰ for δ¹³C and 0.3‰ for δ¹⁵N.

4.2. Protocol 2: Compound-Specific Isotope Analysis of P2P by GC-C-IRMS

Objective: To determine the δ¹³C and δ²H isotopic composition of the P2P molecule.

Methodology:

  • Sample Preparation:

    • Dilute the P2P sample in an appropriate solvent (e.g., ethyl acetate) to a concentration suitable for GC analysis (typically 100-1000 ppm).

  • Instrument Setup:

    • GC-C-IRMS system equipped with a combustion furnace for δ¹³C analysis or a high-temperature pyrolysis reactor for δ²H analysis.[7]

    • Use a non-polar or mid-polar capillary GC column (e.g., DB-5ms or DB-17ms) suitable for the separation of P2P.

    • Optimize the GC temperature program to achieve baseline separation of the P2P peak from any impurities.

  • Analysis:

    • Inject the sample onto the GC column.

    • Analyze the samples interspersed with a reference gas (CO₂ for carbon, H₂ for hydrogen) of known isotopic composition to ensure instrument stability.

    • Co-inject a standard of known isotopic composition with some of the samples to verify the accuracy of the measurements.

  • Data Processing:

    • Integrate the P2P peak and calculate the δ value relative to the reference gas.

    • Correct the data using a set of well-characterized isotopic standards analyzed under the same conditions.

    • The precision of the measurements should be better than 0.5‰ for δ¹³C and 5‰ for δ²H.

Visualization of Workflows and Relationships

Visualizing the analytical process and the underlying logic is crucial for understanding and implementing these techniques.

5.1. General Analytical Workflow

Analytical Workflow Figure 1: General Workflow for IRMS Analysis of P2P cluster_0 Sample Receipt & Preparation cluster_1 Analytical Comparison cluster_2 Data Analysis & Interpretation SampleReceipt Sample Receipt Homogenization Homogenization SampleReceipt->Homogenization Aliquoting Aliquoting & Dilution Homogenization->Aliquoting EA_IRMS EA-IRMS (Bulk Analysis) Aliquoting->EA_IRMS Initial Screening GC_C_IRMS GC-C-IRMS (Compound-Specific) Aliquoting->GC_C_IRMS Detailed Analysis DataProcessing Data Processing & QC EA_IRMS->DataProcessing GC_C_IRMS->DataProcessing DatabaseComparison Database Comparison DataProcessing->DatabaseComparison SourceAttribution Source Attribution DatabaseComparison->SourceAttribution

Caption: General Workflow for IRMS Analysis of P2P

5.2. Relationship between Precursor, Synthesis, and Isotopic Signature

Isotopic Signature Relationship Figure 2: Factors Influencing P2P Isotopic Signature Precursor Precursor (e.g., PAA, APAAN) P2P_Signature Final P2P Isotopic Signature Precursor->P2P_Signature Inherits Base Signature Synthesis Synthesis Route & Conditions Fractionation Isotopic Fractionation Synthesis->Fractionation Induces Fractionation->P2P_Signature Modifies Signature

Caption: Factors Influencing P2P Isotopic Signature

Conclusion: A Powerful Tool for Forensic Intelligence

Isotope Ratio Mass Spectrometry provides a powerful and scientifically robust method for sourcing 1-phenyl-2-propanone precursors. The choice between EA-IRMS for rapid screening and GC-C-IRMS for detailed, compound-specific analysis allows for a flexible and effective analytical strategy. By understanding the principles of isotopic fractionation and establishing a comprehensive database of isotopic signatures from various synthetic routes, researchers and forensic scientists can significantly enhance their capabilities in combating the illicit drug trade. The protocols and comparative data presented in this guide provide a solid foundation for the implementation and validation of these advanced analytical techniques.

References

A Forensic Chemist's Guide to Differentiating Synthesis Routes of 1-Phenyl-2-Propanone via Marker Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenyl-2-propanone (P2P), also known as benzyl methyl ketone (BMK), stands as a critical precursor in the synthesis of amphetamine and methamphetamine.[1][2] Due to its controlled status, clandestine laboratories have diversified their methods for producing P2P, often turning to unregulated "pre-precursors" or alternative chemical pathways.[3][4] Each synthetic route, dictated by available chemicals, equipment, and the chemist's skill, inevitably leaves a unique chemical signature in the form of byproducts and impurities. This guide provides an in-depth comparison of the major P2P synthesis routes, focusing on the identification of route-specific marker compounds that serve as a chemical fingerprint for forensic and intelligence purposes.

The ability to differentiate these routes is not merely an academic exercise. For researchers and drug development professionals, understanding these impurity profiles is crucial for characterizing seized materials, linking samples to a common origin, and gaining intelligence on trafficking networks and emerging trends in illicit drug manufacturing.[1][2][5] This guide is structured to provide both the theoretical underpinning of impurity formation and the practical, validated methodologies for their detection.

Comparison of Major P2P Synthesis Routes and Their Chemical Signatures

The clandestine synthesis of P2P has evolved significantly in response to precursor control legislation. Below, we dissect the most prevalent methods, their underlying chemistry, and the characteristic marker compounds that enable their differentiation.

Synthesis from Phenylacetic Acid (PAA)

The use of phenylacetic acid (PAA) is a classic approach, primarily branching into two methods distinguished by the reagents used: acetic anhydride or lead (II) acetate.[6][7]

a) PAA with Acetic Anhydride

This method, often referred to as the Dakin-West reaction in a broader context, involves the reaction of PAA with acetic anhydride, typically in the presence of a base like sodium acetate or pyridine.[8] The reaction proceeds through a mixed anhydride and subsequent ketonization.

Causality of Impurity Formation: The reaction conditions can lead to self-condensation products of PAA and P2P, as well as unreacted starting materials. Inefficient purification will result in a relatively "clean" sample compared to other routes, but specific markers can still be identified.

Key Marker Compounds:

  • Dibenzyl ketone: Formed from the condensation of two molecules of phenylacetic acid.

  • Phenylacetic acid: Unreacted starting material.

  • 1,3-Diphenyl-2-propanone: Another condensation byproduct.

  • N-acetylamphetamine and N-formylamphetamine: If the subsequent amination step (e.g., Leuckart) is carried out without proper purification of P2P, these can sometimes be traced back.

b) PAA with Lead (II) Acetate

This route involves the dry distillation of PAA with lead (II) acetate. The mechanism is complex but results in P2P through decarboxylation and ketonization.[6] This method is notable for generating a unique and identifiable cluster of ketone byproducts.[8][9]

Causality of Impurity Formation: The high temperatures and the presence of a metal salt catalyst promote a series of side reactions, including rearrangements and condensations, leading to a complex impurity profile. The identification of trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine in methamphetamine produced from this type of P2P confirms it as a definitive synthetic marker.[9][10]

Key Marker Compounds:

  • trans-4-Methyl-5-phenyl-4-penten-2-one: A key ketone byproduct.[9]

  • A cluster of related ketones: Arising from various condensation and rearrangement reactions.

  • Dibenzyl ketone

  • Toluene and other degradation products: From the high-temperature distillation.

Workflow & Impurity Formation: PAA Routes

G cluster_0 PAA with Acetic Anhydride cluster_1 PAA with Lead (II) Acetate PAA1 Phenylacetic Acid P2P1 1-Phenyl-2-Propanone (P2P) PAA1->P2P1 Reaction AA Acetic Anhydride AA->P2P1 Imp1 Dibenzyl Ketone P2P1->Imp1 Side Reaction PAA2 Phenylacetic Acid P2P2 1-Phenyl-2-Propanone (P2P) PAA2->P2P2 Dry Distillation LA Lead (II) Acetate LA->P2P2 Imp2 trans-4-Methyl-5- phenyl-4-penten-2-one P2P2->Imp2 Side Reaction

Caption: Synthesis of P2P from Phenylacetic Acid (PAA).

Synthesis from Benzaldehyde and Nitroethane (Nitropropene Route)

This route is a popular clandestine method due to the availability of the starting materials. It involves a Henry reaction (a type of nitroaldol condensation) between benzaldehyde and nitroethane to form 1-phenyl-2-nitropropene (P2NP).[11][12][13] The P2NP intermediate is then reduced to P2P.

Causality of Impurity Formation: Impurities arise from incomplete reaction, side reactions of the highly reactive nitropropene intermediate, and byproducts from the subsequent reduction step. The choice of reducing agent for the P2NP to P2P conversion can also introduce specific impurities. For instance, reduction with iron in acidic medium is common.

Key Marker Compounds:

  • 1-Phenyl-2-nitropropene (P2NP): Unreacted intermediate.

  • Benzaldehyde: Unreacted starting material.

  • 1-Phenyl-1,2-propanedione: An oxidation byproduct.

  • Benzyl alcohol: From the reduction of benzaldehyde.

  • 1-Phenyl-2-propanol: A common byproduct from the reduction of P2P itself, especially if certain reducing agents are used.[14]

Workflow & Impurity Formation: Nitropropene Route

G Benzaldehyde Benzaldehyde P2NP 1-Phenyl-2-nitropropene (P2NP) Benzaldehyde->P2NP Henry Reaction Imp1 Unreacted Benzaldehyde Benzaldehyde->Imp1 Nitroethane Nitroethane Nitroethane->P2NP P2P 1-Phenyl-2-Propanone (P2P) P2NP->P2P Reduction Imp2 Unreacted P2NP P2NP->Imp2 Imp3 1-Phenyl-2-propanol P2P->Imp3 Side Reaction

Caption: The Nitropropene route to P2P synthesis.

Synthesis from α-Phenylacetoacetonitrile (APAAN)

APAAN is a "pre-precursor" that can be converted to P2P through acid hydrolysis.[15] Its use became prominent as a way to circumvent controls on P2P itself. The harsh reaction conditions (typically using strong acids like sulfuric acid) generate a complex and distinctive impurity profile.

Causality of Impurity Formation: The acidic hydrolysis of the nitrile and subsequent decarboxylation can be accompanied by numerous condensation and cyclization reactions, leading to the formation of unique indene structures and other complex molecules.[3][15][16]

Key Marker Compounds:

  • 2-methyl-1-phenyl-1,3-dicarbonitrile-1H-indene [16]

  • 2,3-diacetyl-2,3-diphenylsuccinonitrile [16]

  • 4,6-dimethyl-3,5-diphenylpyrid-2-one [17]

  • Benzyl cyanide [18]

  • Phenylacetamide

Workflow & Impurity Formation: APAAN Route

G APAAN α-Phenylacetoacetonitrile (APAAN) P2P 1-Phenyl-2-Propanone (P2P) APAAN->P2P Acid Hydrolysis Imp1 Indene Derivatives P2P->Imp1 Side Reactions Imp2 Diphenylpyridone Derivatives P2P->Imp2 Imp3 Succinonitrile Derivatives P2P->Imp3

Caption: P2P synthesis from APAAN hydrolysis.

Other Notable Routes
a) Baeyer-Villiger Oxidation Route

This is a multi-step synthesis that typically starts with an aldol condensation of benzaldehyde and methyl ethyl ketone (MEK), followed by a Baeyer-Villiger oxidation and subsequent ester hydrolysis.[8][19] This more complex route can introduce byproducts from each of the three steps, including various esters and indenes if reaction conditions are not carefully controlled.[19]

b) α-Methylstyrene (AMS) Route

This route involves the oxidation of α-methylstyrene. Like the APAAN route, it can also produce indene-related impurities, such as 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene , which can help differentiate it from other methods.[15][16]

Data Presentation: Summary of Marker Compounds

The following table provides a comparative summary of the key marker compounds for the primary P2P synthesis routes. The presence and relative abundance of these compounds provide a powerful tool for route identification.

Synthesis RoutePrecursorsKey Marker Compounds / ImpuritiesTypical Analytical Technique
PAA / Acetic Anhydride Phenylacetic Acid, Acetic AnhydrideDibenzyl ketone, Phenylacetic acidGC-MS
PAA / Lead (II) Acetate Phenylacetic Acid, Lead (II) Acetatetrans-4-Methyl-5-phenyl-4-penten-2-one, related ketones.[9]GC-MS
Nitropropene Route Benzaldehyde, Nitroethane1-Phenyl-2-nitropropene (P2NP), Benzaldehyde, 1-Phenyl-2-propanol.GC-MS, HPLC
APAAN Hydrolysis α-Phenylacetoacetonitrile (APAAN)Indene derivatives, Diphenylpyridone derivatives, Succinonitrile derivatives, Benzyl cyanide.[16][18]GC-MS
α-Methylstyrene (AMS) α-Methylstyrene1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene.[16]GC-MS
Baeyer-Villiger Benzaldehyde, Methyl Ethyl KetoneVarious intermediate esters, indenes.[19]GC-MS

Note: The relative abundance of impurities can vary significantly based on reaction conditions and purification methods.

Experimental Protocols

Accurate and reproducible impurity profiling is contingent upon a robust and validated analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the separation and identification of volatile and semi-volatile impurities in P2P samples.[1][2][20]

Protocol: GC-MS Analysis of 1-Phenyl-2-Propanone Samples

This protocol describes a self-validating system for the routine analysis of P2P samples for impurity profiling.

1. Sample Preparation:

  • Rationale: Dilution is necessary to bring the analyte concentrations within the linear range of the detector and to avoid column overload. The choice of solvent should be based on its ability to dissolve the sample and its compatibility with the GC system. An internal standard (IS) is critical for accurate quantification, correcting for variations in injection volume and instrument response.

  • Procedure:

    • Prepare a 1 mg/mL solution of an internal standard (e.g., diphenylamine or n-dodecane) in chloroform or ethyl acetate.[1]

    • In a 2 mL autosampler vial, add 100 µL of the P2P sample.

    • Add 1.0 mL of the internal standard solution to the vial.

    • Cap the vial and vortex for 30 seconds to ensure homogeneity.

    • Prepare a solvent blank and a quality control (QC) sample containing known P2P and key marker compounds.

2. GC-MS Instrumentation and Conditions:

  • Rationale: A non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) provides excellent separation for the target compounds. The temperature program is designed to separate volatile starting materials from higher-boiling byproducts. Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching.

  • Instrument: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless, 250°C, Split ratio 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

3. Data Analysis and Validation:

  • Rationale: Compound identification relies on two independent data points: retention time and mass spectrum. Comparison to a validated spectral library is essential for confident identification. The analysis of QC samples ensures the system is performing correctly.

  • Procedure:

    • Integrate all peaks in the chromatogram.

    • Identify P2P and the internal standard based on their retention times and mass spectra.

    • For all other peaks, compare the acquired mass spectrum against a reference library (e.g., NIST, SWGDRUG) and published literature data.

    • Calculate the relative peak area of each identified impurity with respect to the internal standard for semi-quantitative comparison between samples.

    • Verify system performance by checking the recovery and response of analytes in the QC sample. The results should fall within established laboratory limits.

Workflow: Analytical Protocol

G Sample P2P Sample Prep Sample Prep (Dilution + IS) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Data Data Processing (Integration, Library Search) GCMS->Data Report Impurity Profile Report Data->Report

Caption: General workflow for P2P impurity profiling.

Conclusion

The chemical fingerprint of 1-phenyl-2-propanone is a direct reflection of its synthetic history. By identifying key marker compounds—the unavoidable byproducts of specific chemical reactions—forensic chemists and researchers can effectively differentiate between the various synthesis routes employed in clandestine settings. The methods outlined in this guide, from the PAA and nitropropene routes to those utilizing novel pre-precursors like APAAN, each present a unique analytical puzzle. The robust application of GC-MS, coupled with a thorough understanding of the underlying organic chemistry, provides the necessary tools to solve it. This knowledge is indispensable for law enforcement intelligence, academic research, and the broader understanding of illicit drug production trends.

References

A Comparative Guide to Platinum and Rhodium-Based Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. Asymmetric hydrogenation, a cornerstone of modern chiral synthesis, relies heavily on the judicious choice of the catalytic metal and its associated chiral ligands. Among the pantheon of effective catalysts, those based on platinum and rhodium have carved out distinct and prominent roles. This guide provides an in-depth, objective comparison of the efficacy of platinum versus rhodium-based catalysts in asymmetric hydrogenation, supported by experimental data, to empower informed catalyst selection in your research and development endeavors.

Introduction: The Fulcrum of Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the creation of stereogenic centers, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The heart of this transformation is a chiral catalyst, typically a transition metal complexed with a chiral ligand, that orchestrates the enantioselective addition of hydrogen across a prochiral double bond. The choice between platinum and rhodium is not arbitrary; it is dictated by the nature of the substrate, the desired reaction conditions, and the specific performance metrics of interest, such as enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF).

While both are noble metals with exceptional catalytic properties, their application in asymmetric hydrogenation has evolved along somewhat divergent, yet occasionally overlapping, paths. Rhodium has established itself as the undisputed workhorse for the homogeneous asymmetric hydrogenation of functionalized olefins, whereas platinum has demonstrated its prowess primarily in the heterogeneous asymmetric hydrogenation of activated ketones.[1][2]

Rhodium-Based Catalysts: Masters of Olefin Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation has been a transformative technology, particularly in the synthesis of chiral amino acids and their derivatives.[1] The seminal work on rhodium catalysts, which led to the Nobel Prize in Chemistry in 2001, highlighted their exceptional ability to achieve high enantioselectivities for olefins possessing a coordinating functional group near the carbon-carbon double bond.[3]

Mechanism of Action

The catalytic cycle of rhodium-phosphine catalyzed asymmetric hydrogenation of functionalized olefins, such as enamides and dehydroamino acids, is generally understood to proceed through a well-established pathway. The mechanism, elucidated through extensive kinetic and spectroscopic studies, involves the coordination of the olefin to the rhodium center, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the chiral product and regenerate the catalyst.[4]

Rhodium_Catalytic_Cycle Catalyst [Rh(L)]+ Substrate_Complex [Rh(L)(Substrate)]+ Catalyst->Substrate_Complex + Substrate H2_Adduct [Rh(H)2(L)(Substrate)]+ Substrate_Complex->H2_Adduct + H2 (Oxidative Addition) Alkyl_Hydride [Rh(H)(Alkyl)(L)]+ H2_Adduct->Alkyl_Hydride Migratory Insertion Product_Complex [Rh(L*)(Product)]+ Alkyl_Hydride->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product

Caption: Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins.

Performance and Substrate Scope

Rhodium catalysts, particularly those bearing chiral bisphosphine ligands like DIPAMP, DuPhos, and BINAP, exhibit outstanding performance in the asymmetric hydrogenation of a wide array of functionalized olefins.[1][5]

Table 1: Performance of Rhodium-Based Catalysts in the Asymmetric Hydrogenation of Functionalized Olefins

SubstrateChiral LigandCatalyst Loading (mol%)SolventPressure (atm)ee (%)TONTOF (h⁻¹)Reference
Methyl (Z)-α-acetamidocinnamate(R,R)-DIPAMP0.05MeOH3>952000-[6]
Methyl (Z)-α-acetamidocinnamate(S,S)-Me-DuPhos0.2MeOH3>99500-[7]
N-(1-phenylvinyl)acetamide(S,S)-t-Bu-BisP*0.5MeOH199200-[5]
Itaconic Acid Dimethyl Ester(R)-MonoPhos0.5CH₂Cl₂595200~50[8]

As evidenced by the data, rhodium catalysts consistently deliver high to excellent enantioselectivities for dehydroamino acid derivatives, enamides, and itaconates.[5][8][9] This remarkable efficacy is largely attributed to the ability of the substrate's coordinating group (e.g., amide, ester) to form a stable chelate with the rhodium center, thereby creating a rigid and well-defined chiral environment for the hydrogenation step.

Industrial Applications

The industrial significance of rhodium-catalyzed asymmetric hydrogenation is epitomized by the Monsanto process for the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.[6] This process utilizes a rhodium catalyst with the chiral ligand (R,R)-DIPAMP to achieve a highly enantioselective hydrogenation of an enamide precursor, demonstrating the scalability and robustness of this technology.[6]

Platinum-Based Catalysts: Specialists in Ketone Hydrogenation

While rhodium reigns supreme in the realm of olefin hydrogenation, platinum has carved out a niche as a highly effective catalyst for the heterogeneous asymmetric hydrogenation of activated ketones, particularly α-ketoesters.[2] The most successful systems employ platinum nanoparticles supported on materials like alumina, chirally modified with cinchona alkaloids.[2]

Mechanism of Action

The mechanism of the platinum-cinchona system is a subject of ongoing research, but it is generally accepted that the chiral modifier, a cinchona alkaloid such as cinchonidine, adsorbs onto the platinum surface and creates a chiral environment.[10] The substrate, an activated ketone like ethyl pyruvate, then interacts with the adsorbed modifier, leading to a diastereomeric transition state that favors the formation of one enantiomer of the corresponding alcohol.[10] A key feature of this system is the phenomenon of "ligand acceleration," where the presence of the chiral modifier not only induces enantioselectivity but also significantly increases the reaction rate.[2]

Platinum_Catalytic_Cycle cluster_surface Platinum Surface Pt_Surface Pt Modifier_Adsorbed Adsorbed Chiral Modifier (Cinchonidine) Diastereomeric_Complex Diastereomeric Modifier-Substrate Interaction Modifier_Adsorbed->Diastereomeric_Complex Substrate_Adsorbed Adsorbed Substrate (Ketone) Substrate_Adsorbed->Diastereomeric_Complex H_Adsorbed Adsorbed Hydrogen H_Adsorbed->Diastereomeric_Complex Hydrogenation Modifier Modifier Modifier->Modifier_Adsorbed Adsorption Substrate Substrate Substrate->Substrate_Adsorbed Adsorption H2 H2 H2->H_Adsorbed Dissociative Adsorption Product Chiral Alcohol Diastereomeric_Complex->Product Desorption

Caption: Simplified Representation of the Platinum-Cinchona Catalyzed Asymmetric Hydrogenation of a Ketone.

Performance and Substrate Scope

The platinum-cinchona system is particularly effective for the asymmetric hydrogenation of α-ketoesters, α-ketoamides, and other activated ketones.

Table 2: Performance of Platinum-Based Catalysts in the Asymmetric Hydrogenation of Activated Ketones

SubstrateChiral ModifierSupportSolventPressure (bar)ee (%)TONTOF (h⁻¹)Reference
Ethyl PyruvateCinchonidineAl₂O₃Toluene7091--[11]
Ethyl PyruvateCinchonidineAl₂O₃Acetic Acid7085--[11]
Ethyl BenzoylformateCinchonidineAl₂O₃Toluene7082--[2]
1-Phenyl-1,2-propanedioneCinchonidineSiO₂Cyclohexane4078--[12]

The enantioselectivity of the platinum-cinchona system is highly dependent on the reaction conditions, including the solvent, temperature, and the structure of the cinchona alkaloid modifier.[11] While highly effective for activated ketones, the application of platinum-based catalysts to the asymmetric hydrogenation of unfunctionalized olefins has been less explored and generally yields lower enantioselectivities compared to rhodium.

Industrial Applications

The platinum-cinchona system has found industrial application in the production of chiral α-hydroxy esters, which are valuable building blocks for pharmaceuticals and agrochemicals.[2] The heterogeneous nature of the catalyst offers advantages in terms of catalyst separation and recycling, making it an attractive option for large-scale processes.[2]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to employ a platinum or rhodium-based catalyst hinges on the specific synthetic challenge at hand. The following table summarizes the key characteristics and preferred applications of each.

Table 3: Comparative Overview of Platinum and Rhodium Catalysts in Asymmetric Hydrogenation

FeatureRhodium-Based CatalystsPlatinum-Based Catalysts
Catalyst Type HomogeneousHeterogeneous
Typical Chiral Ligand/Modifier Chiral Phosphines (e.g., DIPAMP, DuPhos)Cinchona Alkaloids
Primary Substrate Class Functionalized Olefins (e.g., enamides, dehydroamino acids)Activated Ketones (e.g., α-ketoesters)
Key Strengths - Excellent enantioselectivity for olefins- High turnover numbers- Well-understood mechanism- High enantioselectivity for activated ketones- Ligand acceleration effect- Catalyst recyclability (heterogeneous)
Limitations - Generally less effective for ketones- Catalyst separation can be challenging- Less effective for unfunctionalized olefins- Performance is highly condition-dependent
Industrial Hallmark L-DOPA Synthesis (Monsanto Process)Synthesis of chiral α-hydroxy esters

Experimental Protocols

To provide practical guidance, the following are representative, step-by-step experimental protocols for asymmetric hydrogenation using rhodium and platinum catalysts.

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

This protocol is based on established procedures for the asymmetric hydrogenation of dehydroamino acid derivatives.[9]

Materials:

  • [Rh(COD)₂(BF₄)] (COD = 1,5-cyclooctadiene)

  • (R,R)-DIPAMP

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a Schlenk flask with [Rh(COD)₂(BF₄)] (e.g., 4.1 mg, 0.01 mmol) and (R,R)-DIPAMP (e.g., 4.6 mg, 0.01 mmol).

  • Add anhydrous, degassed methanol (e.g., 5 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst precursor solution.

  • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 219 mg, 1.0 mmol) in anhydrous, degassed methanol (e.g., 10 mL).

  • Transfer the substrate solution to the autoclave.

  • Using a syringe, transfer the catalyst precursor solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3 atm).

  • Stir the reaction mixture at room temperature for the desired time (e.g., 12 hours).

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Platinum-Cinchona Catalyzed Asymmetric Hydrogenation of Ethyl Pyruvate

This protocol is a representative example of the heterogeneous asymmetric hydrogenation of an activated ketone.[12][13]

Materials:

  • 5 wt% Pt/Al₂O₃ catalyst

  • Cinchonidine

  • Ethyl pyruvate

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Charge the autoclave with 5 wt% Pt/Al₂O₃ catalyst (e.g., 50 mg).

  • Add a solution of cinchonidine (e.g., 10 mg) in toluene (e.g., 10 mL).

  • Seal the autoclave and stir the mixture at room temperature for 30 minutes to allow for the adsorption of the modifier.

  • Add a solution of ethyl pyruvate (e.g., 1.16 g, 10 mmol) in toluene (e.g., 10 mL) to the autoclave.

  • Seal the autoclave, purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 70 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the desired time (e.g., 24 hours).

  • Carefully vent the autoclave and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the filtrate by GC to determine the conversion and enantiomeric excess.

Conclusion and Future Outlook

The choice between platinum and rhodium-based catalysts for asymmetric hydrogenation is a nuanced one, guided by the specific molecular architecture of the substrate. Rhodium catalysts, with their well-defined homogeneous nature and affinity for coordinating functional groups, remain the gold standard for the asymmetric hydrogenation of a broad range of functionalized olefins. Conversely, platinum catalysts, particularly when chirally modified with cinchona alkaloids in a heterogeneous system, offer a robust and scalable solution for the enantioselective reduction of activated ketones.

Future advancements in this field will likely focus on expanding the substrate scope of both metals, developing more efficient and robust ligands, and exploring the potential of bimetallic systems that may offer synergistic catalytic effects. As the demand for enantiomerically pure compounds continues to grow, a deep understanding of the relative merits of platinum and rhodium catalysts will remain an invaluable asset for the modern synthetic chemist.

References

A Senior Application Scientist's Guide to Stereoselective Reduction: A Performance Comparison of Chiral Modifiers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Introduction: The Critical Role of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely a matter of academic interest but a critical determinant of biological activity and safety. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological effects, making the ability to selectively synthesize a single desired stereoisomer a cornerstone of modern drug design. Stereoselective reduction of prochiral ketones and other carbonyl compounds to their corresponding chiral alcohols is a fundamental and widely employed transformation in this endeavor.[1][2] The key to unlocking high enantioselectivity in these reactions often lies in the judicious choice of a chiral modifier.

This guide provides an in-depth comparison of the performance of different classes of chiral modifiers used in stereoselective reduction. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of chiral induction, present comparative experimental data, and offer practical, field-proven insights to guide your selection process. Our focus is on providing a robust framework for making informed decisions that enhance the efficiency, selectivity, and scalability of your synthetic routes.

The Heart of the Matter: Understanding the Function of Chiral Modifiers

Chiral modifiers are enantiomerically pure compounds that, when added to a reaction, influence the stereochemical outcome without being consumed in the process.[3] In the context of stereoselective reduction, they operate through various mechanisms, primarily by creating a chiral environment around the catalyst or the reducing agent. This forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other.

The efficacy of a chiral modifier is typically evaluated based on several key performance indicators:

  • Enantiomeric Excess (e.e.): The most critical metric, representing the degree of stereoselectivity.

  • Diastereomeric Excess (d.e.): Relevant when multiple stereocenters are formed.

  • Reaction Yield: The efficiency of the conversion.

  • Substrate Scope: The range of substrates for which the modifier is effective.

  • Catalyst Loading/Modifier Concentration: Lower requirements are more economical and sustainable.

  • Reaction Conditions: Milder conditions (temperature, pressure) are generally preferred.

The choice of a chiral modifier is intrinsically linked to the nature of the reducing agent and the substrate. We will explore these relationships within the context of the following major classes of chiral modifiers.

The Mechanism of Chiral Induction

The precise mechanism by which a chiral modifier imparts stereoselectivity can be complex and is often the subject of detailed mechanistic studies. In heterogeneous catalysis, for instance, the chiral modifier adsorbs onto the surface of a metal catalyst.[3][4] This creates chiral pockets or sites where the prochiral substrate can bind in a specific orientation, leading to a facial bias in the delivery of the reductant. Hydrogen bonding and other non-covalent interactions between the modifier, substrate, and catalyst surface play a crucial role in achieving high levels of stereocontrol.[4]

Chiral_Induction_Mechanism cluster_0 Catalytic Cycle Catalyst Catalyst Chiral_Complex Chiral Catalyst-Modifier Complex Catalyst->Chiral_Complex Adsorption Modifier Modifier Modifier->Chiral_Complex Substrate Substrate Transition_State Transition_State Substrate->Transition_State Product Product Product->Catalyst Release Chiral_Complex->Transition_State Substrate Binding Transition_State->Product Stereoselective Reduction

Caption: Generalized mechanism of chiral induction in catalytic stereoselective reduction.

A Comparative Analysis of Key Chiral Modifier Classes

Cinchona Alkaloids: The Workhorses of Asymmetric Catalysis

Cinchona alkaloids, such as quinine, quinidine, cinchonine, and cinchonidine, are naturally occurring compounds that have been extensively utilized as chiral modifiers in a vast array of asymmetric transformations, including stereoselective reductions.[5][6] Their rigid bicyclic structure provides a well-defined chiral scaffold, and modifications to their core structure have led to a diverse library of catalysts with tunable steric and electronic properties.[7]

Performance Characteristics:

Modifier ClassTypical e.e. (%)Substrate ScopeAdvantagesDisadvantages
Cinchona Alkaloids 80 - >99Broad (ketones, imines)Readily available, well-studied, high enantioselectivitiesCan be sensitive to reaction conditions, potential for catalyst poisoning by certain substrates.

Mechanism of Action: In platinum-catalyzed hydrogenations of α-ketoesters, for example, the cinchona alkaloid modifier adsorbs onto the platinum surface via its quinoline ring.[4] The substrate then interacts with the modifier through hydrogen bonding, creating a diastereomeric transition state that favors the formation of one enantiomer of the product alcohol.[4]

Tartaric Acid and its Derivatives: Versatility from the Chiral Pool

Tartaric acid, a readily available and inexpensive chiral building block, and its derivatives have proven to be highly effective chiral modifiers in various stereoselective reductions.[8] Their C₂-symmetric backbone and the presence of multiple functional groups (hydroxyls and carboxylic acids) allow for strong interactions with both the catalyst and the substrate.

Performance Characteristics:

Modifier ClassTypical e.e. (%)Substrate ScopeAdvantagesDisadvantages
Tartaric Acid Derivatives 70 - 98β-ketoesters, α-ketoestersInexpensive, readily available, tunable through derivatizationCan require higher catalyst loadings, may have limited solubility in some organic solvents.

Mechanism of Action: In the nickel-catalyzed hydrogenation of β-ketoesters, tartaric acid is believed to form a chiral complex with the nickel surface. The substrate then coordinates to this complex in a specific manner, dictated by hydrogen bonding interactions, leading to enantioselective reduction.[8]

Chiral Amino Alcohols and Diamines: Ligands for Metal-Catalyzed Reductions

Chiral amino alcohols and diamines are a versatile class of ligands used to modify metal hydrides (e.g., LiAlH₄, NaBH₄) and as ligands in transition metal-catalyzed hydrogenations.[9][10] Their ability to chelate to metal centers provides a well-defined and rigid chiral environment, leading to high levels of stereocontrol.

Performance Characteristics:

Modifier ClassTypical e.e. (%)Substrate ScopeAdvantagesDisadvantages
Amino Alcohols/Diamines 85 - >99Aromatic ketones, functionalized ketonesHigh enantioselectivities, broad applicability in metal catalysisCan be expensive, may require careful optimization of ligand-to-metal ratios.

Mechanism of Action: In the case of chirally modified lithium aluminum hydride, the chiral amino alcohol replaces one or more of the hydride ligands, creating a chiral reducing agent.[1][9] The substrate then coordinates to the aluminum center, and the hydride is delivered from a specific face, dictated by the steric environment of the chiral ligand.

Experimental Protocol: A Representative Stereoselective Reduction

The following protocol details a general procedure for the cinchona alkaloid-modified, platinum-catalyzed hydrogenation of ethyl pyruvate, a common benchmark reaction for evaluating chiral modifiers.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Pt/C) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Autoclave) Catalyst_Prep->Reaction_Setup Modifier_Sol Prepare Modifier Solution (Cinchonidine in Toluene) Modifier_Sol->Reaction_Setup Addition Add Catalyst, Modifier, and Substrate Reaction_Setup->Addition Hydrogenation Hydrogenation (H2 pressure, Temp, Time) Addition->Hydrogenation Workup Reaction Workup (Filtration, Concentration) Hydrogenation->Workup Analysis Analysis (GC, HPLC for e.e.) Workup->Analysis End End Analysis->End

Caption: Experimental workflow for a typical stereoselective hydrogenation.

Step-by-Step Methodology
  • Catalyst Preparation: A 5% Pt/C catalyst is weighed into a glass liner for a high-pressure autoclave.

  • Modifier and Substrate Addition: To the glass liner, a solution of the chiral modifier (e.g., cinchonidine, 1 mol%) in a suitable solvent (e.g., toluene) is added, followed by the substrate (e.g., ethyl pyruvate).

  • Reaction Setup: The glass liner is placed in the autoclave, which is then sealed and purged several times with nitrogen followed by hydrogen.

  • Hydrogenation: The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10 bar) and heated to the reaction temperature (e.g., 25 °C). The reaction is stirred for the specified time.

  • Work-up: After cooling and venting the autoclave, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Analysis: The yield of the product (ethyl lactate) is determined by gas chromatography (GC). The enantiomeric excess is determined by chiral GC or high-performance liquid chromatography (HPLC).

Self-Validation: The protocol's integrity is maintained by ensuring consistent catalyst quality, precise control of reaction parameters (temperature, pressure, stirring rate), and accurate analytical methods for determining yield and enantiomeric excess. A control experiment without the chiral modifier should be performed to confirm its role in inducing stereoselectivity.

Conclusion: Navigating the Landscape of Chiral Modifiers

The selection of an appropriate chiral modifier is a multifaceted decision that requires a deep understanding of the reaction mechanism, the nature of the substrate, and the desired process parameters. While cinchona alkaloids remain a dominant force in many applications due to their high performance and commercial availability, the continued development of new modifiers based on tartaric acid, amino alcohols, and other chiral scaffolds provides an expanding toolkit for the synthetic chemist.

By carefully considering the performance characteristics and mechanistic nuances of each class of modifier, researchers can significantly enhance the stereoselectivity and efficiency of their synthetic routes. This guide serves as a starting point for this critical analysis, empowering you to make informed decisions that accelerate the discovery and development of novel chiral molecules.

References

A Senior Application Scientist's Guide to Reaction Kinetics in α-Hydroxy Ketone Synthesis: Navigating Competing Pathways for Optimal Yield

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of α-hydroxy ketones, particularly aromatic variants like benzoin, the desired condensation pathway is often in kinetic competition with undesirable side reactions. Achieving high yield and purity necessitates a deep understanding of the underlying mechanisms and the factors that govern the rate of each competing reaction. This guide provides an in-depth analysis of the key competing pathways in the synthesis of α-hydroxy ketones via benzoin-type condensation, offering field-proven insights and actionable protocols for reaction monitoring and optimization.

The Crossroads of Reactivity: Desired Condensation vs. Competing Pathways

The synthesis of α-hydroxy ketones from aldehydes, classically exemplified by the benzoin condensation of benzaldehyde, is a powerful C-C bond-forming reaction.[1][2] However, the reaction medium is a dynamic environment where multiple transformations can occur simultaneously. The selectivity of the reaction is dictated by the relative rates of these competing pathways.

The Target Pathway: Benzoin Condensation

The benzoin condensation is a coupling reaction between two aldehydes to form an α-hydroxy ketone.[3] The reaction is typically catalyzed by a nucleophile, such as cyanide or an N-heterocyclic carbene (NHC) derived from a thiamine (Vitamin B1) precursor.[4][5][6] The catalyst facilitates a crucial "umpolung" (polarity reversal) of one aldehyde molecule, transforming it from an electrophile into a nucleophile, which then attacks a second aldehyde molecule.[7][8]

cluster_legend Legend Desired Product Desired Product Side Product Side Product Aldehyde Aldehyde Benzoin Benzoin Aldehyde->Benzoin Benzoin Condensation (Desired Pathway) Cannizzaro Products Cannizzaro Products Aldehyde->Cannizzaro Products Cannizzaro Reaction (Competing Pathway) Oxidation Products Oxidation Products Aldehyde->Oxidation Products Oxidation (Competing Pathway)

Figure 1: Competing reaction pathways in α-hydroxy ketone synthesis.

Competing Pathway 1: The Cannizzaro Reaction

In the presence of a strong base, aldehydes lacking α-hydrogens, such as benzaldehyde, can undergo a disproportionation reaction known as the Cannizzaro reaction.[9] In this redox process, one molecule of the aldehyde is reduced to the corresponding alcohol (e.g., benzyl alcohol), while a second molecule is oxidized to a carboxylic acid (e.g., benzoic acid).[10]

Causality of Competition: The Cannizzaro reaction becomes a significant competitor under high base concentrations. The hydroxide ion directly attacks the aldehyde carbonyl, initiating the hydride transfer mechanism. This pathway does not require the specific catalyst used for the benzoin condensation, but its rate is highly dependent on the basicity of the reaction medium. Theoretical studies of the transition states of both reactions provide a basis for understanding this competition at a molecular level.[11]

Competing Pathway 2: Oxidation Reactions

The starting aldehyde and the α-hydroxy ketone product are both susceptible to oxidation, especially in the presence of atmospheric oxygen (aerobic oxidation).

  • Oxidation of Benzaldehyde: Benzaldehyde can be readily oxidized to benzoic acid. This process can be accelerated by the presence of radicals and light.

  • Oxidation of Benzoin: The secondary alcohol group in the benzoin product can be oxidized to a ketone, yielding benzil (a 1,2-diketone). This is a common subsequent reaction and can be a desired transformation in some synthetic routes, but in the context of isolating the α-hydroxy ketone, it represents a loss of product.

Causality of Competition: The presence of oxygen or other oxidizing agents in the reaction mixture will promote these side reactions. The choice of catalyst can also play a role. For instance, some N-heterocyclic carbene catalysts can also promote oxidative esterification of aldehydes in the presence of an alcohol and an oxidant.[12]

A Comparative Analysis of Reaction Kinetics

Direct, quantitative comparison of the rate constants for these competing pathways under identical conditions is scarce in the literature. However, by synthesizing information from various kinetic studies and mechanistic discussions, we can establish a qualitative and semi-quantitative understanding of how to favor the desired benzoin condensation.

Reaction PathwayCatalyst/Conditions Favoring this PathwayCatalyst/Conditions Disfavoring this PathwayKey Kinetic Factors
Benzoin Condensation Nucleophilic catalyst (Cyanide, Thiamine, NHCs), Moderate base concentration, Anhydrous and anaerobic conditions.High base concentration, Absence of a suitable catalyst, Presence of strong oxidants.The rate is dependent on the concentration of the aldehyde and the catalyst. The reaction is often reversible.[1]
Cannizzaro Reaction High concentration of a strong base (e.g., NaOH, KOH), Protic solvents.Low base concentration, Use of aprotic solvents.The reaction is typically second order in aldehyde and first order in base.[10]
Oxidation of Benzaldehyde Presence of O₂, light, or other oxidizing agents.Anaerobic conditions (e.g., under an inert atmosphere of N₂ or Ar), use of freshly distilled aldehyde.The rate is influenced by the concentration of the oxidant and can be auto-catalytic.
Oxidation of Benzoin Presence of O₂ or other oxidizing agents, elevated temperatures.Anaerobic conditions, lower reaction temperatures, prompt isolation of the product.The rate depends on the oxidant concentration and temperature.

Expert Insights: The choice of catalyst is paramount in directing the reaction towards the desired α-hydroxy ketone. While cyanide is a highly efficient catalyst, its toxicity has led to the widespread adoption of greener alternatives like thiamine (Vitamin B1) and other N-heterocyclic carbenes (NHCs).[6] Thiamine-catalyzed reactions are generally slower than cyanide-catalyzed ones but offer a much safer protocol.[13] NHCs offer a tunable platform where the steric and electronic properties of the catalyst can be modified to improve selectivity and reaction rates.[8][14]

Experimental Protocols for Kinetic Analysis

A self-validating experimental setup is crucial for obtaining reliable kinetic data. This involves a robust reaction protocol coupled with a precise analytical method for monitoring the concentration of all relevant species over time.

Reaction Protocol: Thiamine-Catalyzed Benzoin Condensation

This protocol is designed for monitoring the reaction progress and can be adapted for different catalysts and conditions.

Materials:

  • Thiamine hydrochloride

  • Sodium hydroxide (3 M solution)

  • Ethanol (95%)

  • Benzaldehyde (freshly distilled)

  • Deionized water

  • Reaction vessel (e.g., a jacketed glass reactor with a magnetic stirrer and ports for sampling and inert gas blanketing)

  • Thermostat for temperature control

Procedure:

  • In the reaction vessel, dissolve thiamine hydrochloride in deionized water.

  • Add 95% ethanol and cool the mixture in an ice bath.

  • Slowly add the 3 M sodium hydroxide solution while maintaining a low temperature.

  • Introduce the freshly distilled benzaldehyde to the reaction mixture.

  • Commence stirring and start monitoring the reaction temperature.

  • Immediately take the first sample (t=0) and quench it as described in the analytical protocol.

  • Take samples at regular intervals (e.g., every 15-30 minutes) for the duration of the reaction.

  • Maintain a constant temperature and stirring rate throughout the experiment.

Figure 2: Experimental workflow for the kinetic study of benzoin condensation.

Analytical Protocol: HPLC Method for Simultaneous Quantification

This HPLC method is adapted from established procedures for the analysis of benzaldehyde and its oxidation products and is designed to separate the key components of the reaction mixture.[15][16]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. The gradient can be optimized to achieve baseline separation of all components. A starting point could be a linear gradient from 30% to 70% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation and Quenching:

  • Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a mixture of acetonitrile and 0.1 M HCl (1:1 v/v). This will stop the reaction by neutralizing the base and precipitating the catalyst.

  • Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.

Calibration: Prepare standard solutions of benzaldehyde, benzoin, benzoic acid, benzyl alcohol, and benzil of known concentrations in the quenching solution. Generate a calibration curve for each compound by plotting the peak area against the concentration.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Reaction Aliquot B Quenching Solution (Acetonitrile/HCl) A->B Dilute & Quench C Filtered Sample in HPLC Vial B->C Filter D HPLC System (C18 Column) C->D E UV Detector (254 nm) D->E F Chromatogram E->F G Peak Integration F->G I Concentration vs. Time Plots G->I H Calibration Curves H->I

Figure 3: Workflow for HPLC-based kinetic monitoring.

Conclusion and Outlook

The synthesis of α-hydroxy ketones via benzoin-type condensations is a classic and valuable transformation, but achieving high yields requires a careful balancing of reaction conditions to favor the desired pathway over competing reactions like the Cannizzaro reaction and oxidation. By understanding the kinetic profiles of these reactions and employing robust analytical techniques like HPLC for real-time monitoring, researchers can rationally design and optimize their synthetic protocols. The principles and methods outlined in this guide provide a solid framework for navigating the complexities of these competing reaction pathways, ultimately leading to more efficient and selective syntheses of α-hydroxy ketones for applications in research, and drug development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-hydroxy-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-hydroxy-1-phenylpropan-2-one (also known as Phenylacetylcarbinol, PAC), a chemical intermediate often used in pharmaceutical synthesis.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices, moving beyond mere procedural recitation to build a culture of intrinsic safety.

Hazard Profile and Regulatory Imperative

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Its disposal is therefore governed by stringent federal and local regulations.

1.1. GHS Hazard Classification This compound presents multiple health risks upon exposure.[3] It is harmful if swallowed, inhaled, or comes into contact with skin, and it is a notable irritant to the skin, eyes, and respiratory system.[4][5] These classifications mandate that this compound be treated as hazardous waste .

1.2. Regulatory Framework In the United States, the management and disposal of this chemical fall under the purview of two primary federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[6][7] This means waste must be handled safely from the moment it is generated to its final disposal.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, requires laboratories to develop a Chemical Hygiene Plan (CHP).[8][9] This plan must include specific procedures for safe handling and disposal of all hazardous chemicals.[8]

The following table summarizes the key hazard and regulatory information.

ParameterDescription / ValueSource
Chemical Name This compound[3][10]
Synonyms Phenylacetylcarbinol (PAC), 1-Hydroxy-1-phenylacetone[2][3]
CAS Number 90-63-1[3][5][10]
Molecular Formula C₉H₁₀O₂[3][5]
GHS Signal Word Warning[3][4]
GHS Hazard Codes H302, H312, H332 (Harmful); H315, H319, H335 (Irritant)[3][4][5]
Primary Regulations EPA (RCRA), OSHA (29 CFR 1910.1450)[6][7][9]

Protocol for Waste Accumulation and Handling

Proper disposal begins at the point of generation. The following steps ensure that waste is collected and stored safely within the laboratory before its final removal.

2.1. Required Personal Protective Equipment (PPE) The causality for PPE selection is directly linked to the chemical's hazard profile. To mitigate the risks of skin/eye irritation and harmful effects from contact or inhalation, the following PPE is mandatory when handling waste this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat or other impervious protective clothing.[4][5] Contaminated clothing must be removed and laundered before reuse.[5]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5][10]

2.2. Step-by-Step Waste Collection Protocol

  • Container Selection: Choose a waste container that is chemically compatible with this compound and can be securely sealed.[11][12] Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be free of damage and have a tight-fitting screw cap.[12] Never use foodstuff containers for hazardous waste.[12]

  • Labeling: This step is a critical control to prevent accidental mixing of incompatible wastes. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[13]

  • Waste Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) . The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]

    • Keep the container closed at all times except when adding waste.[12]

    • Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[12]

  • Segregation: Store the waste container away from incompatible materials. As a general practice, segregate organic ketones from strong acids, bases, and oxidizing agents to prevent exothermic or violent reactions.[6][11]

The Disposal Workflow: From Lab to Final Treatment

The journey of hazardous waste from the lab bench to its ultimate destruction is a highly regulated process. The following workflow, visualized in the diagram below, outlines the key decisions and actions required. This system ensures a closed-loop, verifiable chain of custody for the waste material.

G Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_ehs EHS / Facility Operations gen Waste Generated (e.g., reaction quench, contaminated items) ppe Don Appropriate PPE gen->ppe container Select & Label Compatible Waste Container ppe->container saa Store in Satellite Accumulation Area (SAA) container->saa decision Container Full OR Accumulation > 1 Year? saa->decision decision->saa No contact_ehs Contact EHS Office or Waste Coordinator for Pickup decision->contact_ehs Yes transfer Scheduled Transfer to Central Accumulation Area (CAA) contact_ehs->transfer contractor Licensed Hazardous Waste Contractor Disposes via Incineration or other approved method transfer->contractor spill Spill Occurs spill_kit Utilize Spill Kit & Follow Emergency Protocol spill->spill_kit spill_kit->container Collect Spill Debris as Hazardous Waste

Caption: Logical workflow for the safe management and disposal of laboratory-generated this compound waste.

Workflow Explanation:

  • In the Lab: Waste is collected in a properly labeled, compatible container within a designated SAA.[12] The container can remain in the SAA until it is full or for up to one year, whichever comes first.[12]

  • Initiating Disposal: Once a container is full, laboratory personnel must contact their institution's Environmental Health & Safety (EHS) department or designated waste coordinator.

  • Removal and Final Disposal: The EHS department will arrange for the transfer of the waste to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal company.[13][14] The final disposal method is typically high-temperature incineration, which safely destroys the organic compound.[11][15] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6]

Emergency Procedures: Spills and Exposures

Preparedness is paramount. In the event of an accidental release or exposure, immediate and correct action can significantly mitigate harm.

4.1. Spill Cleanup Protocol

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills or in poorly ventilated areas, evacuate and contact your institution's emergency response team.

  • Containment: For minor spills, wear appropriate PPE, including respiratory protection if necessary.[5] Prevent the spill from entering drains or water courses.[5]

  • Cleanup:

    • If Solid/Dust: Use dry cleanup procedures to avoid generating dust.[5] Gently sweep or vacuum the material.

    • If Liquid: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical sorbent).

  • Disposal of Cleanup Debris: Collect all contaminated materials (sorbents, gloves, etc.) in a sealable, labeled hazardous waste container for disposal.[5]

  • Decontamination: Wash the spill area thoroughly with soap and water, but prevent runoff into drains.[5]

4.2. First-Aid Measures These are immediate actions to be taken while seeking professional medical help. Always have the Safety Data Sheet (SDS) available for emergency responders.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[10] Seek medical help if irritation occurs or persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[10]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[10] Seek immediate medical help.[4]

By integrating these evidence-based procedures into your laboratory's standard operating protocols, you contribute to a robust safety culture that protects researchers, the community, and the environment.

References

Personal protective equipment for handling 1-hydroxy-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-hydroxy-1-phenylpropan-2-one

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, ensuring that robust safety protocols are not just a mandate, but a foundational element of your experimental design.

Understanding the Hazard Profile

This compound is a secondary alpha-hydroxy ketone with a range of potential health hazards.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2][3] A thorough understanding of these risks is the first step in implementing effective safety measures.

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind the required personal protective equipment (PPE) is directly linked to mitigating these exposure risks. For instance, the need for respiratory protection is dictated by the potential for aerosol or dust generation, which could lead to respiratory irritation.[2] Similarly, the stipulated use of specific gloves and protective clothing is to prevent skin contact, which can be harmful.[2][3]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Tightly fitting safety goggles with side-shields.[2]Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Lab coat or fire/flame resistant and impervious clothing.[2]Recommended if dust or aerosols are generated. Use a full-face respirator if exposure limits are exceeded.[2]
Solution Preparation and Transfers Tightly fitting safety goggles with side-shields.[2]Chemical-resistant, impervious gloves.Lab coat or impervious clothing.[2]Work in a well-ventilated area or under a chemical fume hood.[4]
Running Reactions Tightly fitting safety goggles with side-shields or a face shield.[2]Chemical-resistant, impervious gloves.Lab coat or impervious clothing.[2]Operations should be conducted in a chemical fume hood.
Waste Disposal Tightly fitting safety goggles with side-shields.[2]Chemical-resistant, impervious gloves.Lab coat or impervious clothing.[2]Not generally required if handling sealed waste containers.

Step-by-Step Handling and Operational Plan

Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocols are designed to provide a self-validating system of safety at each stage of handling.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials.[3] Keep the container tightly closed and store in a locked cabinet or area.[2]

Weighing and Aliquoting
  • Work Area: Perform all weighing and aliquoting in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control potential dust or aerosol generation.[4]

  • PPE: Don all required PPE as outlined in the table above.

  • Dispensing: Use a clean, dedicated spatula or scoop for solid material. For liquids, use a calibrated pipette with a fresh tip for each aliquot.

  • Cleaning: After dispensing, carefully clean the spatula and the weighing area to remove any residual chemical.

Solution Preparation
  • Fume Hood: All solution preparations must be conducted inside a certified chemical fume hood.[4]

  • Glassware: Use clean, dry glassware.

  • Solvent Addition: Add the this compound to the solvent slowly and stir to dissolve.

  • Labeling: Immediately label the solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is crucial. The following workflow provides a clear action plan.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert Personnel & Evacuate Area ppe Don Appropriate PPE alert->ppe If safe to do so contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Material with Non-Sparking Tools contain->cleanup waste Place in a Labeled, Sealed Container cleanup->waste dispose Dispose as Hazardous Waste waste->dispose

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is a critical final step in the chemical's lifecycle to prevent environmental contamination.

Waste Segregation
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.[3]

Disposal Protocol
  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents and associated hazards.

  • Storage: Store waste containers in a designated, secure secondary containment area while awaiting pickup.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Do not discharge to sewer systems.[5]

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can foster a culture of safety that protects researchers and ensures the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.